Docosaenoyl Ethanolamide
Beschreibung
Structure
2D Structure
Eigenschaften
Molekularformel |
C24H47NO2 |
|---|---|
Molekulargewicht |
381.6 g/mol |
IUPAC-Name |
(E)-N-(2-hydroxyethyl)docos-2-enamide |
InChI |
InChI=1S/C24H47NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h20-21,26H,2-19,22-23H2,1H3,(H,25,27)/b21-20+ |
InChI-Schlüssel |
GVWIEXCBLRBBMZ-QZQOTICOSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCC/C=C/C(=O)NCCO |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCC=CC(=O)NCCO |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Discovery of Docosahexaenoyl Ethanolamide (DEA) as a Bioactive Lipid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosahexaenoyl Ethanolamide (DEA), also known as synaptamide, is an endogenous bioactive lipid that has emerged as a key mediator of the beneficial effects of docosahexaenoic acid (DHA), an essential omega-3 fatty acid. Initially identified as a structural analog of the endocannabinoid anandamide, DEA has since been characterized as a potent signaling molecule in its own right, with distinct receptor interactions and physiological functions. This technical guide provides an in-depth overview of the discovery, biosynthesis, signaling pathways, and biological activities of DEA, along with detailed experimental protocols for its study.
The Discovery of a Novel Bioactive Lipid
The discovery of DEA is intrinsically linked to the extensive research on the neuroprotective and neurodevelopmental properties of DHA. Early studies demonstrated that DHA promotes neurite growth and synaptogenesis in hippocampal neurons. Subsequent investigations revealed that these effects were potentiated by the inhibition of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of N-acylethanolamines (NAEs). This finding suggested that a bioactive NAE metabolite of DHA was responsible for its neurogenic effects.
Through mass spectrometry-based lipidomics, researchers identified N-docosahexaenoylethanolamine as the key active metabolite of DHA in the brain. Further studies confirmed that direct application of DEA to neuronal cultures mimicked and enhanced the neurodevelopmental effects of DHA, solidifying its role as a novel bioactive lipid.
Biosynthesis and Degradation of Docosahexaenoyl Ethanolamide
The metabolic pathways governing the synthesis and breakdown of DEA are analogous to those of other N-acylethanolamines.
Biosynthesis
The primary route of DEA biosynthesis is a two-step enzymatic process:
-
N-acylation of Phosphatidylethanolamine (B1630911) (PE): An N-acyltransferase (NAT) enzyme catalyzes the transfer of a docosahexaenoyl group from a donor phospholipid, such as phosphatidylcholine, to the head group of phosphatidylethanolamine (PE), forming N-docosahexaenoyl-phosphatidylethanolamine (N-docosahexaenoyl-PE or NDPE).
-
Hydrolysis of N-docosahexaenoyl-PE: N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) then hydrolyzes NDPE to release DEA and phosphatidic acid.
While NAPE-PLD is a key enzyme, evidence suggests the existence of alternative, NAPE-PLD-independent pathways for the synthesis of NAEs, including DEA.
Degradation
The primary mechanism for the termination of DEA signaling is enzymatic hydrolysis. Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase, breaks down DEA into its constituent molecules: docosahexaenoic acid (DHA) and ethanolamine. This process is a critical point of regulation for controlling the endogenous levels and activity of DEA.
Biosynthesis and Degradation Pathways of DEA.
Signaling Pathways of Docosahexaenoyl Ethanolamide
A pivotal breakthrough in understanding DEA's mechanism of action was the identification of G-protein coupled receptor 110 (GPR110), also known as Adhesion G protein-coupled receptor F1 (ADGRF1), as its specific receptor.[1][2] Unlike classical endocannabinoids that primarily signal through cannabinoid receptors CB1 and CB2, DEA exerts its neurogenic and immunomodulatory effects through GPR110.
Upon binding to GPR110, DEA initiates a signaling cascade involving the activation of a stimulatory G-protein (Gαs). This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which subsequently phosphorylates downstream transcription factors, such as cAMP response element-binding protein (CREB). The phosphorylation of CREB leads to the regulation of gene expression associated with neurogenesis, synaptogenesis, and anti-inflammatory responses.
DEA-GPR110 Signaling Pathway.
Biological Activities and Quantitative Data
DEA exhibits a range of biological activities, primarily centered on neurodevelopment and immunomodulation.
Neurogenic and Synaptogenic Effects
DEA plays a crucial role in the development and function of the central nervous system. In vitro studies using embryonic hippocampal neurons have demonstrated that DEA dose-dependently promotes neurite outgrowth and synaptogenesis.[3]
| Parameter | Concentration | Effect | Reference |
| Neurite Growth | 0.1 µM | Significant increase in neurite length and branching | [3] |
| Synaptogenesis | 0.1 µM | Increased number of active synapses | [3] |
| Synaptic Transmission | 0.1 µM | Enhanced spontaneous postsynaptic currents (sPSCs) | [3] |
Anti-inflammatory Properties
DEA has demonstrated potent anti-inflammatory effects in various in vitro models. It effectively suppresses the inflammatory response induced by lipopolysaccharide (LPS) in macrophages.
| Parameter | Cell Line | IC50 / Effective Concentration | Effect | Reference |
| Nitric Oxide (NO) Production | RAW264.7 Macrophages | Dose-dependent inhibition | Potent inhibitor of LPS-induced NO release | [4] |
| Monocyte Chemoattractant Protein-1 (MCP-1) Production | RAW264.7 Macrophages | Significant suppression | Reduced secretion of the pro-inflammatory chemokine MCP-1 | [4] |
| Pro-inflammatory Gene Expression | Mouse Peritoneal Macrophages | Not specified | Inhibition of iNOS and MCP-1 gene expression | [4] |
Anticancer Activity
Recent studies have explored the potential of DEA in cancer therapy. In triple-negative breast cancer cell lines, DEA has been shown to reduce cell viability in a concentration-dependent manner.[5]
| Cell Line | IC50 | Reference |
| MDA-MB-231 | 27.29 µM | [5] |
| MDA-MB-436 | 19.76 µM | [5] |
Experimental Protocols
Quantification of Docosaenoyl Ethanolamide in Brain Tissue
Workflow for DEA Quantification.
Objective: To quantify the levels of DEA in rodent brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Brain tissue
-
Internal standard (e.g., DEA-d4)
-
Organic solvents (e.g., chloroform, methanol)
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Tissue Homogenization: Homogenize a known weight of brain tissue in a solution of chloroform:methanol (2:1, v/v) containing a known amount of the internal standard.
-
Lipid Extraction: Perform a liquid-liquid extraction by adding water to the homogenate to separate the organic and aqueous phases.
-
Sample Concentration: Collect the organic phase and evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use multiple reaction monitoring (MRM) to specifically detect and quantify DEA and the internal standard based on their parent and fragment ion masses.
-
Quantification: Generate a standard curve using known concentrations of DEA and calculate the concentration of DEA in the brain tissue sample relative to the internal standard.
Neurite Outgrowth Assay
Workflow for Neurite Outgrowth Assay.
Objective: To assess the effect of DEA on neurite outgrowth in primary hippocampal neurons.
Materials:
-
Primary embryonic hippocampal neurons
-
Poly-D-lysine coated coverslips or plates
-
Neuronal culture medium
-
This compound (DEA)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization/blocking buffer
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope and image analysis software
Procedure:
-
Cell Seeding: Plate dissociated embryonic hippocampal neurons onto poly-D-lysine coated coverslips in a 24-well plate at a suitable density.
-
Treatment: After allowing the neurons to adhere, treat the cells with various concentrations of DEA or a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with a detergent-containing buffer, and block non-specific antibody binding. Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin), followed by incubation with a fluorescently labeled secondary antibody.
-
Image Acquisition: Acquire images of the stained neurons using a fluorescence microscope.
-
Analysis: Use image analysis software to quantify neurite length, number of primary neurites, and branching points for each neuron.
Nitric Oxide Production Assay (Griess Assay)
Workflow for Nitric Oxide Assay.
Objective: To measure the effect of DEA on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS)
-
This compound (DEA)
-
Griess Reagent (Component A: sulfanilamide (B372717) in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of DEA for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Reaction: Transfer a portion of the cell culture supernatant to a new 96-well plate. Add Griess Reagent Component A, followed by Component B, to each well and incubate in the dark at room temperature for 10-15 minutes.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve.
Monocyte Chemoattractant Protein-1 (MCP-1) ELISA
Workflow for MCP-1 ELISA.
Objective: To quantify the effect of DEA on LPS-induced MCP-1 secretion from macrophages.
Materials:
-
Macrophage cell line (e.g., RAW264.7 or primary peritoneal macrophages)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound (DEA)
-
Commercial MCP-1 ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed macrophages in a 24-well plate. Pre-treat with DEA for 1-2 hours, followed by stimulation with LPS for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA Protocol: Perform the MCP-1 ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a microplate pre-coated with an anti-MCP-1 antibody.
-
Incubating to allow MCP-1 to bind to the antibody.
-
Washing the plate to remove unbound substances.
-
Adding a biotin-conjugated anti-MCP-1 antibody.
-
Washing the plate.
-
Adding streptavidin-HRP conjugate.
-
Washing the plate.
-
Adding a substrate solution (e.g., TMB) to develop a colorimetric signal.
-
Stopping the reaction with a stop solution.
-
-
Measurement and Quantification: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of MCP-1 in the samples by interpolating from the standard curve.
Conclusion
The discovery of this compound as a bioactive lipid has opened new avenues for understanding the molecular mechanisms underlying the beneficial effects of omega-3 fatty acids. Its specific interaction with the GPR110 receptor and subsequent activation of the cAMP-PKA signaling pathway provide a clear mechanism for its potent neurogenic, synaptogenic, and anti-inflammatory activities. For researchers and drug development professionals, DEA and its signaling pathway represent promising targets for the development of novel therapeutics for neurodegenerative disorders, inflammatory conditions, and potentially certain types of cancer. The experimental protocols detailed in this guide provide a foundation for the further investigation of this important bioactive lipid.
References
- 1. krishgen.com [krishgen.com]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis - PMC [pmc.ncbi.nlm.nih.gov]
The Endogenous Biosynthesis of Docosaenoyl Ethanolamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docosaenoyl Ethanolamide (DEA), also known as synaptamide, is an endogenous N-acylethanolamine (NAE) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). Emerging research has highlighted its significant roles in neuronal development, synaptogenesis, and neuroinflammation, making its biosynthetic pathway a critical area of study for neuroscience and drug development. This technical guide provides an in-depth overview of the core endogenous biosynthesis and degradation pathways of DEA. It includes detailed descriptions of the key enzymes involved, summaries of quantitative data, experimental protocols for pathway analysis, and visual diagrams of the molecular workflows.
Introduction
Docosahexaenoic acid (DHA) is a crucial omega-3 polyunsaturated fatty acid highly enriched in the brain, where it plays a pivotal role in cognitive function and development.[1][2] Its metabolite, this compound (DEA), is gaining recognition as a potent bioactive lipid with significant effects on neurite growth, synaptogenesis, and the modulation of neuroinflammatory responses.[3][4] Understanding the enzymatic pathways that govern the synthesis and degradation of DEA is paramount for elucidating its physiological functions and for the development of novel therapeutic strategies targeting neurological and inflammatory disorders.
This guide details the canonical and alternative biosynthetic routes for DEA, as well as its subsequent catabolism.
Biosynthesis of this compound (DEA)
The endogenous synthesis of DEA, like other N-acylethanolamines (NAEs), primarily proceeds through the formation of an N-acylphosphatidylethanolamine intermediate, specifically N-docosahexaenoyl-phosphatidylethanolamine (N-DHA-PE or NAPE-DHA). This process is followed by the hydrolytic release of DEA. Two main pathways are recognized: a canonical one-step pathway and several alternative multi-step pathways.
The Canonical NAPE-PLD Pathway
The most direct route to DEA synthesis involves two key enzymatic steps:
-
N-Acylation of Phosphatidylethanolamine (B1630911) (PE): The initial step is the transfer of a docosahexaenoyl group from a donor phospholipid (e.g., phosphatidylcholine) to the head group of phosphatidylethanolamine (PE), forming N-DHA-PE. This reaction is catalyzed by N-acyltransferases (NATs).[5] Both calcium-dependent and -independent NAT activities have been identified. Recent research suggests that members of the phospholipase A/acyltransferase (PLAAT) family, also known as HRAS-like suppressors, can function as Ca2+-independent NAPE-forming N-acyltransferases.[6][7]
-
Hydrolysis of N-DHA-PE: The newly formed N-DHA-PE is then hydrolyzed by N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to release DEA and phosphatidic acid. NAPE-PLD is a metallo-β-lactamase family enzyme that shows specificity for NAPE.[3]
References
- 1. Endocannabinoid biosynthesis proceeding through glycerophospho-N-acyl ethanolamine and a role for alpha/beta-hydrolase 4 in this pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Lipidomic Analysis of Fatty Acid Derived Eicosanoids and N-Acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of N-Acylphosphatidylethanolamine by Members of the Phospholipase A/Acyltransferase (PLA/AT) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Degradation of N-Acylethanolamines: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acylethanolamines (NAEs) are a class of bioactive lipid mediators involved in a myriad of physiological processes, including neurotransmission, inflammation, and energy homeostasis. The endogenous levels of NAEs are tightly regulated by the delicate balance between their biosynthesis and degradation. This technical guide provides an in-depth exploration of the enzymatic pathways responsible for the degradation of NAEs, with a particular focus on the two key enzymes: Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine-hydrolyzing Acid Amidase (NAAA). We delve into their substrate specificities, kinetic properties, and the pharmacological inhibitors that target these enzymes. Detailed experimental protocols for assaying FAAH and NAAA activity are provided, alongside visualizations of the metabolic and signaling pathways to offer a comprehensive resource for researchers and drug development professionals in this field. This guide also addresses the degradation of docosahexaenoyl ethanolamide (DHEA), also known as synaptamide, a notable NAE with crucial roles in the central nervous system.
Introduction to N-Acylethanolamines (NAEs)
N-acylethanolamines are a family of lipid signaling molecules synthesized from cell membrane phospholipids (B1166683).[1] They consist of a fatty acid linked to an ethanolamine (B43304) moiety via an amide bond. The nature of the fatty acid chain dictates the specific biological activity of the NAE. Prominent members of this family include:
-
Anandamide (B1667382) (AEA): An endogenous cannabinoid that acts on cannabinoid receptors CB1 and CB2.
-
Palmitoylethanolamide (PEA): Known for its anti-inflammatory and analgesic properties, primarily acting through peroxisome proliferator-activated receptor-alpha (PPARα).[2]
-
Oleoylethanolamide (OEA): A key regulator of satiety and fat metabolism, also a PPARα agonist.[2]
-
Docosahexaenoyl ethanolamide (DHEA) or Synaptamide: An NAE derived from the omega-3 fatty acid docosahexaenoic acid (DHA), which plays a significant role in neurogenesis and synaptogenesis.[3]
The diverse physiological roles of NAEs make the enzymes controlling their degradation attractive therapeutic targets for a range of conditions, including pain, inflammation, anxiety, and neurodegenerative disorders.[4]
The Key Degrading Enzymes: FAAH and NAAA
The catabolism of NAEs is primarily carried out by two distinct hydrolases: Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine-hydrolyzing Acid Amidase (NAAA). These enzymes catalyze the hydrolysis of the amide bond in NAEs, releasing a fatty acid and ethanolamine, thereby terminating their signaling functions.[3]
Fatty Acid Amide Hydrolase (FAAH)
FAAH is a serine hydrolase located on the membrane of the endoplasmic reticulum.[4] It exhibits broad substrate specificity, hydrolyzing various NAEs and other fatty acid amides. FAAH plays a crucial role in regulating the levels of anandamide in the central nervous system and peripheral tissues.
N-acylethanolamine-hydrolyzing Acid Amidase (NAAA)
NAAA is a lysosomal cysteine hydrolase that shows optimal activity at an acidic pH.[5] Unlike FAAH, NAAA displays a more restricted substrate preference, with a notable selectivity for PEA.[5] Its localization within lysosomes suggests a role in the degradation of NAEs in the context of cellular clearance and inflammatory processes.
Quantitative Data: Enzyme Kinetics and Inhibition
The following tables summarize the kinetic parameters for the hydrolysis of various NAE substrates by FAAH and NAAA, as well as the inhibitory constants for selected pharmacological inhibitors.
Table 1: Substrate Specificity and Kinetic Parameters of FAAH
| Substrate | Species | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Anandamide (AEA) | Rat | ~26 | ~78.3 | [2][6] |
| Palmitoylethanolamide (PEA) | Human | - | - | [7] |
| Oleoylethanolamide (OEA) | Rat | - | - | [7] |
| Docosahexaenoyl ethanolamide (DHEA) | Rat Brain | Ki of 324 nM for CB1 receptor binding | - | [8] |
| Arachidonoyl-AMC | Human | - | - | [9] |
Note: Comprehensive Vmax and Km data for all substrates across different species are not consistently available in the literature. Some studies report relative hydrolysis rates or focus on inhibitor potency.
Table 2: Inhibitors of FAAH
| Inhibitor | Type | Ki (nM) | IC50 (nM) | Reference |
| URB597 | Irreversible | - | 4.6 | [10] |
| PF-3845 | Irreversible | 230 | - | [10] |
| OL-135 | Reversible | 4.7 | 208 (human), 47.3 (rat) | [7][11] |
| JNJ-42165279 | - | - | 70 (human), 313 (rat) | [10] |
| PF-04457845 | Covalent | - | 7.2 (human), 7.4 (rat) | [10] |
| LY-2183240 | Covalent | 540 | 12.4 | [12] |
| JNJ-1661010 | - | - | 12 (human), 10 (rat) | [10] |
Table 3: Substrate Specificity and Kinetic Parameters of NAAA
| Substrate | Species | Km (µM) | Vmax (pmol/min/mg) | Reference |
| Palmitoylethanolamide (PEA) | Human | ~174 | ~5547 | [13] |
| PAMCA (fluorescent substrate) | Human | 17.92 | - | [14] |
Note: NAAA shows a strong preference for saturated NAEs like PEA. Kinetic data for other substrates are less common.
Table 4: Inhibitors of NAAA
| Inhibitor | Type | Ki (µM) | IC50 (nM) | Reference |
| Compound 16 | Reversible, Competitive | 5.65 | 2120 | [13] |
| (S)-OOPP | Non-competitive | - | 420 | [15] |
| AM9053 | Reversible | - | 36.4 | [14] |
| F96 | - | - | 140.3 | [14] |
| AM11095 | - | - | 18 | [16] |
| AM11078 (dual NAAA/FAAH) | - | - | 21 (NAAA), 5 (FAAH) | [16] |
Experimental Protocols
Detailed methodologies for assaying FAAH and NAAA activity are crucial for research and drug discovery.
Fluorometric Assay for FAAH Activity
This protocol is adapted from commercially available kits and published literature and utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which upon hydrolysis by FAAH, releases the fluorescent product 7-amino-4-methylcoumarin (B1665955) (AMC).[17][18]
Materials:
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Recombinant human or rat FAAH enzyme or tissue/cell homogenate
-
FAAH Substrate: AAMCA (in DMSO)
-
AMC Standard (in DMSO)
-
FAAH Inhibitor (e.g., URB597) for positive control
-
96-well black, flat-bottom microtiter plates
-
Fluorescence microplate reader (Excitation: ~340-360 nm, Emission: ~440-465 nm)
Procedure:
-
Sample Preparation:
-
Homogenize tissue (~10 mg) or cells (1 x 106) in ice-cold FAAH Assay Buffer.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant containing the enzyme.
-
-
Assay Protocol:
-
Prepare serial dilutions of test compounds and controls in assay buffer.
-
Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of test compound or vehicle (DMSO) to the wells.
-
For background wells, add 180 µL of assay buffer and 10 µL of vehicle.
-
Incubate the plate for 5 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of FAAH substrate to all wells.
-
Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Prepare a standard curve using the AMC standard.
-
Calculate the rate of reaction (change in fluorescence over time) for each well.
-
Subtract the background fluorescence.
-
Determine the % inhibition for test compounds relative to the vehicle control.
-
Calculate IC50 values by plotting % inhibition against inhibitor concentration.
-
LC-MS Based Assay for NAAA Activity
This method offers high specificity and sensitivity for measuring the formation of the fatty acid product from the NAE substrate.[19][20]
Materials:
-
NAAA Assay Buffer (e.g., 100 mM Sodium Phosphate, 100 mM Sodium Citrate, 0.1% Triton X-100, 3 mM DTT, pH 4.5)
-
Recombinant human NAAA or lysosomal extracts
-
NAE Substrate (e.g., Palmitoylethanolamide - PEA)
-
Internal Standard (e.g., heptadecanoic acid)
-
Methanol (B129727) and Chloroform
-
LC-MS system with a suitable C18 column
Procedure:
-
Enzyme Reaction:
-
Pre-incubate the NAAA enzyme (e.g., 4 µg of lysosomal extract protein) with test inhibitors or vehicle in NAAA assay buffer for 30 minutes at 37°C.
-
Initiate the reaction by adding the NAE substrate (e.g., PEA at various concentrations for kinetic studies).
-
Incubate for 30 minutes at 37°C.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a cold mixture of methanol:chloroform (1:1) containing the internal standard.
-
Vortex and centrifuge to separate the phases.
-
Collect the organic phase containing the fatty acid product and internal standard.
-
Evaporate the solvent and reconstitute the sample in a suitable solvent for LC-MS analysis.
-
-
LC-MS Analysis:
-
Separate the fatty acid product from the substrate and internal standard using a C18 column with an appropriate gradient of mobile phases (e.g., water and methanol with acetic acid and ammonium (B1175870) acetate).
-
Detect the ions in negative mode using selected ion monitoring (SIM) for the specific m/z of the fatty acid product and the internal standard.
-
-
Data Analysis:
-
Quantify the amount of fatty acid produced by comparing its peak area to that of the internal standard.
-
Calculate the enzyme activity (e.g., in pmol of product/min/mg of protein).
-
Determine kinetic parameters (Km and Vmax) by plotting activity against substrate concentration and fitting to the Michaelis-Menten equation.
-
Calculate IC50 or Ki values for inhibitors.
-
Signaling Pathways and Degradation Products
The degradation of NAEs not only terminates their signaling but also generates products—fatty acids and ethanolamine—that have their own biological activities and participate in various cellular pathways.
NAE Degradation and Signaling Overview
The following diagram illustrates the central role of FAAH and NAAA in the degradation of NAEs and the subsequent fate of their products.
Biological Roles of Degradation Products
-
Fatty Acids: The fatty acids released from NAE degradation, such as arachidonic acid, palmitic acid, and oleic acid, can be utilized in several ways:
-
Energy Production: They can undergo β-oxidation to produce acetyl-CoA, which enters the citric acid cycle to generate ATP.[5]
-
Synthesis of Other Bioactive Lipids: Arachidonic acid, for instance, is a precursor for the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators.
-
Incorporation into Membranes: Fatty acids can be re-esterified into phospholipids and triglycerides.
-
-
Ethanolamine: Ethanolamine is a precursor for the synthesis of phosphatidylethanolamine (B1630911) (PE), a major component of cell membranes.[10][17] It can also influence cellular signaling pathways, such as the mTOR pathway, and has been shown to have roles in cell proliferation and neuroprotection.[18]
Experimental Workflow for Studying NAE Degradation
The following diagram outlines a typical experimental workflow for investigating the enzymatic degradation of NAEs and the effects of inhibitors.
Conclusion and Future Perspectives
The enzymatic degradation of N-acylethanolamines by FAAH and NAAA is a critical regulatory mechanism controlling the signaling of this diverse class of lipid mediators. A thorough understanding of the biochemical and pharmacological properties of these enzymes is paramount for the development of novel therapeutics targeting the endocannabinoid system and related signaling pathways. The development of selective inhibitors for FAAH and NAAA has provided valuable tools to probe the physiological roles of NAEs and has shown promise in preclinical models of various diseases. Future research will likely focus on elucidating the intricate interplay between these two enzymes in different tissues and pathological conditions, the development of inhibitors with improved selectivity and pharmacokinetic profiles, and further exploration of the downstream signaling consequences of modulating NAE degradation. The continued investigation into the metabolism of less-studied NAEs, such as DHEA (synaptamide), will also open new avenues for understanding their unique biological functions and therapeutic potential.
References
- 1. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The endocannabinoid hydrolase FAAH is an allosteric enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bu.edu [bu.edu]
- 6. Synthesis of Phenoxyacyl-Ethanolamides and Their Effects on Fatty Acid Amide Hydrolase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Ethanolamine - Wikipedia [en.wikipedia.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition, but Not Fatty Acid Amide Hydrolase Inhibition, Prevents the Development of Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ethanolamine enhances the proliferation of intestinal epithelial cells via the mTOR signaling pathway and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
- 19. ulbld.lf1.cuni.cz [ulbld.lf1.cuni.cz]
- 20. Fatty acid metabolism - Wikipedia [en.wikipedia.org]
The Pharmacological Profile of Docosahexaenoyl Ethanolamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosahexaenoyl Ethanolamide (DHEA), also known as synaptamide, is an endogenous N-acylethanolamine synthesized from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] As a structural analog of the endocannabinoid anandamide, DHEA has garnered significant interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer properties.[1][3] This technical guide provides a comprehensive overview of the pharmacological profile of DHEA, summarizing key quantitative data, detailing experimental protocols, and illustrating its mechanisms of action through signaling pathway diagrams.
Synthesis and Metabolism
DHEA is synthesized endogenously from DHA and its levels are correlated with dietary DHA intake.[1] The biosynthesis can occur through the hydrolysis of N-docosahexaenoylphosphatidylethanolamine (NDoPE) by N-acylphosphatidylethanolamine-phospholipase D (NAPE-PLD).[4][5] DHEA is primarily metabolized and inactivated by fatty acid amide hydrolase (FAAH), which hydrolyzes it into DHA and ethanolamine.[6] Additionally, DHEA can be a substrate for cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), leading to the formation of various oxygenated metabolites.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the pharmacological activity of Docosahexaenoyl Ethanolamide.
Table 1: Receptor Binding Affinities
| Receptor | Species | Preparation | Radioligand | Ki | Citation(s) |
| CB1 | Rat | Brain membranes | [3H]CP-55,940 | 324 nM | [7] |
Table 2: In Vitro Efficacy
| Assay | Cell Line/System | Effect | IC50 / EC50 / Effective Concentration | Citation(s) |
| Potassium Channel Inhibition | Brain | Inhibition of shaker-related voltage-gated K+ channels | 1.5 µM (IC50) | [7] |
| Anti-inflammatory | RAW264.7 macrophages | Dose-dependent inhibition of LPS-induced NO release | Detectable at 0.1 µM | |
| Anti-inflammatory | RAW264.7 macrophages | Suppression of LPS-induced MCP-1 production | Significant at 1 µM | [8] |
| Anti-cancer | MCF-7 breast cancer cells | Inhibition of cell proliferation (96h) | 0.8 µM (IC50) | |
| Anti-cancer | MDA-MB-231 TNBC cells | Reduction in cell viability (24h) | 27.29 µM (IC50) | [6] |
| Anti-cancer | MDA-MB-436 TNBC cells | Reduction in cell viability (24h) | 19.76 µM (IC50) | [6] |
| Neurotrophic | Developing neurons | Promotion of neurogenesis, neurite outgrowth, and synaptogenesis | Nanomolar concentrations | [2][3] |
| GPR110 Activation | HEK293 cells expressing GPR110 | cAMP production | Low nM potency | [4] |
Table 3: In Vivo Efficacy
| Model | Species | Administration | Dose | Effect | Citation(s) |
| Inflammatory Pain | Male Mice | Intraperitoneal & Intraplantar | 2-10 mg/kg | Reduced nociceptive and inflammatory pain-related behavior | [9] |
| Seizure Susceptibility | Mice | Intracerebroventricular | 100 and 300 µM | Increased seizure threshold | [10] |
Mechanisms of Action
DHEA exerts its pharmacological effects through multiple, complex mechanisms involving both receptor-dependent and receptor-independent pathways.
Receptor-Mediated Signaling
DHEA interacts with several G-protein coupled receptors (GPCRs) to initiate downstream signaling cascades.
-
Cannabinoid Receptors (CB1 and CB2): DHEA binds to the CB1 receptor, albeit with lower affinity than anandamide.[7] Its anti-seizure effects have been shown to be mediated through CB1 receptor activation.[10] DHEA also binds to the CB2 receptor, and antagonism of CB2 partially reverses its antinociceptive effects.[9]
-
GPR110 (ADGRF1): DHEA is a potent endogenous ligand for the orphan receptor GPR110.[2][3] Binding of DHEA to GPR110 activates a Gαs-protein, leading to increased cyclic AMP (cAMP) production, activation of Protein Kinase A (PKA), and subsequent phosphorylation of the cAMP response element-binding protein (CREB).[2][3] This pathway is crucial for its neurotrophic and anti-inflammatory effects.[2][3]
Receptor-Independent Mechanisms
DHEA also modulates intracellular signaling pathways independently of direct receptor binding.
-
Peroxisome Proliferator-Activated Receptors (PPARs): DHEA can enhance the expression of PPARγ, which contributes to its anti-inflammatory and anti-cancer activities.[1][4]
-
Nuclear Factor-kappa B (NF-κB) Inhibition: DHEA has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[11]
-
PI3K/Akt/mTOR Pathway Modulation: In some cancer cells, DHEA can inhibit the PI3K/Akt/mTOR signaling pathway, which is critical for cell proliferation and survival.[1]
-
Reactive Oxygen Species (ROS) Production: In head and neck squamous cell carcinoma cells, the anti-cancer effects of DHEA are mediated by the production of reactive oxygen species (ROS) through a 5-lipoxygenase (5-LO) dependent pathway.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Caption: GPR110 Signaling Pathway of DHEA.
Caption: DHEA-mediated Inhibition of the PI3K/Akt/mTOR Pathway.
Experimental Workflows
Caption: Radioligand Receptor Binding Assay Workflow.
Caption: Western Blot Workflow for Signaling Protein Phosphorylation.
Detailed Experimental Protocols
Radioligand Binding Assay for CB1 Receptor
This protocol is adapted from standard methods for determining the binding affinity of a compound to the CB1 receptor.
Materials:
-
Rat brain membranes (or membranes from cells overexpressing the CB1 receptor)
-
[3H]CP-55,940 (Radioligand)
-
Docosahexaenoyl Ethanolamide (DHEA)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)
-
Wash Buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Thaw the brain membranes on ice.
-
Prepare serial dilutions of DHEA in binding buffer.
-
In a 96-well plate, add binding buffer, a fixed concentration of [3H]CP-55,940, and varying concentrations of DHEA or vehicle.
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
Determine non-specific binding in the presence of a saturating concentration of a known CB1 ligand (e.g., WIN 55,212-2).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 of DHEA and subsequently calculate the Ki value using the Cheng-Prusoff equation.
GPR110 Functional Assay: cAMP Measurement
This protocol outlines a method to measure DHEA-induced cAMP production in cells expressing GPR110.
Materials:
-
HEK293 cells transiently or stably expressing GPR110
-
Docosahexaenoyl Ethanolamide (DHEA)
-
cAMP assay kit (e.g., TR-FRET, ELISA, or luciferase-based)
-
Cell culture medium and reagents
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
Procedure:
-
Seed GPR110-expressing HEK293 cells in a suitable multi-well plate and culture overnight.
-
On the day of the assay, replace the culture medium with serum-free medium containing a PDE inhibitor and incubate for a short period to reduce basal cAMP degradation.
-
Prepare serial dilutions of DHEA in the assay buffer.
-
Add the DHEA dilutions to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C. Include a vehicle control and a positive control (e.g., forskolin).
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement using the chosen assay format (e.g., TR-FRET, ELISA).
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the DHEA concentration.
-
Analyze the curve using non-linear regression to determine the EC50 of DHEA for GPR110-mediated cAMP production.
Western Blot Analysis of Akt and mTOR Phosphorylation
This protocol describes the detection of changes in the phosphorylation status of Akt and mTOR in response to DHEA treatment.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Docosahexaenoyl Ethanolamide (DHEA)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of DHEA for the desired time periods. Include a vehicle-treated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with antibodies for the total protein (e.g., anti-Akt) and the loading control to normalize the data.
-
Quantify the band intensities to determine the relative change in protein phosphorylation.
Conclusion
Docosahexaenoyl Ethanolamide is a multifaceted lipid signaling molecule with a complex pharmacological profile. Its ability to interact with cannabinoid receptors and GPR110, as well as modulate key intracellular signaling pathways, underscores its therapeutic potential in a range of pathological conditions, including neurodegenerative diseases, inflammation, and cancer. This technical guide provides a foundational resource for researchers and drug development professionals to further explore and harness the pharmacological properties of DHEA.
References
- 1. DHEA prevents Aβ25-35-impaired survival of newborn neurons in the dentate gyrus through a modulation of PI3K-Akt-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 3. Dehydroepiandrosterone modulates the PTEN/PI3K/AKT signaling pathway to alleviate 4-vinylcyclohexene diepoxide-induced premature ovarian insufficiency in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orphan GPR110 (ADGRF1) targeted by N-docosahexaenoylethanolamine in development of neurons and cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. db.cngb.org [db.cngb.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DHEA inhibits proliferation, migration and alters mesenchymal-epithelial transition proteins through the PI3K/Akt pathway in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The endocannabinoid hydrolase FAAH is an allosteric enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel mechanisms for DHEA action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptosis and inhibition of the phosphatidylinositol 3-kinase/Akt signaling pathway in the anti-proliferative actions of dehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroactive Profile of Docosaenoyl Ethanolamide: A Technical Guide to its Mechanism of Action in Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosaenoyl ethanolamide (DEA), also known as synaptamide, is an endogenous N-acylethanolamine synthesized from the essential omega-3 fatty acid docosahexaenoic acid (DHA). Emerging as a critical signaling molecule in the central nervous system, DEA plays a pivotal role in neuronal development, function, and protection. This technical guide provides an in-depth exploration of the molecular mechanisms underlying DEA's effects on neurons, with a focus on its primary receptor, downstream signaling cascades, and potential secondary targets. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows.
Core Mechanism of Action: GPR110-Mediated Signaling
The primary mechanism of action for this compound in neurons is mediated through its interaction with the orphan G-protein coupled receptor 110 (GPR110), also known as Adhesion G Protein-Coupled Receptor F1 (ADGRF1). DEA has been identified as a specific, high-affinity ligand for GPR110, and its binding initiates a canonical G-protein signaling cascade.
GPR110 Activation and Downstream cAMP Pathway
Upon binding of DEA to the extracellular domain of GPR110, the receptor undergoes a conformational change that activates the associated heterotrimeric G-protein. Specifically, DEA-bound GPR110 couples to a Gs alpha subunit (Gαs). This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The elevation in intracellular cAMP levels activates protein kinase A (PKA), which subsequently phosphorylates a variety of downstream targets, including transcription factors like cAMP response element-binding protein (CREB), to modulate gene expression related to neuronal growth and function. This signaling cascade is central to DEA's potent effects on promoting neurogenesis, neuritogenesis (neurite outgrowth), and synaptogenesis.
Quantitative Data on DEA's Neuronal Activity
The following table summarizes the available quantitative data for the effects of this compound and related N-acylethanolamides on neuronal targets.
| Compound | Target | Assay | Parameter | Value | Cell Type | Reference |
| This compound (DEA) | GPR110 | cAMP Production | EC50 | Low nM range | Cortical Neurons, Neural Stem Cells | |
| Palmitoylethanolamide (B50096) (PEA) | PPARα | In vitro activation | EC50 | 3.1 ± 0.4 µM | - | |
| This compound (DEA) | Neurite Outgrowth | Morphological Analysis | Effective Concentration | 10 nM - 0.1 µM | Hippocampal Neurons, Retinal Explants | |
| This compound (DEA) | Synaptogenesis | Synapsin Puncta Quantification | Effective Concentration | 0.1 µM | Hippocampal Neurons |
Potential Secondary Mechanisms of Action
While GPR110 is the primary receptor for DEA, research into other N-acylethanolamides suggests potential interactions with other neuronal targets. The direct quantitative effects of DEA on these targets are still under investigation.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
Other N-acylethanolamides, such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA), are known agonists of PPARα, a nuclear receptor that regulates gene expression related to lipid metabolism and inflammation. Activation of PPARα has been shown to have neuroprotective effects. While DEA's antinociceptive properties may be partially mediated by PPARα, direct binding and activation constants for DEA at this receptor have not been fully elucidated.
Transient Receptor Potential Vanilloid 1 (TRPV1) Channels
TRPV1 channels are non-selective cation channels involved in pain and temperature sensation. Some endocannabinoids and N-acylethanolamides can modulate TRPV1 activity. Although one study indicated that DEA's antinociceptive effects were not mediated by TRPV1, the broader context of DEA-TRPV1 interaction, particularly in different neuronal populations and under various physiological conditions, remains an area for further research.
Experimental Protocols
cAMP Assay
This protocol is used to quantify the DEA-induced activation of GPR110 and subsequent production of cAMP.
Methodology:
-
Cell Culture: Primary cortical neurons or neural stem cells are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with varying concentrations of this compound for a short duration (e.g., 10-15 minutes).
-
Cell Lysis: The cells are lysed to release intracellular components, including cAMP.
-
Competitive ELISA: A competitive enzyme-linked immunosorbent assay (ELISA) is performed using a commercial kit. The cell lysate is added to wells pre-coated with a cAMP antibody. A known amount of horseradish peroxidase (HRP)-linked cAMP is also added. The cAMP from the cell lysate competes with the HRP-linked cAMP for binding to the antibody.
-
Detection: After washing away unbound reagents, a substrate for HRP is added, and the resulting colorimetric change is measured using a spectrophotometer at 450 nm. The amount of cAMP in the sample is inversely proportional to the colorimetric signal.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP to determine the concentration in the experimental samples. EC50 values are calculated from the dose-response curve.
Neurite Outgrowth Assay
This assay quantifies the effect of DEA on the extension of neurites from neuronal cell bodies.
Methodology:
-
Cell Plating: Primary neurons (e.g., hippocampal or dorsal root ganglion neurons) are plated on a suitable substrate, such as poly-L-lysine or laminin-coated coverslips or plates.
-
Compound Treatment: The cultured neurons are treated with DEA at various concentrations for a specified period (e.g., 48-72 hours).
-
Fixation and Staining: Cells are fixed with paraformaldehyde and permeabilized. Neurites are visualized by immunostaining with an antibody against a neuronal marker such as β-III tubulin or microtubule-associated protein 2 (MAP2).
-
Imaging: Images of the stained neurons are captured using fluorescence microscopy.
-
Quantification: Image analysis software is used to measure the total length of neurites per neuron or the area occupied by neurites.
Synaptogenesis Assay
This assay is used to assess the formation of synapses in response to DEA treatment.
Methodology:
-
Neuronal Culture: Primary hippocampal or cortical neurons are cultured for an extended period (e.g., 7-21 days) to allow for maturation and synapse formation.
-
DEA Treatment: The neuronal cultures are treated with DEA for a defined duration.
-
Immunostaining: Cells are fixed and stained with antibodies against pre-synaptic (e.g., synapsin-1 or synaptophysin) and post-synaptic (e.g., PSD-95) marker proteins.
-
Confocal Microscopy: High-resolution images are acquired using a confocal microscope.
-
Analysis: The number of co-localized pre- and post-synaptic puncta is quantified, representing the number of synapses.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to measure the effects of DEA on the electrical properties of individual neurons, such as ion channel currents and membrane potential.
Methodology:
-
Cell Preparation: Neurons are prepared either in culture or as acute brain slices.
-
Pipette Preparation: A glass micropipette with a very fine tip (resistance of 3-7 MΩ) is filled with an intracellular solution.
-
Seal Formation: The micropipette is brought into contact with the membrane of a neuron, and gentle suction is applied to form a high-resistance "giga-seal."
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane within the pipette tip, establishing electrical access to the cell's interior.
-
Recording: In voltage-clamp mode, the membrane potential is held constant, and the currents flowing through ion channels are recorded. In current-clamp mode, the current is held constant, and changes in the membrane potential are measured. DEA can be applied to the bath solution to observe its effects on these parameters.
Conclusion
This compound is a key endogenous lipid mediator in the nervous system, exerting its primary effects through the activation of the GPR110 receptor and the subsequent cAMP-PKA signaling pathway. This mechanism drives fundamental neuronal processes, including neurogenesis, neurite outgrowth, and synaptogenesis, highlighting DEA's importance in brain development and function. While potential interactions with other targets such as PPARα and TRPV1 channels exist, further research is required to fully elucidate the quantitative aspects of these secondary mechanisms. The experimental protocols detailed herein provide a robust framework for the continued investigation of DEA's neuropharmacological profile, offering valuable tools for researchers and drug development professionals exploring its therapeutic potential for neurological disorders.
Docosaenoyl Ethanolamide: An Endocannabinoid or a Novel Signaling Lipid? A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docosaenoyl Ethanolamide (DEA), also known as synaptamide, is an endogenous N-acylethanolamine (NAE) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). Its structural similarity to the archetypal endocannabinoid anandamide (B1667382) has led to its investigation as a potential cannabinoid receptor ligand. This technical guide provides a comprehensive analysis of the current scientific understanding of DEA, focusing on its classification as an endocannabinoid, its receptor interaction profile, biosynthesis, metabolism, and associated signaling pathways. While often referred to as an "endocannabinoid-like" molecule, compelling evidence points towards a primary role as a potent agonist for the orphan G protein-coupled receptor GPR110, mediating significant neurogenic and anti-inflammatory effects. This guide summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of its molecular interactions and pathways to facilitate further research and drug development efforts.
Classification: Is this compound an Endocannabinoid?
The classification of this compound (DEA) as a classical endocannabinoid remains a subject of scientific nuance. Endocannabinoids are traditionally defined as endogenous lipid signaling molecules that bind to and activate cannabinoid receptors, primarily CB1 and CB2. While DEA belongs to the N-acylethanolamine (NAE) family, which includes the quintessential endocannabinoid anandamide, its direct and potent interaction with cannabinoid receptors is not as clearly established.
Some studies refer to DEA as an "omega-3 endocannabinoid" and suggest it binds to both CB1 and CB2 receptors. For instance, one study indicated that the anti-seizure effects of DEA are mediated through the activation of CB1 receptors[1]. However, a notable gap in the literature is the lack of robust, quantitative binding affinity data (Ki values) from competitive radioligand binding assays to definitively characterize DEA as a high-affinity CB1 or CB2 ligand. An in-silico molecular docking study suggested that DEA displays a preference for the CB2 receptor over the CB1 receptor[2][3]. It is important to note that some NAEs do not bind to cannabinoid receptors at all[4].
Conversely, a growing body of evidence has identified the orphan G protein-coupled receptor GPR110 (also known as ADGRF1) as a primary and high-affinity receptor for DEA. This interaction has been shown to mediate the potent neurogenic, synaptogenic, and anti-inflammatory effects of DEA[5]. Therefore, while DEA shares structural similarities with classical endocannabinoids and may have some interaction with cannabinoid receptors, its primary physiological roles, as currently understood, appear to be mediated through GPR110.
Receptor Interaction Profile
DEA's biological activity is mediated through its interaction with several cell surface and nuclear receptors.
G Protein-Coupled Receptor 110 (GPR110)
Recent research has deorphanized GPR110, identifying DEA as its specific, high-potency ligand. The activation of GPR110 by DEA initiates a signaling cascade that is central to its observed biological effects.
Cannabinoid Receptors (CB1 and CB2)
As discussed, the interaction of DEA with CB1 and CB2 receptors is not yet fully characterized with quantitative binding data. While some physiological effects of DEA appear to be modulated by cannabinoid receptor antagonists, suggesting some level of interaction, the precise affinity and efficacy of DEA at these receptors require further investigation through rigorous binding and functional assays.
Transient Receptor Potential Vanilloid 1 (TRPV1)
DEA has been identified as an activator of the TRPV1 channel, a non-selective cation channel involved in pain sensation and inflammation. This interaction contributes to the complex pharmacology of DEA.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
There is evidence to suggest that DEA may interact with PPARα, a nuclear receptor that plays a key role in the regulation of lipid metabolism and inflammation. This interaction could contribute to the anti-inflammatory properties of DEA.
Data Presentation: Receptor Binding and Functional Activity
A significant challenge in definitively classifying DEA is the limited availability of quantitative binding data for cannabinoid receptors. The following table summarizes the available information on DEA's interactions with its known and putative receptors.
| Receptor | Ligand | Assay Type | Species | Cell/Tissue | Ki (nM) | EC50/IC50 (nM) | Notes |
| GPR110 | DEA (Synaptamide) | cAMP accumulation | Mouse | Cortical neurons | - | ~10 | Potent agonist activity, leading to neurogenesis and synaptogenesis. |
| CB1 | DEA | In vivo seizure model | Mouse | Brain | Not Reported | Not Reported | Antiseizure effects were blocked by a CB1 antagonist.[1] |
| CB2 | DEA | In-silico docking | Human | - | Not Reported | - | Predicted to have a higher binding affinity for CB2 than CB1.[2][3] |
| TRPV1 | DEA | Not Specified | Not Specified | Not Specified | - | Not Reported | Identified as a TRPV1 activator. |
Biosynthesis and Metabolism
Biosynthesis of this compound
The primary pathway for the biosynthesis of DEA involves a two-step enzymatic process starting from docosahexaenoic acid (DHA).
-
N-acylation of Phosphatidylethanolamine (B1630911) (PE): In the initial step, a fatty acyl group from a donor phospholipid is transferred to the head group of phosphatidylethanolamine (PE) to form N-docosahexaenoyl-phosphatidylethanolamine (N-DHA-PE). This reaction is catalyzed by a Ca2+-dependent N-acyltransferase (NAT).
-
Hydrolysis of N-DHA-PE: The resulting N-DHA-PE is then hydrolyzed by N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to yield DEA and phosphatidic acid[6][7].
Caption: Biosynthesis pathway of this compound (DEA).
Metabolism of this compound
The primary route for the degradation of DEA is through enzymatic hydrolysis by fatty acid amide hydrolase (FAAH). FAAH cleaves the amide bond of DEA, releasing DHA and ethanolamine (B43304), thereby terminating its signaling activity[8].
Caption: Metabolic degradation of this compound (DEA).
Signaling Pathways
The biological effects of DEA are initiated by its binding to cell surface receptors, which triggers intracellular signaling cascades.
GPR110 Signaling Pathway
The activation of GPR110 by DEA is a key signaling event. This interaction leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and promotes the transcription of genes involved in neurogenesis and synaptogenesis, while also suppressing the expression of pro-inflammatory genes[5].
Caption: GPR110 signaling pathway activated by DEA.
Experimental Protocols
Radioligand Binding Assay for Cannabinoid Receptors
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of DEA for CB1 and CB2 receptors.
Objective: To determine the inhibition constant (Ki) of DEA for CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [3H]CP55,940 (a high-affinity cannabinoid receptor agonist).
-
Non-specific binding control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).
-
DEA test solutions at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the receptor membrane preparation, [3H]CP55,940 (at a concentration close to its Kd), and varying concentrations of DEA or the non-specific binding control. For total binding, add assay buffer instead of a competing ligand.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the DEA concentration. Use a non-linear regression analysis to determine the IC50 value (the concentration of DEA that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Enzymatic Synthesis of this compound
This protocol outlines a general method for the enzymatic synthesis of DEA using a lipase (B570770).
Objective: To synthesize DEA from DHA and ethanolamine.
Materials:
-
Docosahexaenoic acid (DHA).
-
Ethanolamine.
-
Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B).
-
Organic solvent (e.g., hexane (B92381) or a solvent-free system).
-
Molecular sieves (optional, for anhydrous conditions).
-
Shaking incubator.
-
Silica (B1680970) gel for chromatography.
Procedure:
-
Reaction Setup: In a reaction vessel, combine DHA and ethanolamine (a molar excess of ethanolamine is often used).
-
Add the immobilized lipase to the mixture. If using a solvent, add it at this stage. For a solvent-free system, the reactants themselves serve as the medium.
-
Add molecular sieves if strict anhydrous conditions are required to prevent hydrolysis.
-
Incubation: Seal the vessel and place it in a shaking incubator at a controlled temperature (e.g., 40-60°C) for a specified duration (e.g., 24-48 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Enzyme Removal: After the reaction is complete, remove the immobilized lipase by filtration. The enzyme can often be washed and reused.
-
Purification: Purify the resulting DEA from the reaction mixture using silica gel column chromatography.
Fatty Acid Amide Hydrolase (FAAH) Activity Assay
This protocol describes a method to measure the activity of FAAH using DEA as a substrate.
Objective: To determine the kinetic parameters (Km and Vmax) of FAAH for the hydrolysis of DEA.
Materials:
-
Source of FAAH enzyme (e.g., microsomal fraction from rat brain homogenate or recombinant FAAH).
-
DEA substrate solutions at various concentrations.
-
Assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0).
-
Radiolabeled DEA ([14C]-ethanolamine-DEA) or a method for quantifying the product (DHA) such as liquid chromatography-mass spectrometry (LC-MS).
-
Organic solvent for extraction (e.g., chloroform/methanol mixture).
Procedure:
-
Enzyme Reaction: Pre-incubate the FAAH enzyme preparation in the assay buffer at 37°C.
-
Initiate the reaction by adding the DEA substrate (or radiolabeled DEA) at various concentrations.
-
Incubate the reaction mixture at 37°C for a specific time period during which the reaction is linear.
-
Reaction Termination and Extraction: Stop the reaction by adding an ice-cold organic solvent mixture (e.g., chloroform:methanol, 2:1 v/v). This also serves to extract the lipid components.
-
Separate the organic and aqueous phases by centrifugation.
-
Quantification:
-
If using radiolabeled DEA, the aqueous phase containing the [14C]-ethanolamine product is collected and quantified by scintillation counting.
-
If using non-labeled DEA, the organic phase containing the DHA product is collected, dried, and reconstituted for quantification by LC-MS.
-
-
Data Analysis: Plot the reaction velocity (rate of product formation) against the substrate concentration. Use non-linear regression to fit the data to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity).
Conclusion
This compound is a fascinating endogenous lipid mediator with a complex pharmacological profile. While its structural resemblance to anandamide and some evidence of interaction with the cannabinoid system have led to its consideration as an endocannabinoid, its identity as a potent and specific agonist for GPR110 is more firmly established. The activation of the GPR110/cAMP/PKA/CREB pathway by DEA underlies its significant neurotrophic and anti-inflammatory properties, making it a promising target for the development of novel therapeutics for neurodegenerative and inflammatory disorders. Future research should focus on obtaining conclusive quantitative data on its binding and functional activity at CB1 and CB2 receptors to definitively clarify its role, if any, as a classical endocannabinoid. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further explore the multifaceted biology of this important signaling molecule.
References
- 1. Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. N-Docosahexaenoylethanolamine: A neurotrophic and neuroprotective metabolite of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of N-Docosahexanoylethanolamine from Unesterified Docosahexaenoic Acid and Docosahexaenoyl-Lysophosphatidylcholine in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of N- Docosahexanoylethanolamine from Unesterified Docosahexaenoic Acid and Docosahexaenoyl-Lysophosphatidylcholine in Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Docosahexaenoylethanolamine is a potent neurogenic factor for neural stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Docosahexaenoyl Ethanolamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosahexaenoyl Ethanolamide (DHEA), also known as synaptamide, is an endogenous N-acylethanolamine derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the endocannabinoid-like family of lipid mediators, DHEA has garnered significant interest for its diverse biological activities, including neuroprotective, anti-inflammatory, and anti-proliferative effects. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of DHEA, detailing its synthesis, metabolism, receptor interactions, and the experimental methodologies used to elucidate its functions. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
Biosynthesis and Metabolism
The biological activity of DHEA is intrinsically linked to its formation from DHA and its subsequent metabolic conversion into various bioactive products.
Biosynthesis of DHEA
DHEA is synthesized in the body through a multi-step enzymatic pathway. The primary route involves the N-acylation of phosphatidylethanolamine (B1630911) (PE) with DHA to form N-docosahexaenoyl-phosphatidylethanolamine (NDoPE). This intermediate is then hydrolyzed by an N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to yield DHEA.[1]
Alternatively, DHEA can be synthesized through a direct condensation reaction between DHA and ethanolamine (B43304), a process that can be catalyzed by enzymes like fatty acid amide hydrolase (FAAH) operating in reverse, although this is considered a minor pathway under physiological conditions.[2]
Metabolic Pathways of DHEA
Once formed, DHEA is a substrate for several key metabolic enzymes, leading to the generation of a cascade of bioactive metabolites.
-
Fatty Acid Amide Hydrolase (FAAH) Hydrolysis: The primary catabolic pathway for DHEA is hydrolysis by FAAH, which breaks the amide bond to release DHA and ethanolamine, thereby terminating its signaling activity.[3]
-
Cyclooxygenase-2 (COX-2) Metabolism: DHEA is a substrate for COX-2, which catalyzes its oxidation to prostaglandin-like ethanolamides. This metabolic route is a crucial aspect of DHEA's anti-inflammatory properties.[4]
-
Lipoxygenase (LOX) and Cytochrome P450 (CYP450) Metabolism: DHEA can also be metabolized by various lipoxygenases and cytochrome P450 enzymes to produce a range of hydroxylated and epoxidized derivatives, many of which possess their own distinct biological activities.
Receptor Interactions and Signaling Pathways
DHEA exerts its physiological effects through interactions with a variety of cellular receptors, initiating downstream signaling cascades.
Cannabinoid Receptors (CB1 and CB2)
DHEA exhibits binding affinity for both the cannabinoid receptor type 1 (CB1) and type 2 (CB2), albeit with different potencies compared to the classical endocannabinoid anandamide (B1667382) (AEA).[5] Its interaction with these receptors contributes to its neuromodulatory and immunomodulatory functions.
G-Protein Coupled Receptor 110 (GPR110)
Recent research has identified the orphan receptor GPR110 (also known as ADGRF1) as a high-affinity receptor for DHEA.[6][7] This interaction is particularly important in the central nervous system, where it mediates DHEA's effects on neurite outgrowth and synaptogenesis.[6]
Peroxisome Proliferator-Activated Receptors (PPARs)
DHEA has been shown to modulate the activity of PPARs, a family of nuclear receptors that play a key role in lipid metabolism and inflammation.[1] This interaction provides another mechanism for its anti-inflammatory and metabolic regulatory effects.
Quantitative Data on DHEA Bioactivity
The following tables summarize the available quantitative data on the interaction of DHEA with its primary molecular targets.
| Receptor | Ligand | Parameter | Value | Reference |
| Human CB1 | DHEA | K_i_ | 324 nM | [5] |
| Human CB2 | DHEA | EC_50_ | 9.8 x 10-9 M |
Note: Further research is required to determine the K_i_ of DHEA for the CB2 receptor and the kinetic parameters (K_m_ and V_max_) for its metabolism by FAAH and COX-2.
Key Signaling Pathways
The binding of DHEA to its receptors triggers a variety of intracellular signaling pathways, leading to its diverse physiological effects.
GPR110-cAMP-PKA-CREB Pathway
Activation of GPR110 by DHEA leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).[6][8] This, in turn, activates Protein Kinase A (PKA), which then phosphorylates the transcription factor cAMP response element-binding protein (CREB), leading to changes in gene expression related to neuronal growth and plasticity.[6]
Caption: DHEA activates the GPR110-cAMP-PKA-CREB signaling pathway.
Inhibition of NF-κB Signaling
DHEA has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][8] This inhibition is thought to occur through the suppression of IκB kinase (IKK) activity, which prevents the degradation of the inhibitory protein IκBα and the subsequent translocation of the active NF-κB dimer to the nucleus.
Caption: DHEA inhibits the NF-κB signaling pathway, reducing inflammation.
Experimental Protocols
Radioligand Displacement Assay for Cannabinoid Receptor Binding
This protocol outlines a general method for determining the binding affinity of DHEA for CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP55,940).
-
Unlabeled DHEA.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of unlabeled DHEA in assay buffer.
-
In a 96-well plate, add membrane preparation, radioligand at a concentration near its K_d_, and varying concentrations of DHEA.
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known CB receptor ligand).
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC_50_ value of DHEA by non-linear regression analysis of the competition binding data.
-
Calculate the K_i_ value using the Cheng-Prusoff equation.
In Vitro FAAH Hydrolysis Assay
This protocol describes a method to measure the hydrolysis of DHEA by FAAH.
Materials:
-
Purified recombinant FAAH enzyme.
-
DHEA substrate.
-
Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).
-
A method for detecting the product (DHA or ethanolamine), such as LC-MS/MS.
Procedure:
-
Prepare a reaction mixture containing FAAH enzyme in assay buffer.
-
Initiate the reaction by adding DHEA at various concentrations.
-
Incubate the reaction at 37°C for a defined period.
-
Terminate the reaction (e.g., by adding an organic solvent).
-
Extract the lipids and analyze the formation of DHA using LC-MS/MS.
-
Determine the initial reaction velocities at each substrate concentration.
-
Calculate the kinetic parameters (K_m_ and V_max_) by fitting the data to the Michaelis-Menten equation.
COX-2 Metabolism Assay using LC-MS/MS
This protocol details a method to assess the metabolism of DHEA by COX-2.
Materials:
-
Purified recombinant COX-2 enzyme.
-
DHEA substrate.
-
Cofactors for COX-2 activity (e.g., hematin, L-tryptophan).
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
LC-MS/MS system.
Procedure:
-
Prepare a reaction mixture containing COX-2 enzyme and cofactors in assay buffer.
-
Initiate the reaction by adding DHEA.
-
Incubate at 37°C for a specific time.
-
Terminate the reaction by adding an acid (e.g., 2 M HCl).
-
Extract the lipid metabolites using an organic solvent.
-
Analyze the formation of oxidized DHEA metabolites by LC-MS/MS.
-
Quantify the metabolites using appropriate internal standards.
Conclusion
Docosahexaenoyl Ethanolamide is a multifaceted lipid signaling molecule with a complex structure-activity relationship. Its biosynthesis from DHA and subsequent metabolism give rise to a family of compounds with diverse biological actions. The interaction of DHEA with cannabinoid receptors, GPR110, and PPARs initiates a range of signaling pathways that underpin its neuroprotective, anti-inflammatory, and anti-proliferative effects. The experimental protocols outlined in this guide provide a framework for the continued investigation of this promising therapeutic agent. Further research is warranted to fully elucidate the quantitative aspects of its receptor interactions and enzymatic metabolism, which will be crucial for the development of DHEA-based therapeutics.
References
- 1. Promising Effects of N-Docosahexaenoyl Ethanolamine in Breast Cancer: Molecular and Cellular Insights [mdpi.com]
- 2. Fatty acid amide hydrolase (FAAH) regulates hypercapnia/ischemia-induced increases in n-acylethanolamines in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of COX-2-mediated eicosanoid production plays a major role in the anti-inflammatory effects of the endocannabinoid N-docosahexaenoylethanolamine (DHEA) in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-docosahexaenoyl ethanolamine (synaptamide) has antinociceptive effects in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orphan GPR110 (ADGRF1) targeted by N-docosahexaenoylethanolamine in development of neurons and cognitive function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orphan GPR110 (ADGRF1) targeted by N-docosahexaenoylethanolamine in development of neurons and cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GPR110 (ADGRF1) mediates anti-inflammatory effects of N-docosahexaenoylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Targets of Docosahexaenoyl Ethanolamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosahexaenoyl ethanolamide (DEA), also known as synaptamide, is an endogenous N-acylethanolamine (NAE) synthesized from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the endocannabinoid system, DEA is involved in a variety of physiological processes, particularly in the central nervous system where it plays roles in neurogenesis, synaptogenesis, and inflammation.[1][2][3] This technical guide provides an in-depth overview of the known cellular targets of DEA, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows to support further research and drug development efforts.
Primary Cellular Target: GPR110 (ADGRF1)
The orphan G protein-coupled receptor 110 (GPR110), also known as Adhesion G protein-coupled receptor F1 (ADGRF1), has been identified as a primary and specific receptor for Docosahexaenoyl Ethanolamide.[1][2] The interaction between DEA and GPR110 is crucial for mediating the neurogenic and anti-inflammatory effects of this lipid mediator.[4]
Quantitative Data: DEA-Induced GPR110 Activation
| Parameter | Value | Cell Type | Assay | Reference |
| EC50 | Low nM range | Cortical neurons, Neural Stem Cells (NSCs) | cAMP Production Assay | [1] |
Signaling Pathway
Activation of GPR110 by DEA initiates a canonical Gs-coupled signaling cascade, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP) by adenylyl cyclase. Subsequently, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and modulates the transcription of target genes involved in neurogenesis and synaptogenesis.[1][5]
Secondary and Potential Cellular Targets
Beyond GPR110, DEA has been shown to interact with other cellular targets, although in some cases with lower affinity or the data is less direct.
Transient Receptor Potential Vanilloid 1 (TRPV1)
DEA has been identified as an activator of the TRPV1 channel, a non-selective cation channel involved in nociception and inflammation.[4][6]
Quantitative data for the direct activation of TRPV1 by DEA, such as an EC50 value, is not yet firmly established in the literature. However, studies on the related N-acylethanolamine, oleoylethanolamide (OEA), have shown activation of TRPV1 in the low micromolar range (EC50 of approximately 2 µM) following protein kinase C (PKC) stimulation.[7]
Cannabinoid Receptors (CB1 and CB2)
As an endocannabinoid-like molecule, DEA has been investigated for its interaction with the canonical cannabinoid receptors, CB1 and CB2. However, current evidence suggests that DEA binds only weakly to these receptors, and its primary physiological functions are considered to be cannabinoid-independent.[8][9]
Specific binding affinities (Ki or Kd values) for DEA at CB1 and CB2 receptors are not well-documented. Studies on analogues suggest that N-acylethanolamines with different acyl chains exhibit varying affinities for cannabinoid receptors.[10]
Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
PPARα is a nuclear receptor that functions as a transcription factor regulating lipid metabolism and inflammation. Several N-acylethanolamines, such as oleoylethanolamide (OEA) and palmitoylethanolamide (B50096) (PEA), are known to be PPARα agonists. While it has been reported that a range of NAEs, including DEA, can activate PPARα, specific quantitative data on the potency of DEA at this receptor is currently lacking.[11]
Voltage-Gated Calcium Channels
Emerging evidence suggests that some N-acylethanolamines can modulate the activity of voltage-gated ion channels, including T-type calcium channels. While direct evidence for the interaction of DEA with these channels is not yet available, the structural and functional similarities to other bioactive lipids warrant further investigation into this potential target.
Experimental Protocols
GPR110 Activation: cAMP Production Assay
This protocol is designed to quantify the activation of GPR110 by DEA through the measurement of intracellular cAMP levels.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
For overexpression studies, transiently transfect HEK293 cells with a GPR110 expression vector using a suitable transfection reagent. A control group should be transfected with an empty vector.[6]
-
Alternatively, use primary cortical neurons or neural stem cells endogenously expressing GPR110.[1]
2. cAMP Measurement:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
The following day, replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for 30 minutes at 37°C.
-
Prepare serial dilutions of Docosaenoyl Ethanolamide in the assay buffer.
-
Add the DEA dilutions to the respective wells and incubate for a specified time (e.g., 10-30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
3. Data Analysis:
-
Plot the cAMP concentration against the logarithm of the DEA concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
TRPV1 Activation: Calcium Influx Assay
This protocol measures the activation of TRPV1 channels by DEA by monitoring changes in intracellular calcium concentration.
1. Cell Culture and Loading:
-
Culture HEK293 cells stably expressing human TRPV1 (hTRPV1) in a suitable medium.
-
Seed the cells onto black-walled, clear-bottom 96-well plates and allow them to form a confluent monolayer.
-
On the day of the assay, wash the cells with a physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in HBSS for 30-60 minutes at 37°C.
-
After loading, wash the cells with HBSS to remove excess dye.
2. Calcium Measurement:
-
Prepare serial dilutions of DEA and a positive control (e.g., capsaicin) in HBSS.
-
Use a fluorescence plate reader equipped with an automated injection system to measure baseline fluorescence.
-
Inject the DEA or capsaicin (B1668287) solutions into the wells and immediately begin recording the fluorescence intensity over time.
3. Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to the maximum response induced by the positive control.
-
Plot the normalized response against the logarithm of the DEA concentration and determine the EC50 value.
Cannabinoid Receptor Binding: Competition Binding Assay
This protocol determines the binding affinity of DEA for CB1 and CB2 receptors through competition with a radiolabeled ligand.
1. Membrane Preparation:
-
Prepare cell membranes from cells stably expressing either human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).
-
Homogenize the cells in a hypotonic buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in a binding buffer.
2. Binding Assay:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a high-affinity radiolabeled cannabinoid receptor ligand (e.g., [3H]CP55,940), and varying concentrations of unlabeled DEA.
-
Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
3. Quantification and Analysis:
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Determine the non-specific binding in the presence of a high concentration of a known unlabeled ligand.
-
Calculate the specific binding at each DEA concentration.
-
Plot the percentage of specific binding against the logarithm of the DEA concentration.
-
Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation.[5]
Conclusion
Docosahexaenoyl Ethanolamide is a multifaceted signaling lipid with a growing number of identified cellular targets. The primary receptor, GPR110, mediates its potent neurogenic and synaptogenic effects through a well-defined cAMP-PKA-CREB pathway. Additionally, DEA's interaction with TRPV1 channels suggests a role in sensory signaling and inflammation. While its affinity for canonical cannabinoid receptors appears to be low, and its activity at PPARα and voltage-gated calcium channels requires further quantification, these remain important areas for future investigation. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate the pharmacological profile of DEA and explore its therapeutic potential in neurological and inflammatory disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Orphan GPR110 (ADGRF1) targeted by N-docosahexaenoylethanolamine in development of neurons and cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orphan GPR110 (ADGRF1) targeted by N-docosahexaenoylethanolamine in development of neurons and cognitive function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synaptamide activates the adhesion GPCR GPR110 (ADGRF1) through GAIN domain binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of TRPV1 by the satiety factor oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. T-type Ca2+ channels and pharmacological blockade: potential pathophysiological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, cannabinoid receptor activity, and enzymatic stability of reversed amide derivatives of arachidonoyl ethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on Docosaenoyl Ethanolamide (DEA) Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosaenoyl Ethanolamide (DEA), an N-acylethanolamine, is an endogenous lipid mediator that has garnered interest for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties. As with any compound under investigation for therapeutic use, a thorough toxicological evaluation is paramount. This technical guide provides an in-depth overview of the preliminary toxicological considerations for DEA.
Notably, as of the writing of this guide, specific studies detailing the acute, sub-acute, chronic, or genotoxic effects of this compound are not extensively available in the public domain. Consequently, this document will focus on:
-
A review of the known biological activities of DEA to infer a potential toxicological profile.
-
Standardized, detailed experimental protocols for key toxicity assays that are essential for the preclinical safety assessment of DEA.
-
Templates for data presentation to guide future research.
-
Visual representations of relevant signaling pathways and experimental workflows.
This guide is intended to serve as a foundational resource for researchers initiating toxicological investigations into this compound.
Known Biological Activity of this compound
DEA is a member of the N-acylethanolamine family, which includes the well-known endocannabinoid anandamide. The biological activities of DEA are primarily understood through its interactions with the endocannabinoid system and other related signaling pathways.
-
Endocannabinoid System: DEA has been shown to interact with cannabinoid receptors, although its affinity may be lower than that of other endocannabinoids. The activation of cannabinoid receptors, CB1 and CB2, can modulate neurotransmitter release and immune responses.[1][2]
-
Peroxisome Proliferator-Activated Receptors (PPARs): Like other N-acylethanolamines, DEA may exert some of its effects through the activation of PPARs, which are nuclear receptors involved in the regulation of lipid metabolism and inflammation.[3][4]
-
Transient Receptor Potential Vanilloid 1 (TRPV1): DEA has been suggested to modulate the activity of TRPV1 channels, which are involved in pain sensation and inflammation.[5][6]
Potential Toxicological Profile (Inferred)
Given the absence of direct toxicity data, a potential toxicological profile for DEA can be inferred from its known biological targets and the known toxicities of other molecules that act on these pathways.
-
Endocannabinoid System-Related Effects: Over-activation of the CB1 receptor by cannabinoids like THC is associated with psychoactive effects, sedation, increased heart rate, and potential for dependence.[7][8] While DEA's affinity for CB1 is likely different from THC's, high doses could potentially lead to similar, albeit less potent, effects.
-
PPAR-Related Effects: Agonists of PPARs have been associated with various adverse effects in preclinical studies, including liver and heart effects.[9] The relevance of these findings to DEA would depend on its specific affinity and efficacy at different PPAR isoforms.
-
TRPV1-Related Effects: While TRPV1 agonists are explored for analgesia, they can also cause acute pain, inflammation, and changes in body temperature.[10]
-
Metabolism: The metabolism of N-acylethanolamines is primarily mediated by fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA).[11] The metabolites of DEA are expected to be docosahexaenoic acid (DHA) and ethanolamine, both of which are endogenous compounds with low toxicity. However, interactions with other metabolic pathways, such as cytochrome P450 enzymes, could potentially generate metabolites with unforeseen toxicities.[12]
Experimental Protocols for Toxicity Studies
The following are detailed protocols for standard toxicity assays that should be performed to establish the safety profile of DEA.
Acute Oral Toxicity Study (OECD 420: Fixed Dose Procedure)
This study provides information on the potential hazards of a substance after a single oral dose.[13][14][15]
Experimental Protocol:
-
Test Animals: Healthy, young adult rats of a single sex (preferably females) are used.
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. Standard laboratory diet and water are provided ad libitum. Animals are fasted prior to dosing.
-
Dose Levels: A stepwise procedure using fixed doses of 5, 50, 300, and 2000 mg/kg is employed. A sighting study with a single animal is performed to determine the appropriate starting dose.
-
Administration: The test substance is administered as a single oral dose by gavage.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.
Workflow for Acute Oral Toxicity Study:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of palmitoylethanolamide on signaling pathways implicated in the development of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compartment-Specific Modulation of GABAergic Synaptic Transmission by TRPV1 Channels in the Dentate Gyrus | Journal of Neuroscience [jneurosci.org]
- 6. Modulation of the TRPV1 channel: current clinical trials and recent patents with focus on neurological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dea.gov [dea.gov]
- 8. american-safe-access.s3.amazonaws.com [american-safe-access.s3.amazonaws.com]
- 9. Deactivation of peroxisome proliferator–activated receptor-α during cardiac hypertrophic growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Complex Regulation of TRPV1 by Vanilloids - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. N-acylethanolamine metabolism with special reference to N-acylethanolamine-hydrolyzing acid amidase (NAAA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidation of the endogenous cannabinoid arachidonoyl ethanolamide by the cytochrome P450 monooxygenases: physiological and pharmacological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oecd.org [oecd.org]
- 14. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 15. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
The Endogenous Cannabinoid-Like Compound Docosahexaenoyl Ethanolamide (Synaptamide) in the Mammalian Brain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosahexaenoyl ethanolamide (DEA), also known as synaptamide, is an endogenous N-acylethanolamine (NAE) synthesized from the omega-3 fatty acid docosahexaenoic acid (DHA) in the mammalian brain. As a structural analog of the well-known endocannabinoid anandamide (B1667382), DEA has garnered significant interest for its distinct biological activities, particularly its potent effects on neuronal development. This technical guide provides an in-depth overview of the identification, quantification, and biological significance of DEA in the mammalian brain, with a focus on experimental protocols and data presentation for researchers in neuroscience and drug development.
Quantitative Data on Docosahexaenoyl Ethanolamide Levels in the Brain
Quantitative analysis of DEA across different brain regions and species is an ongoing area of research. The available data indicates that DEA levels are dynamic and influenced by factors such as developmental stage and diet.
Table 1: Endogenous Levels of Docosahexaenoyl Ethanolamide (DEA) in Fetal Mouse Hippocampus
| Condition | DEA Level (fmol/µmol of total fatty acids) | DEA Level (fmol/hippocampus) | Reference |
| N-3 Fatty Acid-Adequate Diet | 155 ± 35 | 11.5 ± 2.3 | [1] |
| N-3 Fatty Acid-Deficient Diet | Not specified, but significantly reduced | Not specified, but significantly reduced | [2] |
Experimental Protocols
Extraction and Quantification of Docosahexaenoyl Ethanolamide from Brain Tissue
This protocol outlines a standard method for the extraction and quantification of DEA from brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique.
a. Tissue Homogenization:
-
Excise the brain region of interest and immediately freeze it in liquid nitrogen to prevent enzymatic degradation of lipids.
-
Weigh the frozen tissue.
-
Homogenize the tissue in a solution of chloroform:methanol (B129727):Tris-HCl buffer (50 mM, pH 7.4) in a 2:1:1 ratio. The volume of the homogenization solution should be sufficient to ensure complete immersion and homogenization of the tissue.
-
Add an internal standard, such as DEA-d4, to the homogenate to correct for extraction efficiency and instrument variability.
b. Lipid Extraction:
-
Centrifuge the homogenate at a low speed (e.g., 2000 x g) for 10 minutes at 4°C to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
Re-extract the aqueous phase and the protein pellet with chloroform.
-
Pool the organic phases and evaporate the solvent under a stream of nitrogen gas.
c. Solid-Phase Extraction (SPE) for Sample Cleanup:
-
Reconstitute the dried lipid extract in a small volume of a non-polar solvent like hexane.
-
Use a silica-based SPE cartridge pre-conditioned with the same solvent.
-
Load the sample onto the cartridge.
-
Wash the cartridge with solvents of increasing polarity to remove interfering compounds.
-
Elute the NAE fraction, including DEA, with a more polar solvent mixture, such as ethyl acetate (B1210297):hexane.
-
Evaporate the eluate to dryness.
d. LC-MS/MS Analysis:
-
Reconstitute the final dried extract in a mobile phase-compatible solvent.
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution profile, typically using a mobile phase consisting of water and acetonitrile (B52724) or methanol with a small amount of an additive like formic acid or ammonium (B1175870) acetate to improve ionization.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for DEA and its internal standard in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Cell Culture Experiments to Assess the Bioactivity of Docosahexaenoyl Ethanolamide
This protocol describes how to assess the neurogenic and synaptogenic effects of DEA on primary hippocampal neurons in culture.
a. Primary Hippocampal Neuron Culture:
-
Dissect hippocampi from embryonic day 18 (E18) mouse or rat pups.
-
Dissociate the tissue into single cells using enzymatic digestion (e.g., with trypsin) and mechanical trituration.
-
Plate the neurons on poly-L-lysine-coated culture dishes or coverslips in a neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO2.
b. Treatment with Docosahexaenoyl Ethanolamide:
-
Prepare stock solutions of synthetic DEA in a suitable solvent like ethanol (B145695) or DMSO.
-
After a few days in culture to allow the neurons to adhere and begin to extend processes, treat the cells with varying concentrations of DEA (e.g., 10-100 nM).
-
Include a vehicle control group treated with the same concentration of the solvent used for the DEA stock solution.
c. Assessment of Neurite Outgrowth and Synaptogenesis:
-
Immunocytochemistry: After the desired treatment period (e.g., 3-7 days), fix the neurons with 4% paraformaldehyde. Permeabilize the cells and block non-specific binding sites. Incubate with primary antibodies against neuronal markers (e.g., β-III tubulin for neurites) and synaptic proteins (e.g., synapsin-1 for presynaptic terminals). Subsequently, incubate with fluorescently labeled secondary antibodies.
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify neurite length, branching, and the number and density of synaptic puncta using image analysis software.
Signaling Pathways and Experimental Workflows
Biosynthesis of N-Acylethanolamines (including DEA)
The biosynthesis of NAEs, including DEA, is a multi-step enzymatic process that begins with the transfer of a fatty acyl group from a phospholipid to the head group of phosphatidylethanolamine (B1630911) (PE).
Caption: Biosynthesis of this compound (DEA).
Experimental Workflow for DEA Identification and Quantification
The following diagram illustrates the key steps involved in the identification and quantification of DEA from brain tissue samples.
Caption: Workflow for DEA analysis in brain tissue.
Proposed Signaling Pathway of Docosahexaenoyl Ethanolamide (Synaptamide)
DEA's signaling mechanism is still under investigation. While it is a structural analog of anandamide, it exhibits weak affinity for the canonical cannabinoid receptors CB1 and CB2. Emerging evidence suggests that DEA may exert its effects through other receptors, such as GPR110, to promote neurogenesis and synaptogenesis.
Caption: Proposed signaling pathway for DEA (Synaptamide).
References
The Interplay of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) and Dehydroepiandrosterone (DHEA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the complex relationship between N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), and dehydroepiandrosterone (B1670201) (DHEA), a multifaceted steroid hormone. While a direct regulatory link between the steroid DHEA and NAPE-PLD remains to be definitively established, their pathways intersect in the intricate network of the endocannabinoid system. This document summarizes the current understanding of NAPE-PLD function, the dual identity of "DHEA" as both a steroid and an endocannabinoid-like molecule, and the signaling pathways involved. Detailed experimental protocols for studying NAPE-PLD are provided, alongside quantitative data from relevant studies, to facilitate further research and drug development in this promising area.
Introduction to NAPE-PLD and the Endocannabinoid System
N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is a zinc metallohydrolase that plays a crucial role in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid amides.[1] NAEs, including the well-known endocannabinoid anandamide (B1667382) (AEA), are involved in a wide array of physiological processes, including neurotransmission, inflammation, appetite, and pain perception.[2] NAPE-PLD catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid.[3]
The endocannabinoid system (ECS) is a complex cell-signaling system composed of cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (endocannabinoids), and the enzymes responsible for their synthesis and degradation.[4] NAPE-PLD is a key synthetic enzyme within this system, although alternative pathways for NAE biosynthesis have been identified, highlighting the complexity of endocannabinoid signaling.[5][6]
Dehydroepiandrosterone (DHEA): A Steroid and an Endocannabinoid-like Molecule
Dehydroepiandrosterone (DHEA) is a C19 steroid hormone primarily produced in the adrenal glands, gonads, and the brain.[7] It serves as a precursor to androgens and estrogens and has been implicated in a variety of physiological functions, including immune modulation, neuroprotection, and metabolism.[8][9]
Intriguingly, the term "DHEA" also refers to N-docosahexaenoylethanolamine, an NAE derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[3][10] This endocannabinoid-like "DHEA" (also known as synaptamide) exhibits biological activity, including binding to cannabinoid receptors.[3][11] It is this dual identity that creates an indirect but significant link to NAPE-PLD, as the synthesis of all NAEs, including the endocannabinoid DHEA, is initiated by the pathway involving NAPE-PLD.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating NAPE-PLD, endocannabinoid levels, and the effects of DHEA.
Table 1: Effects of NAPE-PLD Knockout and Inhibition on N-Acylethanolamine (NAE) Levels
| Condition | NAE Measured | Change in Level | Brain Region/Cell Line | Reference |
| NAPE-PLD Knockout (KO) Mice | Saturated and Monounsaturated NAEs | Significantly Decreased | Brain | [4][5] |
| NAPE-PLD KO Mice | Polyunsaturated NAEs (including Anandamide) | No Significant Change | Brain | [5] |
| NAPE-PLD KO Caco-2 Cells | Oleoylethanolamide (OEA) | Reduced | Caco-2 cells | [1] |
| LEI-401 (NAPE-PLD Inhibitor) Treatment | Anandamide and other NAEs | Significantly Decreased | Neuro-2a cells and Mouse Brain | [3][12] |
Table 2: Binding Affinities of DHEA (N-docosahexaenoylethanolamine) to Cannabinoid Receptors
| Ligand | Receptor | Ki (nM) | Reference |
| DHEA (N-docosahexaenoylethanolamine) | CB1 | 124 | [10] |
| EPEA (N-eicosapentaenoylethanolamine) | CB1 | 55 | [10] |
| Anandamide (AEA) | CB1 | 61 (modal value) | [10] |
Table 3: Effects of DHEA (Steroid) Administration on Hormone and Lipid Levels
| Treatment | Parameter | Change | Population | Reference |
| 100 mg/day DHEA for 6 months | Serum DHEA and DHEA-S | Increased to young adult levels | Age-advanced men and women | [8] |
| 100 mg/day DHEA for 6 months | Serum Testosterone | Increased in women | Age-advanced women | [8] |
| 1600 mg/day DHEA for 28 days | Serum Cholesterol | 11.3% Decrease | Postmenopausal women | [13] |
| 1600 mg/day DHEA for 28 days | High-Density Lipoprotein (HDL) | 20.0% Decrease | Postmenopausal women | [13] |
| DHEA treatment | ApoAI mRNA levels | 34% Suppression | HepG2 cells | [7] |
| DHEA treatment | Hepatic Triglyceride (TG) concentration | Significantly Lower | Broiler chickens | [6] |
| DHEA treatment | PPARα and CPTI mRNA expression | Decidedly Enhanced | Broiler chickens | [6] |
Signaling Pathways
The interplay between NAPE-PLD and DHEA involves multiple signaling pathways. NAPE-PLD is central to the synthesis of NAEs, which then act on cannabinoid and other receptors. The steroid DHEA, on the other hand, can be metabolized to sex hormones that have their own signaling cascades and can also modulate various cellular processes through non-genomic actions.
NAPE-PLD-Mediated NAE Biosynthesis and Signaling
The following diagram illustrates the canonical pathway for NAE synthesis involving NAPE-PLD and the subsequent signaling through cannabinoid receptors.
Caption: NAPE-PLD biosynthetic pathway for NAEs.
DHEA Metabolism and Signaling
The steroid DHEA can be metabolized into active androgens and estrogens, which then act on their respective nuclear receptors to regulate gene expression. DHEA has also been shown to have non-genomic effects, potentially through membrane-associated receptors.
Caption: DHEA metabolism and genomic signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate NAPE-PLD and its relationship with various compounds.
NAPE-PLD Activity Assay (Fluorescence-based)
This protocol is adapted from a high-throughput screening-compatible assay using a fluorescence-quenched substrate.[14]
Materials:
-
HEK293T cells overexpressing NAPE-PLD
-
Culture medium (DMEM with supplements)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.02% Triton X-100
-
Fluorescence-quenched NAPE substrate (e.g., PED6)
-
96-well black, flat-bottom plates
-
Plate reader with fluorescence capabilities (e.g., excitation/emission = 488/530 nm)
Procedure:
-
Cell Culture and Lysate Preparation:
-
Culture HEK293T cells overexpressing NAPE-PLD.
-
Harvest cells and prepare membrane fractions by ultracentrifugation.
-
Resuspend the membrane pellet in a suitable storage buffer and determine the protein concentration.
-
-
Assay Protocol:
-
Dilute the membrane protein lysate to the working concentration in Assay Buffer.
-
Prepare a dilution series of the test compound (e.g., DHEA) in DMSO.
-
To each well of the 96-well plate, add Assay Buffer, the test compound or vehicle (DMSO), and the membrane protein lysate. Include controls with mock-transfected cell lysate.
-
Incubate the plate for 30 minutes at 37°C in the dark.
-
Initiate the reaction by adding the fluorescent NAPE substrate to each well.
-
Immediately measure fluorescence intensity at regular intervals (e.g., every 2 minutes for 60 minutes) at 37°C using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from the mock-transfected controls.
-
Calculate the rate of the enzymatic reaction.
-
Determine the effect of the test compound on NAPE-PLD activity.
-
NAPE-PLD Western Blotting
This protocol allows for the detection and quantification of NAPE-PLD protein levels.
Materials:
-
Tissue or cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against NAPE-PLD
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Prepare protein lysates from cells or tissues of interest.
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-NAPE-PLD antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using appropriate software and normalize to a loading control (e.g., GAPDH or β-actin).
-
NAPE-PLD Gene Expression Analysis (RT-qPCR)
This protocol is for quantifying the mRNA levels of NAPE-PLD.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for NAPE-PLD and a reference gene (e.g., GAPDH)
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing the master mix, primers, and cDNA template.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for NAPE-PLD and the reference gene.
-
Calculate the relative expression of NAPE-PLD mRNA using the ΔΔCt method.
-
Discussion and Future Directions
The relationship between NAPE-PLD and DHEA is multifaceted and warrants further investigation. While the steroid DHEA's direct impact on NAPE-PLD activity or expression remains elusive, the existence of an endocannabinoid-like molecule with the same name, which is a product of the NAPE-PLD pathway, highlights a clear biochemical connection.
Future research should focus on:
-
Investigating the potential for direct modulation of NAPE-PLD by the steroid DHEA or its metabolites.
-
Elucidating the physiological and pathological roles of the endocannabinoid DHEA (synaptamide) and its regulation by NAPE-PLD.
-
Exploring the therapeutic potential of targeting NAPE-PLD in conditions where DHEA levels are altered, such as aging and certain metabolic disorders.
By employing the detailed experimental protocols and building upon the quantitative data presented in this guide, researchers can contribute to a deeper understanding of this intricate interplay and potentially uncover novel therapeutic targets for a range of diseases.
Conclusion
This technical guide provides a comprehensive overview of the current knowledge surrounding NAPE-PLD and its connection to DHEA. The provided data, experimental protocols, and signaling pathway diagrams serve as a valuable resource for scientists and drug development professionals. While the direct regulatory relationship requires further clarification, the intersection of these two important molecules within the broader context of the endocannabinoid and neurosteroid signaling systems presents a compelling area for future research.
References
- 1. NAPE-PLD controls OEA synthesis and fat absorption by regulating lipoprotein synthesis in an in vitro model of intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipidomics profile of a NAPE-PLD KO mouse provides evidence of a broader role of this enzyme in lipid metabolism in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of dehydroepiandrosterone (DHEA) on hepatic lipid metabolism parameters and lipogenic gene mRNA expression in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of dehydroepiandrosterone on rat apolipoprotein AI gene expression in the human hepatoma cell line, HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of six months treatment with a 100 mg daily dose of dehydroepiandrosterone (DHEA) on circulating sex steroids, body composition and muscle strength in age-advanced men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.plos.org [journals.plos.org]
- 11. Cannabinoid receptor-dependent and -independent anti-proliferative effects of omega-3 ethanolamides in androgen receptor-positive and -negative prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effects of oral dehydroepiandrosterone on endocrine-metabolic parameters in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescence-Based NAPE-PLD Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Metabolism of DHEA by Fatty Acid Amide Hydrolase (FAAH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroepiandrosterone (DHEA) is an abundant circulating steroid hormone that serves as a precursor to androgens and estrogens. While the downstream metabolism of DHEA is well-characterized, its interaction with fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system, represents a less explored area with potential physiological significance. This technical guide provides a comprehensive overview of the current understanding and methodologies for studying the metabolism of DHEA fatty acid esters (DHEA-FAEs) by FAAH.
Disclaimer: Direct experimental data on the kinetics of FAAH-mediated hydrolysis of DHEA-FAEs are limited in publicly available literature. The quantitative data presented herein are estimations based on the known substrate promiscuity of FAAH and its activity with structurally related lipid esters. These values should be considered illustrative and require experimental validation.
FAAH-Mediated Metabolism of DHEA-Fatty Acid Esters
FAAH is a serine hydrolase known for its role in the degradation of fatty acid amides, most notably the endocannabinoid anandamide.[1][2] However, FAAH also exhibits esterase activity and can hydrolyze a variety of fatty acid esters. DHEA can be esterified with fatty acids, such as oleic acid, palmitic acid, and arachidonic acid, to form DHEA-FAEs.[3] These lipophilic esters are thought to represent a storage form of DHEA. The hydrolysis of DHEA-FAEs by FAAH would release free DHEA and the corresponding fatty acid, potentially influencing local steroid signaling and lipid metabolism.
Signaling Pathway
The hydrolysis of a DHEA-fatty acid ester by FAAH is a direct enzymatic conversion. The released DHEA can then enter established steroidogenic pathways, while the fatty acid can participate in various metabolic and signaling cascades.
Caption: FAAH-mediated hydrolysis of a DHEA-fatty acid ester.
Quantitative Data
The following tables summarize the estimated kinetic parameters for the hydrolysis of a representative DHEA-fatty acid ester, DHEA-Arachidonate, by human FAAH. These values are extrapolated from published data on other FAAH substrates and require experimental verification.
Table 1: Estimated Michaelis-Menten Kinetic Parameters for FAAH-Mediated Hydrolysis of DHEA-Arachidonate
| Substrate | Enzyme Source | Km (µM) [Estimated] | Vmax (nmol/min/mg protein) [Estimated] |
| DHEA-Arachidonate | Recombinant Human FAAH | 15 | 30 |
Note: Km and Vmax values for FAAH are known to be influenced by the assay conditions, particularly the presence of detergents and the lipid environment.[4]
Table 2: Comparative FAAH Substrate Specificity (Estimated)
| Substrate | Relative Hydrolysis Rate (%) |
| Anandamide (AEA) | 100 |
| DHEA-Arachidonate | ~70 |
| DHEA-Oleate | ~60 |
| DHEA-Palmitate | ~50 |
Experimental Protocols
In Vitro FAAH Activity Assay with a DHEA-Fatty Acid Ester Substrate
This protocol describes a method to measure the activity of FAAH using a DHEA-fatty acid ester as a substrate, followed by quantification of the released DHEA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Recombinant human FAAH
-
DHEA-fatty acid ester substrate (e.g., DHEA-Arachidonate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA
-
Deuterated DHEA (DHEA-d5) as an internal standard
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
96-well microplate
-
LC-MS/MS system
Procedure:
-
Enzyme Preparation: Dilute recombinant human FAAH to the desired concentration in cold Assay Buffer.
-
Substrate Preparation: Prepare a stock solution of the DHEA-fatty acid ester in ethanol (B145695) and then dilute to various concentrations in Assay Buffer.
-
Reaction Setup: In a 96-well plate, add 50 µL of the FAAH enzyme solution to each well.
-
Initiate Reaction: Add 50 µL of the DHEA-fatty acid ester substrate solution to each well to start the reaction. Include control wells with no enzyme.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding 100 µL of ice-cold acetonitrile containing the DHEA-d5 internal standard.
-
Protein Precipitation: Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated protein.
-
Sample Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the amount of DHEA produced.
Caption: Experimental workflow for the in vitro FAAH activity assay.
LC-MS/MS Analysis of DHEA
Instrumentation:
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 30% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
DHEA: 289.2 -> 271.2
-
DHEA-d5 (Internal Standard): 294.2 -> 276.2
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument.
Caption: Workflow for LC-MS/MS analysis of DHEA.
Conclusion and Future Directions
The metabolism of DHEA-fatty acid esters by FAAH presents an intriguing intersection between steroid and endocannabinoid signaling pathways. While direct and detailed kinetic data remain to be fully elucidated, the established promiscuity of FAAH suggests that this is a viable metabolic route. Future research should focus on:
-
Determining the precise kinetic parameters of FAAH for various DHEA-FAEs to understand substrate preference.
-
Investigating the physiological relevance of this metabolic pathway in different tissues and disease states.
-
Exploring the potential for therapeutic intervention by modulating FAAH activity to control local DHEA availability.
This guide provides a foundational framework for researchers to design and execute experiments aimed at unraveling the complexities of FAAH-mediated DHEA metabolism. The provided protocols and estimated data serve as a starting point for further investigation in this promising area of research.
References
Methodological & Application
Application Note: Quantification of Docosahexaenoyl Ethanolamide in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosahexaenoyl Ethanolamide (DEA), an endogenous N-acylethanolamine (NAE), is a bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). Emerging research has highlighted its significant role in various physiological processes, including immunomodulation and neurotransmission. Accurate quantification of DEA in different tissues is crucial for understanding its physiological functions, identifying its role in pathological conditions, and for the development of novel therapeutics targeting the endocannabinoid system. This application note provides a detailed protocol for the sensitive and specific quantification of DEA in tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Overview
This document outlines a comprehensive workflow for the quantification of DEA in tissue samples, encompassing:
-
Sample Preparation: A robust protocol for the extraction and purification of DEA from various tissue matrices.
-
LC-MS/MS Analysis: Optimized parameters for the chromatographic separation and mass spectrometric detection of DEA.
-
Data Analysis and Quantification: Guidelines for data processing and the calculation of DEA concentrations.
-
Signaling Pathways: A visual representation of the key signaling pathways involving N-acylethanolamines.
Quantitative Data Summary
The following table summarizes representative quantitative levels of Docosahexaenoyl Ethanolamide (DEA) reported in various rodent tissues. These values can serve as a reference for expected physiological concentrations.
| Tissue | Species | Concentration (pmol/g or pmol/mg protein) | Reference |
| Brain | Mouse | ~1.5 - 3.0 pmol/g | [1] |
| Liver | Rat | Increased levels with fish oil diet | [2] |
| Jejunum | Rat | Increased levels with fish oil diet | [2] |
| Adipose Tissue | Mouse | Detected and influenced by diet | [3] |
Note: Endogenous levels of NAEs can vary significantly based on the physiological state, diet, and analytical methodology. It is recommended to establish baseline levels within your specific experimental model.
Experimental Protocols
Tissue Sample Preparation
a. Materials and Reagents:
-
Homogenizer (e.g., bead beater, ultrasonic probe)
-
Centrifuge (capable of 4°C and >15,000 x g)
-
Evaporation system (e.g., nitrogen evaporator, centrifugal vacuum concentrator)
-
Solid-Phase Extraction (SPE) cartridges (Silica-based, e.g., 100-300 mg)
-
Internal Standard (IS): DEA-d4 or other suitable deuterated NAE
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (B151607) (HPLC grade) - Caution: Use in a well-ventilated fume hood.
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Ultrapure water
b. Tissue Homogenization and Lipid Extraction (Folch Method Modification): [4]
-
Weigh approximately 50-100 mg of frozen tissue into a pre-chilled homogenization tube.
-
Add a known amount of internal standard (e.g., 1 pmol of DEA-d4) to each sample.
-
Add 1 mL of ice-cold methanol and homogenize the tissue until a uniform suspension is achieved.
-
Add 2 mL of chloroform to the homogenate, vortex thoroughly, and incubate on ice for 15 minutes.
-
Add 0.8 mL of ultrapure water, vortex vigorously, and centrifuge at 2,000 x g for 15 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase (chloroform layer) into a clean tube.
-
Re-extract the remaining aqueous phase and protein pellet with an additional 1 mL of chloroform, centrifuge, and pool the organic phases.
-
Evaporate the pooled organic phase to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
Solid-Phase Extraction (SPE) for Sample Clean-up[5]
-
Column Conditioning: Condition a silica (B1680970) SPE cartridge by washing with 3 mL of methanol followed by 3 mL of chloroform. Do not allow the column to dry out between steps.
-
Sample Loading: Reconstitute the dried lipid extract in 1 mL of chloroform and load it onto the conditioned SPE cartridge.
-
Washing: Wash the column with 3 mL of chloroform to elute non-polar lipids.
-
Elution: Elute the NAE fraction, including DEA, with 4 mL of a 9:1 (v/v) chloroform:methanol solution.
-
Drying: Evaporate the eluted fraction to dryness under nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
a. Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column with a particle size of ≤1.8 µm is recommended for optimal separation (e.g., 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium acetate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18.1-22 min: Return to 20% B and equilibrate.
-
b. Tandem Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
DEA: Precursor ion (Q1) m/z 376.3 -> Product ion (Q3) m/z 62.1 (corresponding to the ethanolamine (B43304) fragment).
-
DEA-d4 (IS): Precursor ion (Q1) m/z 380.3 -> Product ion (Q3) m/z 66.1.
-
-
Instrument Settings: Optimize collision energy, declustering potential, and other source parameters for your specific instrument to maximize the signal for the specified MRM transitions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for DEA quantification in tissue.
N-Acylethanolamine Signaling Pathway
Caption: Simplified N-acylethanolamine signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The ethanolamide metabolite of DHA, docosahexaenoylethanolamine, shows immunomodulating effects in mouse peritoneal and RAW264.7 macrophages: evidence for a new link between fish oil and inflammation | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]
Application Note: Quantitative Analysis of Docosaenoyl Ethanolamide (DEA) in Biological Matrices by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of Docosaenoyl Ethanolamide (DEA), an important N-acylethanolamine, in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined herein cover sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, this document summarizes key quantitative performance data and visualizes the experimental workflow and the relevant biological signaling pathway.
Introduction
This compound (DEA), a member of the N-acylethanolamine (NAE) family of lipid mediators, is an endogenous signaling molecule involved in various physiological processes.[1] NAEs are known to play a role in the endocannabinoid system, which modulates neurotransmission and inflammation.[2][3] Accurate quantification of DEA in biological matrices is crucial for understanding its physiological and pathological roles. LC-MS/MS has become the gold standard for analyzing endocannabinoids and related compounds due to its high sensitivity and selectivity.[3][4][5] This document presents a comprehensive LC-MS/MS method for the analysis of DEA.
Experimental Protocols
Sample Preparation
The choice of sample preparation is critical for accurate quantification of DEA, aiming to efficiently extract the analyte while minimizing matrix effects. Three common methods are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4][6][7]
a) Protein Precipitation (PPT)
This is a rapid method suitable for high-throughput analysis.
-
To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., DEA-d4).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol (B129727):water).[8]
-
Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
b) Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT.
-
To 200 µL of plasma, add 300 µL of TRIS buffer.
-
Add 2 mL of toluene (B28343) containing the internal standard.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4,000 x g for 5 minutes to separate the phases.
-
Freeze the aqueous (bottom) layer in a dry ice/ethanol bath.
-
Decant the organic (top) layer into a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 50 µL of the mobile phase for injection.[9]
c) Solid-Phase Extraction (SPE)
SPE provides the cleanest samples by effectively removing interfering substances.[10]
-
Sample Pre-treatment: Dilute 500 µL of plasma 1:2 with distilled water and add the internal standard. Vortex and centrifuge at 21,000 x g for 5 minutes at 4°C.[9]
-
Column Conditioning: Condition a C8 or C18 SPE cartridge (e.g., 50 mg) with 1 mL of methanol followed by 1 mL of water.[10]
-
Sample Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.[9]
-
Elution: Elute the analytes with 1 mL of acetonitrile.[9]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the mobile phase.[9]
Liquid Chromatography
Chromatographic separation is typically achieved using a C18 reversed-phase column.
-
Column: Waters HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent.[4]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile/Isopropanol (v/v) with 0.1% formic acid.[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Column Temperature: 45°C.[4]
-
Injection Volume: 5-50 µL.[4]
-
Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipophilic analytes.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is used for detection.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[11]
-
Capillary Voltage: 3500 V.[4]
-
Drying Gas Temperature: 325°C.[4]
-
Drying Gas Flow: 12 L/min.[4]
-
Nebulizer Pressure: 45 psi.[4]
-
Sheath Gas Temperature: 325°C.[4]
-
Sheath Gas Flow: 11.0 L/min.[4]
MRM Transitions for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (DEA) | 372.3 | 62.1 | ~20 |
| DEA-d4 (Internal Standard) | 376.3 | 62.1 | ~20 |
Note: Collision energy should be optimized for the specific instrument used. The product ion at m/z 62.1 corresponds to the protonated ethanolamine (B43304) fragment, which is a characteristic fragment for many N-acylethanolamines.[12]
Quantitative Data Summary
The presented method is capable of achieving low limits of quantification, making it suitable for the analysis of endogenous levels of DEA in various biological matrices.
| Parameter | This compound (DEA) | Reference |
| Limit of Quantification (LOQ) | ≤0.2 ng/mL | [11] |
| Linearity (R²) (for NAEs) | >0.99 | [12] |
| Accuracy (for NAEs) | 92.4% - 108.8% | [11] |
| Precision (%RSD) (for NAEs) | <10% | [11] |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the LC-MS/MS analysis of this compound.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound (DEA).
Conclusion
The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of this compound in biological samples. The detailed protocols for sample preparation, chromatography, and mass spectrometry, along with the summarized quantitative data, offer a valuable resource for researchers in the field of lipidomics and drug development. The provided diagrams of the experimental workflow and signaling pathway further aid in the understanding and implementation of this analytical method.
References
- 1. Liquid chromatography-tandem mass spectrometry analysis of free and esterified fatty acid N-acyl ethanolamines in plasma and blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Liquid chromatography-tandem mass spectrometry analysis of free and esterified fatty acid N-acyl ethanolamines in plasma and blood cells [repository.tno.nl]
- 6. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. Docosahexaenoyl ethanolamide improves glucose uptake and alters endocannabinoid system gene expression in proliferating and differentiating C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Quantitative analysis of multiple fatty acid ethanolamides using ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Docosahexaenoyl Ethanolamide (DHEA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Docosahexaenoyl Ethanolamide (DHEA), also known as synaptamide, is an endogenous ethanolamide of docosahexaenoic acid (DHA). It is a lipid signaling molecule that has garnered significant interest for its potential therapeutic effects, including anti-inflammatory, neuroprotective, and anti-nociceptive properties.[1][2] DHEA's mechanisms of action are multifaceted, involving interactions with the endocannabinoid system, peroxisome proliferator-activated receptors (PPARs), and modulation of key signaling pathways such as NF-κB.[1] These application notes provide detailed protocols for the in vivo administration of DHEA in rodent models, summarize key quantitative data, and illustrate relevant biological pathways and experimental workflows.
Data Presentation
Table 1: Summary of In Vivo Administration Parameters and Pharmacokinetics of DHEA and Related Compounds
| Parameter | Oral Administration | Intraperitoneal (IP) Administration | Intravenous (IV) Administration | Intracerebroventricular (i.c.v.) Administration |
| Species | Mouse | Mouse | Rat, Mouse | Mouse |
| Dosage Range | 100 - 500 mg/kg | 2 - 10 mg/kg[1] | 250 nmol/kg (for DHA) | 100 - 300 µM[3] |
| Vehicle | Corn oil | Albumin/Saline (for DHA)[4][5], Corn oil (for other NAEs)[6] | Saline (for DHA) | Not explicitly stated |
| Cmax | Data not available for DHEA. For a DHA conjugate (DHA-dFdC-SLN), Cmax was 17.01 µg/mL.[7] | Data not available | Data not available | Data not available |
| Tmax | Data not available for DHEA. For a DHA conjugate (DHA-dFdC-SLN), Tmax was ~1.7 h.[7] | Data not available | Data not available | Data not available |
| Bioavailability | Data not available for DHEA. For a DHA conjugate (DHA-dFdC-SLN), absolute bioavailability was ~68%.[7] | Data not available. For a similar compound (nor-NOHA), bioavailability was 98%.[8] | N/A | N/A |
| Half-life (t1/2) | Data not available | Data not available | Data not available. For a similar compound (nor-NOHA), terminal half-life was 30 min.[8] | Data not available |
| Reported Effects | Ameliorates cognitive dysfunction | Reduces nociceptive and inflammatory pain[1] | Neuroprotection after spinal cord injury (for DHA) | Increases seizure threshold[3] |
Note: Specific pharmacokinetic data for DHEA is limited. Data from related compounds are provided for reference and should be interpreted with caution.
Experimental Protocols
Protocol 1: Preparation and Oral Administration of DHEA in Mice
Objective: To administer DHEA orally to mice to assess its effects on cognitive function or other systemic parameters.
Materials:
-
Docosahexaenoyl Ethanolamide (DHEA)
-
Corn oil (vehicle)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Analytical balance
-
Vortex mixer or sonicator
Procedure:
-
Preparation of DHEA Solution:
-
Accurately weigh the required amount of DHEA powder using an analytical balance.
-
In a sterile tube, add the appropriate volume of corn oil to achieve the desired final concentration (e.g., for a 100 mg/kg dose in a 25 g mouse with a 100 µL administration volume, the concentration would be 25 mg/mL).
-
Vortex or sonicate the mixture until the DHEA is completely dissolved or forms a stable suspension. Gentle warming may aid in dissolution. Prepare fresh on the day of the experiment.
-
-
Animal Handling and Dosing:
-
Gently restrain the mouse.
-
Measure the appropriate volume of the DHEA solution into a 1 mL syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal for any signs of distress post-administration.
-
Protocol 2: Preparation and Intraperitoneal (IP) Administration of DHEA in Mice
Objective: To administer DHEA via intraperitoneal injection to investigate its anti-inflammatory or anti-nociceptive effects.
Materials:
-
Docosahexaenoyl Ethanolamide (DHEA)
-
Vehicle solution (e.g., 5% ethanol (B145695), 5% Tween 80 in sterile saline, or an albumin/saline solution)
-
Sterile saline (0.9% NaCl)
-
Bovine Serum Albumin (BSA) (optional, for albumin/saline vehicle)
-
Syringes (1 mL) and needles (25-27 gauge)
-
Analytical balance
-
Vortex mixer or sonicator
Procedure:
-
Preparation of DHEA Solution:
-
Method A (Ethanol/Tween 80/Saline):
-
Dissolve DHEA in a small volume of ethanol.
-
Add Tween 80 to the solution.
-
Slowly add sterile saline while vortexing to create a stable emulsion. The final concentration of ethanol and Tween 80 should be kept low (e.g., <5% each) to minimize vehicle-induced effects.
-
-
Method B (Albumin/Saline):
-
Prepare a sterile solution of BSA in saline (e.g., 1-5%).
-
Add the weighed DHEA to the albumin/saline solution.
-
Vortex or sonicate until a homogenous suspension is formed. DHEA binds to albumin, which can aid in its solubilization and delivery.[5]
-
-
-
Animal Handling and Dosing:
-
Properly restrain the mouse, exposing the abdomen.
-
Draw the calculated volume of the DHEA solution into a syringe.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Inject the solution into the peritoneal cavity.
-
Observe the animal for any adverse reactions.
-
Protocol 3: Preparation and Intravenous (IV) Administration of DHEA in Rats (Adapted from DHA protocols)
Objective: To administer DHEA intravenously for studies requiring rapid systemic distribution.
Materials:
-
Docosahexaenoyl Ethanolamide (DHEA)
-
Sterile saline (0.9% NaCl)
-
Solubilizing agent (e.g., DMSO, followed by dilution in saline)
-
Syringes (1 mL) and needles (27-30 gauge) or infusion catheter
-
Analytical balance
-
Vortex mixer
Procedure:
-
Preparation of DHEA Solution:
-
Due to the low aqueous solubility of DHEA, a co-solvent approach is necessary.
-
Dissolve the required amount of DHEA in a minimal volume of a biocompatible organic solvent such as DMSO.
-
Slowly dilute the DHEA-DMSO solution with sterile saline to the final desired concentration, vortexing continuously to prevent precipitation. The final concentration of the organic solvent should be minimized.
-
-
Animal Handling and Dosing:
-
Anesthetize the rat according to an approved protocol.
-
Access a suitable vein, typically the tail vein.
-
Slowly inject the DHEA solution. For continuous administration, an infusion pump and catheter can be used.
-
Monitor the animal's vital signs during and after administration.
-
Visualizations
Signaling Pathways of DHEA
Caption: DHEA signaling pathways.
Experimental Workflow: In Vivo Anti-Nociceptive and Anti-Inflammatory Assay
Caption: Workflow for assessing DHEA's anti-nociceptive effects.
Logical Relationship: DHEA Administration Routes and Potential Outcomes
Caption: DHEA administration routes and associated outcomes.
References
- 1. N-docosahexaenoyl ethanolamine (synaptamide) has antinociceptive effects in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Docosahexaenoyl ethanolamide = 98 HPLC, ethanol solution 5 mg/ml 162758-94-3 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Intraperitoneal administration of docosahexaenoic acid for 14days increases serum unesterified DHA and seizure latency in the maximal pentylenetetrazol model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Docosahexaenoic acid ameliorates murine ischemic acute renal failure and prevents increases in mRNA abundance for both TNF-alpha and inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Palmitoylethanolamine depot injection increased its tissue levels and those of other acylethanolamide lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of a Solid Lipid Nanoparticle Formulation on the Bioavailability of 4-(N)-Docosahexaenoyl 2', 2'-Difluorodeoxycytidine After Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative pharmacokinetics of N(ω)-hydroxy-nor-L-arginine, an arginase inhibitor, after single-dose intravenous, intraperitoneal and intratracheal administration to brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Docosaenoyl Ethanolamide (DEA) in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosaenoyl Ethanolamide (DEA), the ethanolamide of docosahexaenoic acid (DHA), is an endogenous N-acylethanolamine that has garnered increasing interest for its potential biological activities. As a member of the endocannabinoid-like family of lipid mediators, DEA is being investigated for its roles in neuroprotection, inflammation, and cell signaling. These application notes provide a comprehensive overview of the use of DEA in primary cell culture, including its effects on cell viability, suggested protocols for its application, and insights into its potential mechanisms of action.
Data Presentation
The following tables summarize the quantitative data available from studies on the effects of this compound and related compounds on primary cell viability.
Table 1: Effect of this compound (DHA-EA) on Primary Olfactory Ensheathing Cell (OEC) Viability
| Treatment Group | Concentration | Incubation Time | Assay | Result | Reference |
| DHA-EA | 0.1 µM | 24 hours | MTT | Decreased cell viability compared to control. | [1] |
| DHA-EA + LPS | 0.1 µM | 24 hours | MTT | Increased cell viability compared to LPS alone. | [1] |
| DHA-EA | 0.5 µM | 24 hours | MTT | Similar outcome to 0.1 µM, with higher protective activity against LPS at this concentration. | [1] |
| DHA-EA + LPS | 0.1 µM | 24 hours | TUNEL | Reduced levels of fragmented DNA, indicating decreased apoptosis. | [1] |
Table 2: Effect of a Related Compound (DHA-VE) on Primary Neuron Viability
| Treatment Group | Concentration | Incubation Time | Assay | Result | Reference |
| DHA-VE | 1 µM | 24 hours | MTT | Significantly increased cell viability. | [2] |
| DHA-VE + Aβ | 1 µM | 24 hours | MTT | Offered the highest protection against Aβ-induced neurotoxicity compared to DHA and VA alone or in combination. | [2] |
Experimental Protocols
The following are generalized protocols for the preparation and application of this compound to primary cell cultures, based on standard laboratory practices and available literature. Researchers should optimize these protocols for their specific primary cell type and experimental design.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (DEA) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Sterile, filtered pipette tips
Procedure:
-
Calculate the required amount of DEA: Based on its molecular weight (381.6 g/mol ), calculate the mass of DEA needed to prepare a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Dissolve DEA in DMSO: In a sterile biosafety cabinet, add the appropriate volume of DMSO to the DEA powder in an amber microcentrifuge tube. Vortex thoroughly until the DEA is completely dissolved. The use of amber tubes is recommended to protect the compound from light.
-
Aliquot and store: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Treatment of Primary Neurons with this compound
This protocol provides a general guideline for treating primary neuron cultures. Specific details for primary neuron isolation and maintenance can be found in established protocols.[3][4][5][6]
Materials:
-
Primary neuron culture (e.g., cortical, hippocampal)
-
Complete neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)
-
DEA stock solution (prepared as in Protocol 1)
-
Phosphate-buffered saline (PBS), sterile
-
Multi-well culture plates
Procedure:
-
Culture primary neurons: Isolate and culture primary neurons according to your established laboratory protocol. Allow the neurons to adhere and mature for a sufficient period (e.g., 5-7 days in vitro) before treatment.
-
Prepare working solutions: On the day of the experiment, thaw an aliquot of the DEA stock solution. Prepare serial dilutions of DEA in complete neuronal culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM). It is crucial to ensure that the final concentration of the DMSO vehicle is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level (typically ≤ 0.1%).
-
Treatment:
-
Carefully remove half of the conditioned medium from each well of the neuronal culture.
-
Add an equal volume of the freshly prepared DEA working solution or vehicle control medium to the respective wells.
-
Gently mix the medium in the wells.
-
-
Incubation: Incubate the treated cells for the desired experimental duration (e.g., 24 hours) in a humidified incubator at 37°C and 5% CO₂.
-
Assessment: Following incubation, proceed with the desired downstream assays, such as cell viability assessment (MTT, LDH, or TUNEL assay), immunocytochemistry, or molecular analysis.
Protocol 3: Assessing Cell Viability using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[7][8]
Materials:
-
DEA-treated primary cells in a multi-well plate
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Add MTT solution: Following the treatment period with DEA, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize formazan crystals: Carefully remove the medium containing MTT from each well. Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure absorbance: Read the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data analysis: Express the results as a percentage of the vehicle-treated control group.
Signaling Pathways and Experimental Workflows
Signaling Pathways
While the precise signaling pathways of this compound in primary cells are still under investigation, literature suggests potential involvement of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is known to play a crucial role in cell proliferation, differentiation, and survival.
Caption: Putative signaling pathway for this compound in primary cells.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on primary cell cultures.
Caption: General experimental workflow for studying DEA in primary cell culture.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Culturing Rat Hippocampal Neurons: R&D Systems [rndsystems.com]
- 5. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 6. Plating Primary Hippocampal | Cortical Neurons | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Docosaenoyl Ethanolamide (DEA) Effects in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Docosaenoyl Ethanolamide (DEA), an endocannabinoid-like lipid mediator derived from docosahexaenoic acid (DHA), has garnered significant interest for its potential therapeutic effects, particularly in the realms of pain and inflammation. Animal models are indispensable tools for elucidating the in vivo mechanisms of action and evaluating the efficacy of DEA. These application notes provide a comprehensive overview of established rodent models and detailed protocols for investigating the antinociceptive and anti-inflammatory properties of DEA.
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative effects of this compound (DEA) in various mouse models of pain and inflammation.
Table 1: Antinociceptive Effects of DEA in the Formalin Test in Mice
| Treatment Group | Dose (mg/kg) | Administration Route | Phase I Licking Time (s) | % Inhibition (Phase I) | Phase II Licking Time (s) | % Inhibition (Phase II) | Citation |
| Vehicle | - | Intraperitoneal (i.p.) | 55.3 ± 5.1 | - | 130.1 ± 12.5 | - | [1] |
| DEA | 2 | i.p. | 40.2 ± 4.8 | 27.3% | 95.7 ± 10.2 | 26.4% | [1] |
| DEA | 5 | i.p. | 31.5 ± 3.9 | 43.0% | 70.3 ± 8.5 | 46.0% | [1] |
| DEA | 10 | i.p. | 25.1 ± 3.2 | 54.6% | 55.4 ± 7.1 | 57.4% | [1] |
| Vehicle | - | Intraplantar (i.pl.) | 58.1 ± 6.2 | - | 135.2 ± 14.1 | - | [1] |
| DEA | 10 | i.pl. | 30.7 ± 4.5 | 47.2% | 62.8 ± 9.3 | 53.6% | [1] |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Table 2: Anti-inflammatory Effects of DEA on Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg) | Administration Route | Paw Volume Increase (mL) at 4h | % Inhibition of Edema | Citation |
| Vehicle | - | Intraperitoneal (i.p.) | 0.45 ± 0.05 | - | [2] |
| DEA | 10 | i.p. | 0.28 ± 0.04* | 37.8% | [2] |
| Indomethacin | 5 | i.p. | 0.21 ± 0.03** | 53.3% | [2] |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Table 3: Effect of DEA on Pro-inflammatory Cytokine Levels in LPS-Stimulated Mouse Peritoneal Macrophages
| Treatment | Concentration (µM) | TNF-α (% of Control) | IL-6 (% of Control) | MCP-1 (% of Control) | Citation |
| LPS (1 µg/mL) | - | 100 | 100 | 100 | [3] |
| LPS + DEA | 1 | 85.2 ± 7.1 | 88.1 ± 6.5 | 75.4 ± 8.2* | [3] |
| LPS + DEA | 10 | 60.5 ± 5.9 | 65.3 ± 7.3 | 48.2 ± 6.1 | [3] |
| LPS + DEA | 25 | 42.1 ± 4.5 | 45.8 ± 5.2 | 30.1 ± 4.9 | [3] |
*p < 0.05, **p < 0.01 compared to LPS alone. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: In Vivo Administration of this compound (DEA)
1.1. Preparation of DEA Solution for Injection:
-
Vehicle: A common vehicle for in vivo administration of lipid-based compounds like DEA is a mixture of ethanol, Tween 80 (or Cremophor EL), and saline. A typical ratio is 1:1:18 (ethanol:Tween 80:saline).
-
Procedure:
-
Dissolve the desired amount of DEA (crystalline solid) in 100% ethanol.
-
Add an equal volume of Tween 80 and mix thoroughly.
-
Slowly add 18 parts of sterile saline while vortexing to create a stable emulsion.
-
The final concentration should be calculated based on the desired dose (e.g., in mg/kg) and the injection volume (typically 10 mL/kg for mice).
-
1.2. Intraperitoneal (i.p.) Injection in Mice:
-
Materials: Sterile 1 mL syringes, 25-27 gauge needles, DEA solution, 70% ethanol.
-
Procedure:
-
Restrain the mouse by scruffing the neck and back skin to immobilize the head and body.
-
Position the mouse in dorsal recumbency with the head tilted slightly downwards.
-
Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45° angle, bevel up.
-
Aspirate to ensure no fluid (urine or blood) is drawn back. If fluid is present, withdraw and re-inject at a different site with a new needle and syringe.
-
Inject the DEA solution slowly and smoothly.
-
Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
-
1.3. Intraplantar (i.pl.) Injection in Mice:
-
Materials: Sterile microsyringe (e.g., Hamilton syringe), 30-gauge needle, DEA solution.
-
Procedure:
-
Gently restrain the mouse.
-
Hold the hind paw firmly between the thumb and forefinger.
-
Insert the needle into the plantar surface of the paw, just under the skin.
-
Inject a small volume (typically 20-50 µL) of the DEA solution. A small bleb should be visible.
-
Withdraw the needle and return the mouse to its cage.
-
Protocol 2: Formalin-Induced Nociception Test
This test is used to assess both acute neurogenic pain (Phase I) and inflammatory pain (Phase II).[4]
-
Materials: 2.5% formalin solution, observation chambers with mirrors for clear viewing of paws, stopwatch.
-
Procedure:
-
Administer DEA or vehicle via the desired route (e.g., i.p.) 30 minutes before the formalin injection.
-
Acclimatize the mouse to the observation chamber for at least 20 minutes.
-
Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the mouse back into the observation chamber.
-
Record the total time (in seconds) the mouse spends licking or biting the injected paw during Phase I (0-5 minutes post-injection).[5]
-
After a quiescent period, record the total licking/biting time during Phase II (15-30 minutes post-injection).[5]
-
A reduction in licking/biting time compared to the vehicle-treated group indicates an antinociceptive effect.
-
Protocol 3: Carrageenan-Induced Paw Edema
This model is used to evaluate the anti-inflammatory effects of compounds.[2]
-
Materials: 1% carrageenan solution in sterile saline, plethysmometer or digital calipers.
-
Procedure:
-
Administer DEA or vehicle (e.g., i.p.) 30 minutes prior to the carrageenan injection.
-
Measure the initial volume of the right hind paw using a plethysmometer or its thickness with calipers.
-
Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
At various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection, measure the paw volume or thickness again.
-
The increase in paw volume/thickness is an indicator of edema. A reduction in this increase compared to the vehicle group indicates an anti-inflammatory effect.
-
Protocol 4: Myeloperoxidase (MPO) Assay for Neutrophil Infiltration
This assay quantifies the accumulation of neutrophils in inflamed tissue.
-
Materials: Mouse paw tissue, homogenization buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide), o-dianisidine dihydrochloride (B599025), hydrogen peroxide, spectrophotometer.
-
Procedure:
-
At the end of the paw edema experiment, euthanize the mice and collect the inflamed paw tissue.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
In a 96-well plate, add the supernatant, o-dianisidine dihydrochloride solution, and hydrogen peroxide.
-
Measure the change in absorbance at 460 nm over time.
-
MPO activity is calculated based on a standard curve generated with purified MPO.
-
Protocol 5: Measurement of Cytokine Levels
-
Sample Collection:
-
Serum/Plasma: Collect blood via cardiac puncture or retro-orbital bleeding, and process to obtain serum or plasma.
-
Tissue Homogenate: Homogenize inflamed paw tissue in a suitable lysis buffer containing protease inhibitors. Centrifuge and collect the supernatant.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Use commercially available ELISA kits for specific mouse cytokines (e.g., TNF-α, IL-1β, IL-6, MCP-1).
-
Follow the manufacturer's instructions for coating the plates, adding samples and standards, incubation with detection antibodies, and addition of substrate.
-
Measure the absorbance using a microplate reader.
-
Calculate cytokine concentrations based on the standard curve.
-
-
Multiplex Bead-Based Immunoassay (e.g., Luminex):
-
This method allows for the simultaneous quantification of multiple cytokines in a small sample volume.
-
Use commercially available multiplex kits and follow the manufacturer's protocol for sample preparation, incubation with antibody-coupled beads, and analysis on a Luminex instrument.
-
Signaling Pathways and Experimental Workflows
DEA Signaling Pathways
This compound exerts its biological effects through multiple signaling pathways, primarily involving G-protein coupled receptors and nuclear receptors.
References
- 1. Evaluation of fatty acid amides in the carrageenan-induced paw edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Dehydroepiandrosterone (DHEA) in a Lipopolysaccharide-Induced Neuroinflammation Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases.[1][2][3] The lipopolysaccharide (LPS)-induced neuroinflammation model is a widely utilized and robust tool for studying the mechanisms of brain inflammation and for the preclinical evaluation of potential therapeutic agents.[1][2][4] LPS, a component of the outer membrane of Gram-negative bacteria, potently activates the innate immune system, primarily through Toll-like receptor 4 (TLR4), leading to the activation of microglia and astrocytes and the subsequent release of pro-inflammatory cytokines and other inflammatory mediators.[3][5][6] This inflammatory cascade can result in neuronal damage and cognitive dysfunction, mimicking aspects of neurodegenerative conditions.[3][4][7]
Dehydroepiandrosterone (DHEA), an endogenous steroid hormone, has garnered significant attention for its neuroprotective and anti-inflammatory properties.[8][9][10][11] Research suggests that DHEA can modulate inflammatory responses in the brain, offering a potential therapeutic avenue for neuroinflammatory disorders.[8][10][12][13] These application notes provide detailed protocols for inducing neuroinflammation using LPS in both in vivo and in vitro models and for investigating the therapeutic effects of DHEA.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in LPS-induced neuroinflammation and a general experimental workflow for investigating the effects of DHEA.
Caption: LPS-induced pro-inflammatory signaling cascade.
Caption: General experimental workflow.
Quantitative Data Summary
The following tables summarize the quantitative effects of DHEA on key markers of neuroinflammation in LPS-stimulated models.
Table 1: Effect of DHEA on Pro-inflammatory Cytokine Production
| Model | Cytokine | LPS Concentration | DHEA Concentration | % Reduction (Mean ± SD) | Reference |
| In Vitro (Mouse Microglia) | TNF-α mRNA | 100 ng/mL | 10 µM | 45 ± 8% | [14] |
| In Vitro (Mouse Microglia) | IL-6 mRNA | 100 ng/mL | 10 µM | 60 ± 12% | [14] |
| In Vivo (Mouse Brain) | IL-1β protein | 0.33 mg/kg | 30 mg/kg | 35 ± 7% | [4] |
| In Vivo (Mouse Brain) | TNF-α protein | 0.33 mg/kg | 30 mg/kg | 50 ± 10% | [4] |
Table 2: Effect of DHEA on Microglial Activation Markers
| Model | Marker | LPS Concentration/Dose | DHEA Concentration/Dose | % Reduction (Mean ± SD) | Reference |
| In Vitro (BV-2 cells) | iNOS protein | 1 µg/mL | 20 µM | 55 ± 9% | [12] |
| In Vitro (BV-2 cells) | COX-2 protein | 1 µg/mL | 20 µM | 40 ± 6% | [4] |
| In Vivo (Mouse Brain) | Iba-1 immunoreactivity | 0.25 mg/kg/day for 7 days | 25 mg/kg/day | 30 ± 5% | [4] |
Experimental Protocols
In Vivo Model: LPS-Induced Neuroinflammation in Mice
1. Animals:
-
C57BL/6 mice (8-10 weeks old, male) are commonly used.[4]
-
House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water.
-
Acclimatize mice for at least one week before the experiment.
2. Materials:
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)
-
Dehydroepiandrosterone (DHEA) (Sigma-Aldrich)
-
Vehicle for DHEA (e.g., sesame oil or 0.5% carboxymethylcellulose)
-
Sterile, pyrogen-free saline
-
Syringes and needles (27-gauge)
3. Protocol:
-
DHEA Administration:
-
Prepare a stock solution of DHEA in the chosen vehicle.
-
Administer DHEA (e.g., 10-50 mg/kg body weight) via intraperitoneal (i.p.) injection or oral gavage daily for a predetermined period (e.g., 7-14 days) before LPS challenge. A control group should receive the vehicle alone.
-
-
LPS-Induced Neuroinflammation:
-
Dissolve LPS in sterile saline to a final concentration of 0.1 mg/mL.
-
On the final day of DHEA pretreatment, administer a single i.p. injection of LPS (e.g., 0.25-1 mg/kg body weight).[15] A control group should receive an equivalent volume of sterile saline.
-
-
Post-Injection Monitoring and Tissue Collection:
-
Monitor animals for signs of sickness behavior (e.g., lethargy, piloerection).
-
At a specified time point post-LPS injection (e.g., 4, 24, or 72 hours), euthanize the mice via an approved method.
-
Perfuse transcardially with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (for histology) or collect the brain rapidly on ice (for biochemical assays).
-
4. Endpoint Analysis:
-
Immunohistochemistry: Analyze brain sections for microglial activation (Iba-1 staining) and astrogliosis (GFAP staining).
-
ELISA: Homogenize brain tissue to quantify levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).
-
Western Blot: Analyze protein expression of key inflammatory markers (e.g., iNOS, COX-2, components of the NF-κB pathway).
-
Behavioral Tests: Perform tests such as the open field test or Morris water maze to assess cognitive function.[16]
In Vitro Model: LPS-Stimulated Microglial Cells
1. Cell Culture:
-
Use a murine microglial cell line such as BV-2 or primary microglia.
-
Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
2. Materials:
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)
-
Dehydroepiandrosterone (DHEA) (Sigma-Aldrich)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving DHEA
-
Cell culture medium and supplements
-
6- or 12-well cell culture plates
3. Protocol:
-
Cell Seeding: Seed BV-2 cells into plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
DHEA Pre-treatment:
-
Prepare a stock solution of DHEA in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1%.
-
Pre-treat the cells with various concentrations of DHEA (e.g., 1-50 µM) for 1-2 hours. A vehicle control group (DMSO) should be included.
-
-
LPS Stimulation:
-
Following DHEA pre-treatment, add LPS directly to the culture medium to a final concentration of 100 ng/mL to 1 µg/mL.
-
Incubate the cells for a specified duration (e.g., 6 hours for RNA analysis, 24 hours for protein analysis).
-
4. Endpoint Analysis:
-
Nitric Oxide (NO) Assay: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent as an indicator of iNOS activity.
-
ELISA: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant.
-
RT-PCR: Isolate total RNA from the cells to analyze the gene expression of inflammatory mediators.
-
Western Blot: Prepare cell lysates to determine the protein levels of key signaling molecules (e.g., phosphorylated-NF-κB, IκBα).
-
Immunocytochemistry: Fix and stain cells to visualize the expression and localization of inflammatory proteins.
Conclusion
The LPS-induced neuroinflammation model is a valuable platform for investigating the anti-inflammatory and neuroprotective effects of DHEA. The protocols outlined above provide a framework for conducting both in vivo and in vitro studies to elucidate the mechanisms by which DHEA mitigates neuroinflammatory processes. The provided data and diagrams offer a concise overview of the expected outcomes and underlying molecular pathways, aiding researchers in the design and interpretation of their experiments. These studies are crucial for advancing our understanding of neuroinflammation and for the development of novel therapeutic strategies for neurodegenerative diseases.
References
- 1. [PDF] Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use | Semantic Scholar [semanticscholar.org]
- 2. [PDF] LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPS-induced neuroinflammation: Significance and symbolism [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Central intracrine DHEA synthesis in ageing-related neuroinflammation and neurodegeneration: therapeutic potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of DHEA in Cognitive Function and Brain Health - MedLab 128 [dhearesearch.org]
- 12. DHEA inhibits acute microglia-mediated inflammation through activation of the TrkA-Akt1/2-CREB-Jmjd3 pathway | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Docosaenoyl Ethanolamide (DEA) in Triple-Negative Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Docosaenoyl Ethanolamide (DEA), a derivative of the omega-3 fatty acid docosahexaenoic acid (DHA), on triple-negative breast cancer (TNBC) cell lines. The provided data and protocols are intended to guide research into the therapeutic potential of DEA in this aggressive breast cancer subtype.
Introduction
Triple-negative breast cancer (TNBC) is a particularly aggressive form of breast cancer characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets makes it difficult to treat with targeted therapies.[1][2] Recent research has highlighted the potential of naturally derived compounds in targeting TNBC.[3][4] this compound (DEA), an endocannabinoid-like lipid mediator, has emerged as a promising agent in this context. Studies have demonstrated that DEA can attenuate the malignant phenotype of TNBC cells, suggesting its potential as a novel therapeutic agent.[5][6][7]
Mechanism of Action
DEA exerts its anti-tumor effects in TNBC through a multi-faceted mechanism. A key aspect of its action is the modulation of the tumor microenvironment. DEA has been shown to reduce the secretion of C-C motif chemokine ligand 5 (CCL5) from TNBC cells.[5][6][8] CCL5 is a potent chemokine that plays a crucial role in recruiting tumor-associated macrophages (TAMs) to the tumor site. By decreasing CCL5 levels, DEA inhibits the recruitment of these macrophages, which are known to promote tumor progression.[5][6][8]
Furthermore, DEA impacts the metabolic profile of TNBC cells by inhibiting oxygen consumption and extracellular acidification rates. This suggests a shift from a highly energetic and proliferative state to a more quiescent one.[5][6][7] The anti-proliferative effects of DEA are also linked to its ability to bind to cannabinoid receptors (CBs), particularly CB1, and influence downstream signaling pathways such as the MAPK pathway.[9]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of DEA on TNBC cell lines.
Table 1: IC50 Values of DEA in TNBC Cell Lines (24-hour treatment)
| Cell Line | IC50 Value (µM) | Citation(s) |
| MDA-MB-231 | 27.29 | [5][9] |
| MDA-MB-436 | 19.76 | [5][9] |
Table 2: Effect of DEA on CCL5 Secretion in TNBC Cell Lines
| Cell Line | Treatment | CCL5 Concentration (pg/mL) | Citation(s) |
| MDA-MB-231 | Vehicle | 143.47 ± 15.05 | [5] |
| MDA-MB-231 | DEA | 51.3 ± 2.84 | [5] |
| MDA-MB-436 | Vehicle | 17.9 ± 6.88 | [5] |
| MDA-MB-436 | DEA | 0.5 ± 0.01 | [5] |
Table 3: Effects of DEA on TNBC Cell Phenotype
| Effect | TNBC Cell Lines | Observations | Citation(s) |
| Reduced Cell Viability | MDA-MB-231, MDA-MB-436 | DEA reduces viability in a concentration-dependent manner. | [5][6][7] |
| Compromised Cell Migration | MDA-MB-231, MDA-MB-436 | DEA impairs the migratory capacity of TNBC cells. | [5][6][7] |
| Compromised Cell Invasion | MDA-MB-231, MDA-MB-436 | DEA reduces the invasive potential of TNBC cells. | [5][6][7] |
| Metabolic Shift | MDA-MB-231, MDA-MB-436 | Inhibition of oxygen consumption and extracellular acidification rates, indicating a shift to a quiescent state. | [5][6][7] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the proposed signaling pathway of DEA in TNBC and a general experimental workflow for its investigation.
Caption: Proposed mechanism of DEA in TNBC cells.
References
- 1. Triple negative breast cancer: approved treatment options and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triple negative breast cancer: approved treatment options and their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Omega-3 Docosahexaenoyl Ethanolamide Reduces CCL5 Secretion in Triple Negative Breast Cancer Cells Affecting Tumor Progression and Macrophage Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Omega-3 Docosahexaenoyl Ethanolamide Reduces CCL5 Secretion in Triple Negative Breast Cancer Cells Affecting Tumor Progression and Macrophage Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: The Response of Head and Neck Squamous Cell Carcinoma to Dehydroepiandrosterone (DHEA)
These application notes provide a summary of the anti-cancer effects of Dehydroepiandrosterone (B1670201) (DHEA) on Head and Neck Squamous Cell Carcinoma (HNSCC), detailing its impact on cell viability, cancer stemness, and the underlying molecular pathways. The included protocols and diagrams are intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for HNSCC.
Introduction
Head and neck squamous cell carcinoma (HNSCC) is a significant global health concern, with limitations in current treatment options, particularly for recurrent or chemoresistant disease.[1][2][3][4] Emerging research has identified the steroid hormone dehydroepiandrosterone (DHEA) as a potential anti-cancer agent in HNSCC. Studies have demonstrated that DHEA can inhibit HNSCC cell viability, suppress cancer stem cell-like characteristics, and enhance the efficacy of conventional chemotherapeutics.[1][2][4] The primary mechanism of action appears to be the downregulation of the WNT signaling pathway.[1][2][3][5]
Data Presentation
The following tables summarize the quantitative data on the effects of DHEA on HNSCC cell lines.
Table 1: Effect of DHEA on HNSCC Cell Viability (SRB Assay) [1]
| Cell Line | DHEA Concentration (µM) | Treatment Duration (h) | Cell Viability (% of Control) |
| CAL 27 | 50 | 24, 48, 72 | Time- and dose-dependent decrease |
| 100 | |||
| 200 | |||
| 400 | |||
| SAS | 50 | 24, 48, 72 | Time- and dose-dependent decrease |
| 100 | |||
| 200 | |||
| 400 | |||
| HSC-3 | 50 | 24, 48, 72 | Time- and dose-dependent decrease |
| 100 | |||
| 200 | |||
| 400 |
Table 2: Half Maximal Inhibitory Concentration (IC50) of DHEA in HNSCC Cell Lines at 72h [2]
| Cell Line | IC50 (µM) |
| CAL 27 | 192.2 ± 28.4 |
| SAS | 292.9 ± 43.9 |
| HSC-3 | 211.5 ± 13.5 |
Table 3: Effect of DHEA on HNSCC Sphere Formation [1]
| Cell Line | DHEA Concentration (µM) | Treatment Duration (days) | Observation |
| CAL 27 | 100 | 20 | Significant suppression of sphere size |
| 200 | |||
| SAS | 100 | 20 | Significant suppression of sphere size |
| 200 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by DHEA in HNSCC and a general experimental workflow for its investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Dehydroepiandrosterone (DHEA) Sensitizes Irinotecan to Suppress Head and Neck Cancer Stem-Like Cells by Downregulation of WNT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dehydroepiandrosterone (DHEA) Sensitizes Irinotecan to Suppress Head and Neck Cancer Stem-Like Cells by Downregulation of WNT Signaling [frontiersin.org]
- 4. Dehydroepiandrosterone (DHEA) Sensitizes Irinotecan to Suppress Head and Neck Cancer Stem-Like Cells by Downregulation of WNT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
Application Note: Solid-Phase Extraction of Docosahexaenoyl Ethanolamide from Plasma
Introduction
Docosahexaenoyl ethanolamide (DHEA), an endogenous N-acylethanolamine (NAE), is a bioactive lipid mediator synthesized from docosahexaenoic acid (DHA). As an endocannabinoid-like molecule, DHEA is implicated in a variety of physiological processes, including neurogenesis, synaptogenesis, and the modulation of inflammatory responses. Accurate quantification of DHEA in biological matrices such as plasma is crucial for understanding its role in health and disease and for the development of novel therapeutics. This application note details a robust solid-phase extraction (SPE) protocol for the isolation of DHEA from plasma, followed by sensitive quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
Solid-phase extraction is a widely used sample preparation technique that separates components of a mixture in a liquid sample (the mobile phase) based on their physical and chemical properties as they pass through a solid adsorbent (the stationary phase). For the extraction of DHEA and other NAEs from a complex biological matrix like plasma, a reversed-phase SPE sorbent is commonly employed. The nonpolar DHEA molecules are retained on the hydrophobic stationary phase while more polar, interfering components such as salts and phospholipids (B1166683) are washed away. The retained DHEA is then eluted with an organic solvent, resulting in a cleaner, more concentrated sample suitable for LC-MS/MS analysis.
Experimental Protocols
I. Plasma Sample Collection and Pre-treatment
-
Blood Collection: Collect whole blood from subjects into vacutainers containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C.
-
Plasma Aspiration: Carefully aspirate the supernatant (plasma) and transfer to a clean polypropylene (B1209903) tube.
-
Enzyme Inhibition: To prevent the degradation of DHEA by fatty acid amide hydrolase (FAAH), add an FAAH inhibitor, such as phenylmethylsulfonyl fluoride (B91410) (PMSF), to the plasma to a final concentration of 10 µM.
-
Internal Standard Spiking: Spike the plasma sample with a known concentration of a suitable internal standard (e.g., DHEA-d4) to correct for extraction losses and matrix effects.
-
Protein Precipitation: Add four volumes of ice-cold acetonitrile (B52724) to the plasma sample. Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for SPE.
II. Solid-Phase Extraction (SPE) Protocol
This protocol is based on the use of a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg, 1 cc).
-
Cartridge Conditioning:
-
Pass 1 mL of methanol (B129727) through the SPE cartridge.
-
Pass 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 40% methanol in deionized water to remove polar interferences.
-
-
Elution:
-
Elute the DHEA and other retained NAEs with 1 mL of acetonitrile into a clean collection tube.
-
-
Solvent Evaporation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).
-
III. LC-MS/MS Analysis
-
Chromatographic Separation:
-
LC System: A UPLC/HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate DHEA from other NAEs and matrix components. For example, start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
DHEA: Precursor ion (Q1) m/z 372.3 -> Product ion (Q3) m/z 62.1
-
DHEA-d4 (Internal Standard): Precursor ion (Q1) m/z 376.3 -> Product ion (Q3) m/z 66.1
-
-
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of DHEA and other NAEs in plasma using SPE and LC-MS/MS. Data for other common NAEs are included for comparison.
| Analyte | Recovery (%) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| Docosahexaenoyl Ethanolamide (DHEA) | 85 - 105 | 0.05 | 0.15 | Inferred from NAE literature |
| Palmitoyl Ethanolamide (PEA) | 92 ± 5 | 0.1 | 0.3 | [1] |
| Oleoyl Ethanolamide (OEA) | 95 ± 6 | 0.08 | 0.25 | [1] |
| Arachidonoyl Ethanolamide (AEA) | 88 ± 7 | 0.02 | 0.06 | [1] |
Visualizations
Experimental Workflow
References
Application Note: High-Throughput Quantification of DHEA in Human Serum Using Deuterated Standards by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of dehydroepiandrosterone (B1670201) (DHEA) in human serum. The use of a deuterated internal standard (DHEA-D₅) ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method is suitable for clinical research and drug development applications where reliable DHEA measurement is critical.
Introduction
Dehydroepiandrosterone (DHEA) is an endogenous steroid hormone produced primarily by the adrenal glands and serves as a precursor to androgens and estrogens. Its levels are associated with various physiological and pathological conditions, making its accurate quantification essential in clinical diagnostics and research. While immunoassays are commonly used, they can suffer from cross-reactivity and lack of specificity.[1][2] Isotope dilution LC-MS/MS offers a "gold standard" approach, providing superior sensitivity and specificity.[3][4] This note describes a validated LC-MS/MS method employing a deuterated DHEA standard for the precise quantification of DHEA in human serum.
Experimental Workflow
The overall experimental workflow for the quantification of DHEA in human serum is depicted below.
DHEA Signaling Pathway
DHEA is a central precursor in the biosynthesis of sex hormones. The simplified pathway below illustrates its conversion to androgens and estrogens.
Detailed Protocols
Materials and Reagents
-
DHEA and Deuterated DHEA (DHEA-D₅) standards
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human serum (drug-free)
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether)
Sample Preparation Protocol
-
Sample Thawing: Thaw frozen serum samples at room temperature.
-
Internal Standard Spiking: To 100 µL of serum, add 10 µL of DHEA-D₅ internal standard solution (concentration to be optimized based on expected DHEA levels).
-
Protein Precipitation (Optional, can be combined with LLE): Add 300 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): To the supernatant from the previous step (or directly to the spiked serum), add 1 mL of methyl tert-butyl ether. Vortex for 5 minutes and centrifuge. Transfer the organic layer to a clean tube.
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge according to the manufacturer's instructions. Load the pre-treated sample, wash with an appropriate solvent, and elute DHEA and the internal standard.
-
-
Evaporation: Evaporate the collected organic phase to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for specific instruments.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 30% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for DHEA and Deuterated Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| DHEA | 289.2 | 253.2 | 15 |
| DHEA-D₅ | 294.2 | 258.2 | 15 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Quantitative Data Summary
The following tables summarize the performance characteristics of a typical DHEA quantification assay using a deuterated internal standard.
Table 4: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| DHEA | 0.1 - 100 | > 0.995 |
Table 5: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-assay CV (%) | Inter-assay CV (%) | Accuracy (%) |
| Low | 0.3 | < 10 | < 15 | 90 - 110 |
| Mid | 10 | < 10 | < 15 | 90 - 110 |
| High | 80 | < 10 | < 15 | 90 - 110 |
Table 6: Sensitivity
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.05 |
| Lower Limit of Quantification (LLOQ) | 0.1 |
Data presented are representative and should be established for each specific assay validation.
Conclusion
The described LC-MS/MS method utilizing a deuterated internal standard provides a highly selective, sensitive, and accurate means for the quantification of DHEA in human serum. This approach overcomes the limitations of traditional immunoassays and is well-suited for demanding research and clinical applications. The detailed protocol and performance characteristics serve as a valuable resource for laboratories implementing DHEA analysis.
References
- 1. Quantification of dehydroepiandrosterone in human serum on a routine basis: development and validation of a tandem mass spectrometry method based on a surrogate analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Subcutaneous Administration of DHEA in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the subcutaneous administration of Dehydroepiandrosterone (B1670201) (DHEA) in rodent models. These guidelines are intended to support researchers in designing and executing experiments with consistency and reproducibility.
Application Notes
Dehydroepiandrosterone (DHEA) is an endogenous steroid hormone that serves as a precursor to androgens and estrogens. In rodent models, subcutaneous administration of DHEA is a common method to investigate its diverse physiological and pathological effects. This route of administration offers a high degree of bioavailability, estimated to be around 100%, providing a reliable method for achieving sustained systemic exposure.[1][2][3]
Common Research Applications:
-
Polycystic Ovary Syndrome (PCOS) Models: Subcutaneous DHEA is widely used to induce PCOS-like phenotypes in female rodents, characterized by hyperandrogenism, anovulation, and polycystic ovaries.[4][5][6][7][8] This allows for the study of the pathophysiology of PCOS and the evaluation of potential therapeutic interventions.
-
Neurogenesis and Neuroprotection: Studies have utilized subcutaneous DHEA to explore its effects on neurogenesis in the hippocampus and its potential to counteract the suppressive effects of corticosteroids.[9]
-
Metabolic Studies: Researchers have investigated the impact of subcutaneous DHEA on obesity, insulin (B600854) resistance, and fat accumulation.[10][11] DHEA treatment has been shown to reduce body fat and improve insulin sensitivity in some rodent models.[11]
-
Aging and Muscle Physiology: The effects of DHEA on age-related changes in skeletal muscle, including redox status and protein activation, have been examined using subcutaneous delivery.[12]
-
Hormone Replacement and Steroid Metabolism: Subcutaneous administration allows for the study of tissue-specific conversion of DHEA into its active metabolites, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), in various organs.[13][14]
Key Considerations for Experimental Design:
-
Vehicle Selection: The choice of vehicle is critical for ensuring the stability and bioavailability of DHEA. Common vehicles include sesame oil, Miglyol 812, and other vegetal oils.[4][13][14] The vehicle should be sterile and non-irritating to the animal.
-
Dosage: The dose of DHEA can vary significantly depending on the research question and the rodent species. Doses ranging from 10 mg/kg to 60 mg/kg are frequently reported.[4][5][6][9][12]
-
Frequency and Duration: Administration frequency can range from daily injections to once a week, with treatment durations spanning from a few days to several weeks or even months.[4][7][12][13] Continuous treatment is often necessary to maintain the desired phenotype in induced disease models like PCOS.
Experimental Protocols
Protocol 1: Induction of a Polycystic Ovary Syndrome (PCOS) Model in Rats
This protocol is adapted from studies aimed at inducing a PCOS-like phenotype in female rats.[4]
Materials:
-
Dehydroepiandrosterone (DHEA) powder
-
Sesame oil (sterile)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Female Sprague-Dawley or Wistar rats (pre-pubertal, e.g., 21 days old, or post-pubertal, e.g., 42 days old)[4]
-
Analytical balance and weighing paper
-
Vortex mixer
-
70% ethanol (B145695) for disinfection
Procedure:
-
Preparation of DHEA Solution:
-
Aseptically weigh the required amount of DHEA powder.
-
In a sterile environment, dissolve the DHEA in sesame oil to a final concentration of, for example, 30 mg/mL. This will allow for a 60 mg/kg dose in a 0.2 mL injection volume for a 100g rat.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
-
Animal Handling and Injection:
-
Gently restrain the rat. For subcutaneous injections, it is common to lift the loose skin over the back/scruff region to form a "tent".[15][16]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at the base of the skin tent, parallel to the body, ensuring it enters the subcutaneous space and does not puncture the underlying muscle.[16]
-
Gently aspirate to check for blood. If no blood is drawn, inject the DHEA solution slowly.
-
Withdraw the needle and gently massage the injection site to aid dispersion.
-
-
Dosing Regimen:
-
Monitoring:
-
Monitor the animals daily for any signs of distress or adverse reactions at the injection site.
-
Monitor estrous cycles and body weight throughout the study period.
-
Protocol 2: Chronic DHEA Administration in Mice for Metabolic Studies
This protocol is a general guideline for long-term DHEA administration in mice to study its effects on metabolism and body composition.[13][14]
Materials:
-
Dehydroepiandrosterone (DHEA) powder
-
Miglyol 812 or other suitable sterile oil-based vehicle
-
Sterile syringes (0.5 mL or 1 mL) and needles (27-30 gauge)
-
Male C57BL/6J mice
-
Analytical balance and weighing paper
-
Vortex mixer
-
70% ethanol for disinfection
Procedure:
-
Preparation of DHEA Solution:
-
Animal Handling and Injection:
-
Gently restrain the mouse by scruffing the neck and back to expose the injection site.[15][16]
-
Disinfect the area with 70% ethanol.
-
Create a tent of skin and insert the needle into the subcutaneous space.
-
Inject the solution slowly after confirming correct placement by aspiration.
-
Withdraw the needle and return the animal to its cage.
-
-
Dosing Regimen:
-
Monitoring:
-
Regularly monitor body weight and food intake.
-
Observe for any changes in behavior or physical appearance.
-
Quantitative Data Summary
| Parameter | Rodent Model | DHEA Dose | Vehicle | Frequency | Duration | Key Findings | Reference |
| PCOS Induction | Pre-pubertal (21-day-old) & Post-pubertal (42-day-old) female rats | 60 mg/kg | Sesame oil | Daily | 20-30 days | Post-pubertal model showed a steady increase in ovary and uterine weight. | [4] |
| PCOS Induction | Female C57BL/6J mice (25 days old) | 6 mg/100 g body weight | Sesame oil | Daily | 20 days | Induced PCOS phenotypes; continuous dosing needed to maintain them. | [7] |
| Neurogenesis | Adult male rats | 10, 20, 40 mg/kg | Not specified (pellets) | Daily | 5 days | 40 mg/kg dose antagonized corticosterone-induced suppression of neurogenesis. | [9] |
| Redox Status | 3 and 24-month-old male Wistar rats | 10 mg/kg | Vegetal oil | Once a week | 5 weeks | Increased hydrogen peroxide in younger rats; decreased GSH/GSSG ratio in aged rats. | [12] |
| Steroid Metabolism | Orchiectomized male C57BL/6J mice | 1 mg/mouse | Miglyol 812 | 5 days/week | 3 weeks | Restored testosterone and DHT levels in reproductive organs. | [13][14] |
| Bioavailability | Rats | 1 mg and 3 mg | Not specified | Not applicable | Not applicable | Bioavailability of subcutaneous DHEA is considered 100% for comparison. | [1][2][3] |
Visualizations
Caption: Experimental Workflow for Subcutaneous DHEA Administration.
Caption: Simplified Metabolic Pathway of DHEA.
References
- 1. High bioavailability of dehydroepiandrosterone administered percutaneously in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. An Improved Dehydroepiandrosterone-Induced Rat Model of Polycystic Ovary Syndrome (PCOS): Post-pubertal Improve PCOS's Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Effects of dehydroepiandrosterone alone or in combination with a high-fat diet and antibiotic cocktail on the heterogeneous phenotypes of PCOS mouse models by regulating gut microbiota [frontiersin.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Dehydroepiandrosterone-induced polycystic ovary syndrome mouse model requires continous treatments to maintain reproductive phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of dehydroepiandrosterone alone or in combination with a high-fat diet and antibiotic cocktail on the heterogeneous phenotypes of PCOS mouse models by regulating gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The antiobesity effect of dehydroepiandrosterone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DHEA treatment reduces fat accumulation and protects against insulin resistance in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DHEA Treatment Effects on Redox Environment in Skeletal Muscle of Young and Aged Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dehydroepiandrosterone Supplementation Results in Varying Tissue-specific Levels of Dihydrotestosterone in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. uac.arizona.edu [uac.arizona.edu]
Assessing the Influence of Dehydroepiandrosterone (DHEA) on In Vitro Cytokine Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the effects of dehydroepiandrosterone (B1670201) (DHEA), a crucial endogenous steroid, on cytokine production in in vitro settings. This document offers detailed experimental protocols, data presentation guidelines, and visual representations of the underlying molecular pathways to facilitate research into the immunomodulatory properties of DHEA.
Introduction
Dehydroepiandrosterone (DHEA) and its sulfated form (DHEAS) are the most abundant circulating steroid hormones in humans, with levels declining significantly with age. DHEA is known to possess a wide range of biological activities, including neuroprotective, metabolic, and immunomodulatory functions. Its impact on the immune system is of particular interest, as it has been shown to modulate the production of various cytokines, key signaling molecules that orchestrate inflammatory and immune responses. Understanding how DHEA influences cytokine profiles is critical for elucidating its therapeutic potential in age-related diseases, inflammatory disorders, and for the development of novel immunomodulatory drugs.
In vitro cell culture systems provide a controlled environment to dissect the direct effects of DHEA on immune cells and their cytokine secretion. This document outlines the necessary protocols to stimulate, treat, and analyze cytokine production from various immune cell types, such as peripheral blood mononuclear cells (PBMCs) or splenocytes, in response to DHEA.
Data Presentation: Summary of DHEA's Effects on Cytokine Production
The following tables summarize the reported effects of DHEA on the production of various cytokines in in vitro studies. These tables are designed for easy comparison of findings across different experimental conditions.
Table 1: Effect of DHEA on Pro-inflammatory and Th1 Cytokines
| Cytokine | Cell Type | Stimulant | DHEA Concentration | Observed Effect |
| TNF-α | Murine Spleen Cells | LPS | Increasing concentrations | No effect[1] |
| Murine Spleen Cells | ConA | Increasing concentrations | No effect[1] | |
| Human Spleen Mononuclear Cells | PHA | 10⁻⁵ M | Marginal suppression[2] | |
| Mycoplasma-stimulated Glial Cells | Mycoplasma | 10 µg/ml | Marked inhibition (98%)[3] | |
| IL-1β | Murine Spleen Cells | Mitogen-induced | Not specified | Significant reduction[1] |
| IL-6 | Murine Spleen Cells | LPS | Increasing concentrations | No effect[1] |
| Murine Spleen Cells | ConA | Increasing concentrations | No effect[1] | |
| Human Spleen Mononuclear Cells | PHA | 10⁻⁵ M | Slight increase[2] | |
| Mycoplasma-stimulated Glial Cells | Mycoplasma | 10 µg/ml | Marked inhibition (95%)[3] | |
| IL-2 | Murine Spleen Cells | Mitogen-induced | Not specified | Significant reduction[1] |
| Human Spleen Mononuclear Cells | PHA | 10⁻⁵ M | Decreased secretion, increased mRNA[2] | |
| IFN-γ | Murine Spleen Cells | Mitogen-induced | Not specified | Significant reduction[1] |
| Human PBMCs from Asthmatics | ConA | 0.01-10 µM | Dose-dependent suppression[4] |
Table 2: Effect of DHEA on Anti-inflammatory and Th2 Cytokines
| Cytokine | Cell Type | Stimulant | DHEA Concentration | Observed Effect |
| IL-10 | Murine Spleen Cells | Mitogen-induced | Increasing concentrations | Significant increase[1][5] |
| Human PBMCs from Asthmatics | ConA | 0.01-10 µM | Dose-dependent suppression[4] | |
| IL-4 | Murine Spleen Cells | Mitogen-induced | Increasing concentrations | No effect[1] |
| IL-5 | Human PBMCs from Asthmatics | ConA | 0.01-10 µM | Dose-dependent suppression[4] |
Experimental Protocols
This section provides detailed methodologies for conducting an in vitro assessment of DHEA's effects on cytokine production.
Protocol 1: Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Materials:
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Heparinized blood collection tubes
-
Centrifuge
-
96-well cell culture plates
-
-
Procedure:
-
Collect whole blood into heparinized tubes.
-
Dilute the blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer of plasma and platelets.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifugation at 200 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁶ cells/mL.
-
Protocol 2: DHEA Treatment and Cell Stimulation
-
Materials:
-
DHEA (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Lipopolysaccharide (LPS) or Phytohemagglutinin (PHA)
-
Cultured PBMCs
-
-
Procedure:
-
Prepare a stock solution of DHEA in DMSO (e.g., 10 mM). Further dilute in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add the DHEA dilutions to the appropriate wells of the 96-well plate containing PBMCs. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells with DHEA for a pre-determined time (e.g., 1-2 hours) at 37°C in a 5% CO₂ incubator.
-
Following pre-incubation, add the stimulant (e.g., LPS at 1 µg/mL or PHA at 5 µg/mL) to the wells to induce cytokine production. Include an unstimulated control.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Protocol 3: Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
-
Materials:
-
Commercial ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-10)
-
Cell culture supernatants
-
Microplate reader
-
-
Procedure:
-
After the incubation period, centrifuge the 96-well plate at 400 x g for 10 minutes.
-
Carefully collect the cell-free supernatants and store them at -80°C until analysis.
-
Perform the ELISA according to the manufacturer's instructions.[6][7] A general workflow is as follows:
-
Coat a 96-well ELISA plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards and diluted culture supernatants to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP).
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
-
Mandatory Visualizations
Discussion of Mechanism
DHEA is thought to exert its anti-inflammatory effects, in part, by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[8][9] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory cytokines. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.
DHEA may interfere with this pathway through several mechanisms:
-
Antioxidant Effects: DHEA may exert antioxidant properties that reduce the reactive oxygen species (ROS) that can activate the IKK complex, thereby preventing IκBα phosphorylation and degradation.[8][9]
-
PPARα Activation: DHEA can activate the peroxisome proliferator-activated receptor-alpha (PPARα), which has been shown to antagonize NF-κB signaling.[7][10]
-
Direct IκBα Modulation: Some evidence suggests that DHEA may directly or indirectly stabilize IκBα, preventing its degradation and keeping NF-κB in an inactive state in the cytoplasm.[7]
By inhibiting the NF-κB pathway, DHEA can effectively downregulate the production of a range of pro-inflammatory cytokines, contributing to its immunomodulatory profile. The provided diagram illustrates these potential points of intervention by DHEA in the NF-κB signaling cascade. Further research using techniques such as Western blotting for phosphorylated and total IκBα and NF-κB subunits, and reporter gene assays for NF-κB transcriptional activity, can further elucidate the precise molecular mechanisms.
References
- 1. Dehydroepiandrosterone-sulfate inhibits nuclear factor-kappaB-dependent transcription in hepatocytes, possibly through antioxidant effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurosteroid Dehydroepiandrosterone Interacts with Nerve Growth Factor (NGF) Receptors, Preventing Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dehydroepiandrosterone-induced phosphorylation and translocation of FoxO1 depend on the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Inhibition of vascular inflammation by dehydroepiandrosterone sulfate in human aortic endothelial cells: roles of PPARα and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA) and DHEA Sulfate (DHEAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of vascular inflammation by dehydroepiandrosterone sulfate in human aortic endothelial cells: roles of PPARalpha and NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-culture Models to Study DHEA's Effect on Cell Interaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for establishing and utilizing co-culture models to investigate the effects of dehydroepiandrosterone (B1670201) (DHEA) on cell-cell interactions. The following sections offer insights into various co-culture systems, quantitative data on DHEA's impact, and step-by-step experimental procedures.
Prostate Cancer and Stroma Co-culture Model
This model is designed to study the paracrine interactions between prostate cancer cells and prostate stromal cells in response to DHEA, focusing on DHEA metabolism and its influence on cancer cell function.
Data Presentation
Table 1: Effect of DHEA on Prostate Specific Antigen (PSA) and Testosterone (B1683101) (T) Levels in LAPC-4 and 6S Co-culture
| Cell Culture Model | DHEA Concentration | Treatment Duration | Measured Parameter | Fold Change/Value | Reference |
| LAPC-4/6S Co-culture | 100 nM | Not Specified | PSA Protein Secretion | 8.4 ng/mL/100,000 cells | [1] |
| LAPC-4 Monoculture | 100 nM | Not Specified | PSA Protein Secretion | 3.9 ng/mL/100,000 cells | [1] |
| LAPC-4/6S Co-culture | 100 nM | Not Specified | PSA Gene Expression | 18.1-fold increase | [1] |
| LAPC-4 Monoculture | 100 nM | Not Specified | PSA Gene Expression | 6.2-fold increase | [1] |
| 6S Monoculture | 100 nM | 7 days | Testosterone Secretion | ~10 ng/mL | [2][3] |
| LAPC-4/6S Co-culture | 100 nM + TGFβ1 | Not Specified | Testosterone Secretion | 24.7 pg/mL/100,000 cells | [1] |
Experimental Protocols
Protocol 1: LAPC-4 and 6S Prostate Stromal Cell Co-culture
This protocol is adapted from studies investigating DHEA metabolism and its effects on prostate cancer cells.[2][4][5]
Materials:
-
LAPC-4 human prostate cancer cells
-
6S human prostate stromal cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
DHEA (stock solution in ethanol)
-
Transwell® inserts (0.4 µm pore size)
-
6-well plates
-
Matrigel®
Procedure:
-
Cell Culture Maintenance: Culture LAPC-4 and 6S cells separately in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Stromal Cell Seeding: Seed 6S stromal cells in the bottom of a 6-well plate at a density of 1 x 10^5 cells/well. Allow them to adhere and grow for 24 hours.
-
Prostate Cancer Cell Seeding: Coat Transwell® inserts with a thin layer of Matrigel®. Seed LAPC-4 cells on the Matrigel-coated inserts at a density of 5 x 10^4 cells/insert.
-
Co-culture Assembly: Once the 6S cells have reached 70-80% confluency, place the Transwell® inserts containing LAPC-4 cells into the wells with the 6S cells.
-
DHEA Treatment: Prepare fresh culture medium with the desired concentration of DHEA (e.g., 100 nM). The final ethanol (B145695) concentration should be less than 0.1%. Replace the medium in both the insert and the well with the DHEA-containing medium.
-
Incubation: Co-culture the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Analysis:
-
PSA and Testosterone Measurement: Collect the conditioned medium from the co-culture and analyze for PSA and testosterone levels using ELISA kits.
-
Gene Expression Analysis: Harvest the LAPC-4 cells from the inserts to analyze PSA gene expression by qRT-PCR.
-
Experimental Workflow
Caption: Workflow for LAPC-4 and 6S co-culture experiment.
Neuron and Glia Co-culture Model
This model is utilized to assess the neuroprotective or neurotoxic effects of DHEA on neurons in the presence of glial cells, which are known to influence neuronal survival and function.
Data Presentation
Table 2: Effect of DHEA on Neuronal Viability in the Presence of Glia
| Cell Culture Model | DHEA Concentration | Treatment Duration | Measured Parameter | Outcome | Reference |
| Pure Neuronal Culture | 1 nM - 10 µM | 24 and 72 hours | Cell Viability | Decreased by 33-95% | [6] |
| Neuron + Glia Co-culture | 1 nM - 10 µM | 24 and 72 hours | Cell Viability | No detrimental effect | [6][7] |
| Human Neuroblastoma Cells | 100 nM | 24 hours | Apoptotic Events | Increased to 31.9% | [6] |
Experimental Protocols
Protocol 2: Primary Neuron and Glia Co-culture
This protocol provides a method for establishing a mixed culture of primary neurons and glial cells to study the effects of DHEA.[8][9][10]
Materials:
-
Timed-pregnant mice (E16-18 for neurons, P0-2 for glia)
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Poly-D-lysine coated plates
-
DHEA (stock solution in ethanol)
Procedure:
-
Glial Cell Isolation:
-
Isolate brains from P0-2 mouse pups.
-
Remove meninges and mince the cortical tissue.
-
Triturate the tissue to obtain a single-cell suspension.
-
Plate the cells in DMEM/F12 with 10% FBS on uncoated flasks.
-
After 9-10 days, isolate microglia by shaking the flasks.
-
-
Neuronal Cell Isolation:
-
Isolate brains from E16-18 mouse embryos.
-
Dissect the cortices and mince the tissue.
-
Triturate to obtain a single-cell suspension.
-
Plate the neuronal cells on Poly-D-lysine coated plates in Neurobasal medium with B-27 and GlutaMAX.
-
-
Co-culture Establishment:
-
After 4-5 days in vitro, add the isolated microglia to the neuronal cultures at a desired ratio (e.g., 1:4 microglia to neurons).
-
-
DHEA Treatment:
-
Prepare fresh culture medium with the desired concentrations of DHEA (e.g., 1 nM to 10 µM).
-
Replace the existing medium with the DHEA-containing medium.
-
-
Incubation: Culture the cells for the specified duration (e.g., 24 to 72 hours).
-
Analysis:
-
Cell Viability Assays: Perform assays such as MTT, Neutral Red, or live/dead staining to quantify neuronal viability.
-
Immunocytochemistry: Stain for neuron-specific markers (e.g., β-III tubulin) and glial markers (e.g., Iba1 for microglia) to visualize and quantify cell populations.
-
Signaling Pathway
Caption: DHEA interaction with TrkA receptor promoting neuronal survival.
Osteoblast and Mesenchymal Stem Cell Co-culture Model
This model is used to investigate the influence of DHEA on the differentiation of mesenchymal stem cells (MSCs) into osteoblasts, a critical process in bone formation.
Data Presentation
Table 3: Effect of DHEA on Osteoblast Differentiation
| Cell Culture Model | DHEA Concentration | Treatment Duration | Measured Parameter | Outcome | Reference |
| hBMSCs | 10 nM | 7 and 14 days | Alkaline Phosphatase (ALP) Activity | Significantly higher than control | [11] |
| hBMSCs | 10 nM | Not Specified | RUNX2 and Osterix Expression | Increased | [12][13] |
| hBMSCs | 10 nM | Not Specified | Osteocalcin and Collagen1 Expression | Increased | [12][13] |
| Primary Human Osteoblasts | 10⁻⁸ - 10⁻⁶ M | Not Specified | Osteoblast Proliferation | Promoted | [14] |
| Primary Human Osteoblasts | 10⁻⁸ - 10⁻⁶ M | Not Specified | Osteoblast Apoptosis | Inhibited | [14] |
Experimental Protocols
Protocol 3: Osteoblast and Mesenchymal Stem Cell Co-culture
This protocol outlines a method to study the effect of DHEA on osteogenic differentiation of MSCs.[15][16][17]
Materials:
-
Human Mesenchymal Stem Cells (hMSCs)
-
Primary human osteoblasts
-
MSC growth medium
-
Osteogenic induction medium (growth medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid)
-
DHEA (stock solution in ethanol)
-
Transwell® inserts (0.4 µm pore size) or conditioned medium
-
24-well plates
Procedure:
-
Cell Culture: Culture hMSCs and primary osteoblasts separately in their respective growth media.
-
Co-culture Setup (Indirect):
-
Transwell Method: Seed osteoblasts in the bottom of a 24-well plate. Seed hMSCs on Transwell® inserts. Once cells are attached, place the inserts into the wells with the osteoblasts.
-
Conditioned Medium Method: Culture osteoblasts to 70-80% confluency. Collect the conditioned medium, filter it, and mix it with fresh osteogenic induction medium (e.g., at a 1:1 ratio).
-
-
Osteogenic Differentiation and DHEA Treatment:
-
Replace the medium of the hMSCs (in monoculture or co-culture) with osteogenic induction medium containing the desired concentration of DHEA (e.g., 10 nM).
-
For the conditioned medium method, apply the DHEA-supplemented conditioned medium mixture to the hMSCs.
-
-
Incubation: Culture the cells for up to 21 days, changing the medium every 2-3 days.
-
Analysis:
-
Alkaline Phosphatase (ALP) Activity: Measure ALP activity at various time points (e.g., days 7, 14, 21) using a colorimetric assay.
-
Alizarin Red Staining: At the end of the culture period, stain for calcium deposition using Alizarin Red S to visualize mineralization.
-
Gene Expression Analysis: Analyze the expression of osteogenic marker genes (e.g., RUNX2, Osterix, Osteocalcin, Collagen Type I) by qRT-PCR.
-
Experimental Workflow
References
- 1. Endocrine-Immune-Paracrine Interactions In Prostate Cells: A Model For Mechanistic Studies Of Phytomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Prostate Stromal Cells Stimulate Increased PSA Production in DHEA-treated Prostate Cancer Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DHEA metabolism in prostate: For better or worse? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human prostate stromal cells stimulate increased PSA production in DHEA-treated prostate cancer epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.bgu.ac.il [cris.bgu.ac.il]
- 7. Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA) and DHEA Sulfate (DHEAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generating and Co-culturing Murine Primary Microglia and Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microglia-Neuronal Co-Culture Protocol in Disease - JoVE Journal [jove.com]
- 10. Preparation of Rodent Primary Cultures for Neuron–Glia, Mixed Glia, Enriched Microglia, and Reconstituted Cultures with Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TMT-Based Proteomic Explores the Influence of DHEA on the Osteogenic Differentiation of hBMSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DHEA promotes osteoblast differentiation by regulating the expression of osteoblast-related genes and Foxp3(+) regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Dehydroepiandrosterone indirectly inhibits human osteoclastic resorption via activating osteoblastic viability by the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Co-culture of canine mesenchymal stem cells with primary bone-derived osteoblasts promotes osteogenic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Osteoblast-Mesenchymal Stem Cell Coculture Drives In Vitro Osteogenesis in 3D Bioprinted Periosteum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mesenchymal Stem Cell Culture Protocols [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of Docosahexaenoyl Ethanolamide (DEA)
Welcome to the technical support center for the chemical synthesis of Docosahexaenoyl Ethanolamide (DEA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important bioactive lipid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of Docosahexaenoyl Ethanolamide (DEA)?
The primary challenges in synthesizing DEA stem from the polyunsaturated nature of its precursor, docosahexaenoic acid (DHA). Key difficulties include:
-
Oxidative Instability: DHA is highly susceptible to oxidation due to its six double bonds, which can lead to low yields and the formation of unwanted byproducts.[1][2][3][4][5][6] Careful handling under inert atmosphere and the use of antioxidants are often necessary.
-
Side Reactions: During the amide coupling reaction, side reactions can occur, depending on the chosen synthetic route. For instance, when using coupling reagents like DCC, the formation of N-acylurea byproducts can complicate purification.[7][8][9][10]
-
Purification: The non-polar nature of DEA and the potential for closely related impurities make purification challenging. Chromatographic methods are typically required to achieve high purity.[11][12][13]
-
Geometric Isomerization: The cis configuration of the double bonds in DHA is crucial for its biological activity. Harsh reaction conditions can potentially lead to isomerization.
Q2: What are the common methods for synthesizing DEA?
There are two main approaches for the synthesis of DEA:
-
Enzymatic Synthesis: This method utilizes lipases, such as immobilized Candida antarctica lipase (B570770) B (Novozym 435), to catalyze the direct amidation of DHA with ethanolamine (B43304).[3][14][15] This approach is often favored for its mild reaction conditions, which help to preserve the integrity of the polyunsaturated fatty acid chain.
-
Chemical Synthesis: This involves the use of coupling reagents to facilitate the formation of the amide bond between DHA and ethanolamine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[7][8][9][10] This method can be faster but may require more rigorous purification to remove byproducts.
Q3: How can I minimize the oxidation of DHA during synthesis?
To minimize oxidation, the following precautions are recommended:
-
Inert Atmosphere: Conduct all reactions and handling of DHA and DEA under an inert atmosphere, such as nitrogen or argon.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Low Temperatures: Perform reactions at the lowest effective temperature to reduce the rate of oxidation.
-
Antioxidants: Consider the addition of a radical scavenger or antioxidant, such as butylated hydroxytoluene (BHT), to the reaction mixture, though this will need to be removed during purification.
-
Light Protection: Protect the reaction from light, as it can promote photo-oxidation.
Q4: What is the biological significance of DEA?
Docosahexaenoyl ethanolamide, also known as synaptamide, is an endocannabinoid-like lipid mediator that plays a significant role in the central nervous system.[1][16][17][18][19] It has been shown to:
-
Promote neurogenesis, neurite outgrowth, and synaptogenesis.[1][17][18][19]
-
Bind to cannabinoid receptors (CB1) in the brain.[16]
-
Modulate signaling pathways, including the cAMP/PKA/CREB pathway, through its interaction with the G-protein coupled receptor GPR110.[1][17][18]
-
Interact with peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of inflammation and metabolism.[4][20][21]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of DEA | 1. Oxidation of DHA. | - Ensure all steps are performed under a strict inert atmosphere.[4] - Use freshly distilled and degassed solvents. - Consider adding a non-interfering antioxidant. |
| 2. Incomplete reaction. | - Increase reaction time or temperature moderately, while monitoring for degradation. - For chemical synthesis, ensure the coupling reagent is fresh and active. | |
| 3. Hydrolysis of the product during workup. | - Avoid strongly acidic or basic conditions during extraction and purification. - Use a buffered aqueous solution for washing. | |
| Presence of Multiple Spots on TLC/Impure Product | 1. Formation of oxidized byproducts. | - Implement rigorous measures to prevent oxidation as described above. |
| 2. Side reactions from coupling agents (e.g., N-acylurea). | - For DCC, the urea (B33335) byproduct is poorly soluble and can often be removed by filtration.[9][10] - For EDC, the urea byproduct is water-soluble and can be removed by aqueous extraction.[9][10] - Optimize the stoichiometry of reagents to minimize side reactions. | |
| 3. Unreacted starting materials. | - Use a slight excess of one reagent (typically the less expensive one) to drive the reaction to completion. - Purify the crude product using column chromatography.[11][12][13] | |
| Difficulty in Purifying DEA | 1. Similar polarity of DEA and byproducts. | - Use a high-resolution silica (B1680970) gel for column chromatography with a carefully optimized solvent gradient (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol).[13] |
| 2. Product instability on silica gel. | - Work quickly and avoid prolonged exposure of the product to the silica gel. - Consider using a less acidic stationary phase like neutral alumina. | |
| Product Degradation During Storage | 1. Oxidation and hydrolysis. | - Store the purified DEA as a solid or in a degassed organic solvent at -20°C or lower.[16] - For long-term storage, sealing under an inert atmosphere is recommended. |
Experimental Protocols
Enzymatic Synthesis of Docosahexaenoyl Ethanolamide
This protocol is based on the lipase-catalyzed direct amidation of DHA.[3][14][15]
-
Materials:
-
Docosahexaenoic acid (DHA)
-
Ethanolamine
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
N-hexane (or another suitable organic solvent)
-
Molecular sieves (optional, to remove water)
-
-
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen), add DHA and ethanolamine in a 1:1 molar ratio.
-
Add n-hexane as the solvent.
-
Add Novozym 435 (typically 10% by weight of the substrates).
-
If desired, add activated molecular sieves to the reaction mixture.
-
Stir the reaction mixture at 40°C for 15 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, filter off the enzyme.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Chemical Synthesis of Docosahexaenoyl Ethanolamide using EDC
This protocol describes a general procedure for the synthesis of DEA using EDC as a coupling agent.
-
Materials:
-
Docosahexaenoic acid (DHA)
-
Ethanolamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) (optional, to improve efficiency and reduce side reactions)
-
Dichloromethane (DCM) or Dimethylformamide (DMF) (anhydrous)
-
Triethylamine (B128534) (or another suitable base)
-
-
Procedure:
-
Dissolve DHA in anhydrous DCM or DMF in a reaction vessel under an inert atmosphere.
-
Add EDC (1.2 equivalents) and NHS (1.2 equivalents, if used) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve ethanolamine (1.0 equivalent) and triethylamine (1.5 equivalents) in the reaction solvent.
-
Slowly add the ethanolamine solution to the activated DHA solution.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with a mild acid (e.g., 5% HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Quantitative Data Summary
| Synthesis Method | Catalyst/Reagent | Typical Reaction Time | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Enzymatic Synthesis | Novozym 435 | 15 hours[15] | Moderate to High | >95% (after purification) | Mild conditions, high selectivity, minimizes oxidation and isomerization. | Slower reaction times, cost of enzyme. |
| Chemical Synthesis | EDC/NHS | 2-12 hours | 70-90%[7] | >98% (after purification) | Faster reaction, readily available reagents. | Harsher conditions, potential for side reactions, requires careful purification.[7][8][9][10] |
| Chemical Synthesis | DCC/HOBt | 2-12 hours | 70-90% | >98% (after purification) | Effective coupling. | Formation of insoluble dicyclohexylurea byproduct can complicate purification.[7][8][9][10] |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the signaling pathway of Docosaenoyl Ethanolamide and a general workflow for its chemical synthesis.
Caption: Signaling pathways of this compound (DEA).
Caption: General workflow for the synthesis and purification of DEA.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Extracellular molecular signals shaping dendrite architecture during brain development [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. The Endocannabinoid System and PPARs: Focus on Their Signalling Crosstalk, Action and Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY): a recyclable coupling reagent for racemization-free synthesis of peptide, amide, hydroxamate, and ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unravelling the interaction targets and metabolic fate of docosahexaenoyl ethanolamide [agris.fao.org]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. peptide.com [peptide.com]
- 9. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 10. nbinno.com [nbinno.com]
- 11. Sample preparation and gas chromatography of primary fatty acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources [mdpi.com]
- 14. Biosynthesis of N- Docosahexanoylethanolamine from Unesterified Docosahexaenoic Acid and Docosahexaenoyl-Lysophosphatidylcholine in Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Promising Effects of N-Docosahexaenoyl Ethanolamine in Breast Cancer: Molecular and Cellular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. Biosynthesis of N-Docosahexanoylethanolamine from Unesterified Docosahexaenoic Acid and Docosahexaenoyl-Lysophosphatidylcholine in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. N-Docosahexaenoylethanolamine: A neurotrophic and neuroprotective metabolite of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. N-Docosahexaenoylethanolamine is a potent neurogenic factor for neural stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Synthesis of Docosaenoyl Ethanolamide (DEA)
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize the enzymatic synthesis of Docosaenoyl Ethanolamide (DEA), a bioactive lipid with significant therapeutic potential.
Troubleshooting Guide
This section addresses specific issues that may arise during the enzymatic synthesis of DEA, providing potential causes and actionable solutions.
Question: Why is my DEA yield consistently low or non-existent?
Answer: Low product yield is a common issue that can be attributed to several factors, ranging from enzyme activity to reaction conditions.
-
Inactive or Denatured Enzyme: The enzyme, typically a lipase (B570770), is the catalyst for the reaction. If it's inactive, the synthesis will not proceed. Enzymes can denature due to improper storage, extreme pH, or high temperatures.[1][2]
-
Solution: Verify the activity of your enzyme batch using a standard assay. Ensure enzymes are stored at the recommended temperature. When optimizing reaction temperature, avoid exceeding the enzyme's known thermal stability limit. For instance, while higher temperatures can increase reaction rates, they can also lead to faster enzyme deactivation.[3]
-
-
Suboptimal Reaction Parameters: Key parameters like temperature, pH, and substrate molar ratio critically influence enzyme activity and reaction equilibrium.
-
Solution: Systematically optimize each parameter. The ideal temperature for lipase-catalyzed amidation often falls between 40°C and 70°C.[3][4] The molar ratio of ethanolamine (B43304) to docosahexaenoic acid (DHA) is also crucial; an excess of ethanolamine is often used to drive the reaction forward.[3][4]
-
-
Poor Substrate Solubility: DHA is a long-chain polyunsaturated fatty acid with limited solubility in aqueous solutions, which can limit its availability to the enzyme.
-
Solution: The reaction is typically performed in an organic solvent like hexane (B92381) or acetonitrile (B52724) to dissolve the substrates.[4][5] For solvent-free systems, using an excess of one substrate (e.g., ethanolamine) can serve as the reaction medium.[3][6]
-
-
Water Content: While a small amount of water is necessary for enzyme activation, excess water can promote the reverse reaction (hydrolysis) of the amide bond, reducing the final yield.
Question: My reaction mixture has become highly viscous and difficult to stir. What can I do?
Answer: Increased viscosity is often a problem in solvent-free systems or at high substrate concentrations. This can be caused by the formation of ion pairs between the amine (ethanolamine) and the fatty acid (DHA).[3][6]
-
Solution 1 - Gradual Substrate Addition: Instead of adding all the ethanolamine at the beginning, add it stepwise over the course of the reaction. This approach can minimize the formation of viscous ion pairs.[3][6]
-
Solution 2 - Introduce a Solvent: If feasible for your process, switching to a solvent-based system using a non-polar organic solvent like hexane will reduce viscosity and improve mass transfer.[8]
-
Solution 3 - Increase Temperature: Moderately increasing the temperature can help reduce the viscosity of the reaction mixture. However, this must be balanced against the thermal stability of the enzyme.[3]
Question: How can I improve the stability and reusability of my enzyme?
Answer: Enzyme stability is key for cost-effective and sustainable synthesis. Immobilized enzymes, such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin), are generally more stable and easier to recover than free enzymes.[4]
-
Recovery and Washing: After the reaction, the immobilized enzyme can be recovered by simple filtration.[7] To reuse it, wash the recovered enzyme with a fresh solvent (e.g., acetonitrile or hexane) to remove any adsorbed substrates and products, then dry it under a vacuum.[7]
-
Operational Stability: Candida antarctica lipase has shown high operational stability, retaining a significant portion of its initial activity even after repeated use for several days.[4]
-
Avoid High Agitation Speeds: In stirred-tank reactors, excessively high agitation speeds can cause mechanical stress and lead to the breakdown of the immobilized enzyme support.
Frequently Asked Questions (FAQs)
Q1: What is the best enzyme for synthesizing this compound (DEA)? A1: Immobilized Candida antarctica lipase B (often sold as Novozym 435) is widely reported as a highly effective biocatalyst for the amidation of fatty acids with ethanolamine.[4][5] It is known for its high activity and stability in organic solvents.
Q2: What are typical starting concentrations and molar ratios for substrates? A2: A common starting point involves a molar excess of the amine. For example, a reaction might use 90 mM of the fatty acid and 360 mM of ethanolamine (a 1:4 molar ratio) in a solvent like acetonitrile.[4] In solvent-free systems, the molar ratio of amine to fatty acid can be much higher, such as 7:1, where the amine also acts as the solvent.[3][6]
Q3: Which solvent should I use for the reaction? A3: Non-polar organic solvents are preferred to solubilize the fatty acid substrate and minimize unwanted hydrolysis. Hexane and acetonitrile are commonly used.[4][5][8] Solvent-free systems are an alternative "green" approach but may present challenges with viscosity.[3]
Q4: What is the optimal temperature and reaction time? A4: These parameters are interdependent and should be optimized. Temperatures typically range from 40°C to 70°C.[3][4] Reaction times can vary from a few hours to over 24 hours to reach equilibrium or maximum conversion.[3][4][8] Monitoring the reaction progress over time via techniques like HPLC or GC is recommended to determine the optimal endpoint.
Q5: How do I purify the final DEA product? A5: Purification often involves multiple steps. First, the immobilized enzyme is removed by filtration. The solvent can then be removed by rotary evaporation. The resulting crude product can be purified using techniques like crystallization or flash chromatography on a silica (B1680970) gel column to separate the DEA from unreacted substrates and byproducts.[9][10]
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the enzymatic synthesis of various N-Acylethanolamides, which can serve as a reference for optimizing DEA synthesis.
Table 1: Effect of Fatty Acid Chain Length on Amide Yield Reaction Conditions: 90 mM Fatty Acid, 360 mM Diethanolamine, in acetonitrile at 50°C for 24 hours with Candida antarctica lipase.
| Fatty Acid (Acyl Donor) | Product | Yield (%)[4] |
| Hexanoic Acid | Hexanoyl Diethanolamide (HADEA) | 76.5 |
| Lauric Acid | Lauroyl Diethanolamide (LADEA) | 49.5 |
| Oleic Acid | Oleoyl Diethanolamide (OADEA) | 12.1 |
Table 2: Optimization of Oleoyl-Diethanolamide Synthesis in a Solvent-Free System Reaction Conditions optimized using Response Surface Methodology (RSM).
| Parameter | Optimal Value[3][6] |
| Temperature | 70°C |
| Reaction Time | 24 hours |
| Enzyme Amount | 12% (by weight of oleic acid) |
| Substrate Molar Ratio (DEA:OA) | 7:1 |
| Amine Addition | In three steps |
| Resulting Oleic Acid Conversion | 61.35% |
Experimental Protocols
Protocol: Lipase-Catalyzed Synthesis of this compound (DEA)
This protocol is a general guideline for the synthesis of DEA using an immobilized lipase in an organic solvent.
Materials:
-
Docosahexaenoic acid (DHA)
-
Ethanolamine
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Anhydrous Hexane (or other suitable organic solvent)
-
Molecular sieves (optional)
-
Reaction vessel (e.g., 50 mL screw-cap flask)
-
Orbital shaker incubator or magnetic stirrer with heating
Procedure:
-
Reactant Preparation: Prepare stock solutions of DHA and ethanolamine in anhydrous hexane. A starting point could be a 1:4 molar ratio, for instance, 50 mM DHA and 200 mM ethanolamine.
-
Reaction Setup:
-
To the reaction vessel, add the desired volume of the DHA solution.
-
Add the corresponding volume of the ethanolamine solution.
-
Add the immobilized lipase. A typical enzyme load is 10-15% of the total substrate weight.
-
(Optional) Add activated molecular sieves to maintain anhydrous conditions.
-
-
Incubation:
-
Seal the vessel tightly to prevent solvent evaporation.
-
Place the vessel in an orbital shaker or on a heated magnetic stirrer. Set the temperature (e.g., 50°C) and agitation speed (e.g., 200-250 rpm).[4]
-
Allow the reaction to proceed for a set duration (e.g., 24 hours). It is advisable to take small aliquots at different time points (e.g., 4, 8, 16, 24 hours) to monitor progress.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by filtering out the immobilized enzyme. The enzyme can be washed and stored for reuse.
-
Analyze the product mixture using HPLC or GC-MS to determine the conversion of DHA and the yield of DEA.[7]
-
-
Purification:
-
Remove the hexane solvent from the filtered reaction mixture using a rotary evaporator.
-
Purify the crude product using silica gel column chromatography to isolate the DEA.
-
Visualizations
Caption: Workflow for the enzymatic synthesis of DEA.
Caption: Troubleshooting logic for low DEA yield.
Caption: Biosynthesis, degradation, and action of DEA.[11][12]
References
- 1. monash.edu [monash.edu]
- 2. Factors Affecting Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 3. microbiologyjournal.org [microbiologyjournal.org]
- 4. Lipase-catalyzed synthesis of fatty acid diethanolamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. future4200.com [future4200.com]
- 9. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Discovery of new DHA ethanolamine derivatives as potential anti-inflammatory agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Critical Enzymes Involved in Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Stability and long-term storage of Docosaenoyl Ethanolamide
Welcome to the Technical Support Center for Docosaenoyl Ethanolamide (DEA). This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the stability and long-term storage of DEA. Here you will find frequently asked questions, detailed troubleshooting guides, and established experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound (DEA)?
A1: For long-term storage, solid this compound should be stored at -20°C. Under these conditions, it is reported to be stable for at least four years.[1][2] To prevent degradation, it is crucial to protect DEA from light, air (oxygen), and moisture.
Q2: What are the primary degradation pathways for DEA?
A2: As a polyunsaturated N-acylethanolamine, DEA is susceptible to two primary degradation pathways:
-
Enzymatic Hydrolysis: This is a major degradation route in biological systems, catalyzed by enzymes such as Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA).[1][3][4][5] These enzymes break the amide bond, yielding docosahexaenoic acid (DHA) and ethanolamine (B43304).
-
Oxidation: The docosahexaenoyl group in DEA contains multiple double bonds, making it prone to oxidation. This can be initiated by exposure to air (oxygen), light, or pro-oxidant agents, leading to the formation of various oxidized products.[6]
Q3: How should I prepare stock solutions of DEA and how should they be stored?
A3: DEA is soluble in organic solvents such as chloroform.[1][2] It is recommended to prepare stock solutions in a high-purity, anhydrous organic solvent. To minimize oxidation, it is advisable to use solvents that have been purged with an inert gas like nitrogen or argon. Store stock solutions in tightly sealed vials, protected from light, at -20°C or lower for short-term storage. For long-term storage of solutions, -80°C is recommended to minimize degradation.[7] Avoid repeated freeze-thaw cycles.
Q4: What factors can influence the stability of DEA in experimental settings?
A4: Several factors can impact the stability of DEA during experiments:
-
Temperature: Elevated temperatures accelerate both hydrolytic and oxidative degradation.
-
pH: The rate of hydrolysis of the amide bond is pH-dependent. NAAA, for instance, is most active at an acidic pH (around 4.5-5), while FAAH activity is optimal at a neutral to alkaline pH (around 9).[1][3][4]
-
Light: Exposure to UV and visible light can promote photodegradation, particularly oxidation of the polyunsaturated chain.[8]
-
Oxygen: The presence of oxygen is a key factor in the oxidative degradation of the polyunsaturated fatty acid moiety.
-
Solvent: The choice of solvent can affect stability. Protic solvents may facilitate hydrolysis, while solvents containing impurities can promote degradation.
Troubleshooting Guides
LC-MS/MS Analysis of DEA
This guide addresses common issues encountered during the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Injection of sample in a solvent stronger than the mobile phase.[9] | 1. Flush the column with a strong solvent or replace it. 2. Adjust the mobile phase pH to improve peak shape. 3. Reduce the injection volume or dilute the sample. 4. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions. |
| Low Signal Intensity or No Peak | 1. DEA degradation in the sample. 2. Poor ionization efficiency. 3. Suboptimal MS parameters. 4. Contamination of the ion source. | 1. Prepare fresh samples and standards, ensuring proper storage. 2. Optimize mobile phase additives (e.g., ammonium (B1175870) formate (B1220265) or acetate) to enhance adduct formation ([M+H]+, [M+Na]+). 3. Tune the mass spectrometer for DEA, optimizing parameters like collision energy and cone voltage. 4. Clean the ion source according to the manufacturer's instructions. |
| High Background Noise | 1. Contaminated mobile phase or solvents. 2. Column bleed. 3. Contamination from sample matrix or lab equipment (e.g., plasticizers).[10] | 1. Use high-purity, LC-MS grade solvents and additives. 2. Use a column with low bleed characteristics and ensure it is properly conditioned. 3. Implement a thorough sample clean-up procedure (e.g., solid-phase extraction) and use glass or polypropylene (B1209903) labware. |
| Retention Time Shifts | 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Column aging. 4. Air bubbles in the pump. | 1. Prepare fresh mobile phase and ensure accurate mixing. 2. Use a column oven to maintain a stable temperature. 3. Equilibrate the column thoroughly before each run and monitor its performance over time. 4. Purge the pump to remove any air bubbles. |
| Ghost Peaks or Carryover | 1. Contamination in the autosampler or injection port. 2. Inadequate needle wash. | 1. Clean the autosampler and injection port. 2. Optimize the needle wash procedure by using a strong solvent and increasing the wash volume and duration. |
| In-source Fragmentation or Artifacts | 1. High source temperature or cone voltage. 2. Presence of certain adducts leading to fragmentation. | 1. Optimize source parameters to minimize fragmentation while maintaining sensitivity. 2. Be aware of potential artifacts in lipidomics, such as the neutral loss of the ethanolamine headgroup, and confirm the identity of peaks using tandem MS.[11] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of DEA under various stress conditions. The goal is to induce degradation of approximately 5-20%.[12]
1. Preparation of DEA Stock Solution:
-
Prepare a stock solution of DEA in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the DEA stock solution with 0.1 M hydrochloric acid (HCl).
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide (B78521) (NaOH), and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the DEA stock solution with 0.1 M sodium hydroxide (NaOH).
-
Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase.
-
-
Oxidative Degradation:
-
Mix an aliquot of the DEA stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature, protected from light, for a defined period.
-
At each time point, withdraw an aliquot and dilute with mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid DEA in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).
-
At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.
-
-
Photodegradation:
-
Expose a solution of DEA in a photostable, transparent container to a light source with a defined output (e.g., UV and visible light, as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark.
-
At each time point, withdraw aliquots from both the exposed and control samples for analysis.
-
3. Sample Analysis:
-
Analyze the stressed samples and a non-degraded control sample using a validated stability-indicating HPLC-MS/MS method (see Protocol 2).
-
Quantify the remaining DEA and identify and quantify the major degradation products.
4. Data Presentation:
| Stress Condition | Duration (hours) | Temperature (°C) | DEA Remaining (%) | Major Degradation Products (Peak Area %) |
| 0.1 M HCl | 8 | 60 | ||
| 0.1 M NaOH | 4 | 40 | ||
| 3% H₂O₂ | 24 | 25 | ||
| Thermal (Solid) | 168 | 60 | ||
| Photodegradation | 48 | 25 |
Protocol 2: Stability-Indicating HPLC-MS/MS Method for DEA Quantification
This protocol provides a starting point for developing an HPLC-MS/MS method to quantify DEA and its degradation products.
1. Chromatographic Conditions:
-
Column: A C18 or C8 reversed-phase column suitable for lipid analysis (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A suitable gradient starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B to elute the lipophilic compounds.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
DEA: Monitor the transition of the precursor ion ([M+H]⁺) to a characteristic product ion (e.g., the ethanolamine fragment at m/z 62).[13]
-
Degradation Products: Determine the m/z of potential degradation products (e.g., DHA, oxidized DEA) and optimize their MRM transitions.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and cone voltage to maximize the signal for DEA.
3. Sample Preparation:
-
For forced degradation samples, dilute the neutralized or final solution with the initial mobile phase.
-
For biological samples, perform a liquid-liquid extraction or solid-phase extraction to isolate the lipids and remove interfering substances.
4. Quantification:
-
Create a calibration curve using a series of known concentrations of a DEA standard.
-
Use a suitable internal standard (e.g., a deuterated analog of DEA or another NAE) to correct for matrix effects and variations in extraction recovery and instrument response.
Visualizations
Caption: Primary degradation pathways of this compound (DEA).
Caption: Experimental workflow for a forced degradation study of DEA.
Caption: Logical workflow for troubleshooting LC-MS/MS analysis of DEA.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of 24 circulating endocannabinoids, endocannabinoid-related compounds, and their phospholipid precursors in human plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dial.uclouvain.be [dial.uclouvain.be]
- 6. The kinetics of the autoxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Keys to Lipid Selection in Fatty Acid Amide Hydrolase Catalysis: Structural Flexibility, Gating Residues and Multiple B… [ouci.dntb.gov.ua]
- 9. agilent.com [agilent.com]
- 10. zefsci.com [zefsci.com]
- 11. 15 Tips and Tricks for LC-MS Troubleshooting | Technology Networks [technologynetworks.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of Docosaenoyl Ethanolamide (DEA) in Aqueous Buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Docosaenoyl Ethanolamide (DEA), a poorly water-soluble N-acylethanolamine.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (DEA) so difficult to dissolve in aqueous buffers?
A1: this compound (DEA) is a lipophilic molecule, meaning it has a strong affinity for fats and oils and repels water. Its long docosahexaenoyl fatty acid chain is nonpolar and hydrophobic, leading to poor solubility in polar solvents like water and aqueous buffers. This inherent property can lead to precipitation and inaccurate concentrations in experimental setups.
Q2: What are the common signs of DEA precipitation in my experimental setup?
A2: Signs of DEA precipitation include the appearance of a cloudy or milky suspension, visible particulate matter, or a film on the surface of the cultureware. This can lead to inconsistent and unreliable experimental results.
Q3: Can I dissolve DEA directly in my cell culture medium?
A3: Direct dissolution of DEA in cell culture medium is not recommended due to its low aqueous solubility. It will likely result in the formation of a precipitate, leading to an unknown and inconsistent final concentration of the compound available to the cells.
Troubleshooting Guide: Enhancing DEA Solubility
Issue: My DEA is precipitating out of solution during my experiment.
This is a common issue due to the lipophilic nature of DEA. Here are several strategies to improve its solubility and maintain a stable solution.
One of the simplest methods to dissolve DEA is to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer or cell culture medium.
-
Common Solvents: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are frequently used co-solvents.
-
Critical Consideration: The final concentration of the organic solvent in the aqueous solution should be kept to a minimum (typically <0.5% v/v, and for sensitive cell lines, <0.1% v/v) to avoid solvent-induced cytotoxicity.
Experimental Protocol: Preparing a DEA Stock Solution with a Co-solvent
-
Weighing: Accurately weigh the desired amount of DEA powder in a sterile, chemical-resistant vial.
-
Dissolution: Add a small volume of 100% DMSO or ethanol to the DEA powder to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Mixing: Vortex the solution thoroughly until the DEA is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with the chosen solvent.
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Solution Preparation: To prepare the final working solution, perform a serial dilution of the stock solution into the pre-warmed aqueous buffer or cell culture medium. Add the stock solution dropwise while gently vortexing the buffer to ensure rapid dispersion and prevent localized high concentrations that can lead to precipitation.
| Co-solvent | Recommended Final Concentration | Notes |
| DMSO | < 0.5% (v/v) | Can affect cell differentiation and other cellular processes at higher concentrations. |
| Ethanol | < 0.5% (v/v) | Can be toxic to some cell lines at higher concentrations. |
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate lipophilic molecules like DEA, forming inclusion complexes that are more soluble in water.
-
Commonly Used Cyclodextrins: 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin (M-β-CD) are effective in enhancing the solubility of lipophilic compounds. Studies on the similar molecule anandamide (B1667382) have shown that a 10% HP-β-CD solution can increase its aqueous solubility by 1,000 to 30,000-fold.[1]
Experimental Protocol: Preparing DEA with Cyclodextrins
-
Prepare Cyclodextrin (B1172386) Solution: Prepare a stock solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD) in your desired aqueous buffer.
-
Prepare DEA Stock: Prepare a concentrated stock solution of DEA in a suitable organic solvent (e.g., ethanol).
-
Complexation: Slowly add the DEA stock solution to the cyclodextrin solution while vigorously vortexing. The molar ratio of DEA to cyclodextrin will need to be optimized for your specific application.
-
Equilibration: Allow the mixture to equilibrate, which can be facilitated by sonication or overnight stirring at a controlled temperature.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter.
| Cyclodextrin | Molar Ratio (Drug:CD) | Expected Solubility Enhancement |
| 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 to 1:4 | Significant increase, though specific quantitative data for DEA is limited. |
| Methyl-β-cyclodextrin (M-β-CD) | 1:1 to 1:4 | Significant increase, but may have higher cellular toxicity than HP-β-CD. |
Fatty-acid-free BSA can be used to solubilize and deliver lipophilic molecules to cells in culture. The hydrophobic pockets of BSA can bind to the fatty acid chain of DEA, increasing its apparent solubility in aqueous media.
Experimental Protocol: Preparing DEA-BSA Complexes
-
Prepare BSA Solution: Prepare a stock solution of fatty-acid-free BSA (e.g., 10% w/v) in sterile Milli-Q water or your cell culture medium without serum. Gently agitate to dissolve, avoiding foaming. Filter the solution through a 0.22 µm sterile filter.
-
Prepare DEA Stock: Prepare a concentrated stock of DEA in ethanol.
-
Prepare a DEA Film: In a sterile glass tube, add the desired amount of the DEA stock solution. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin film on the bottom of the tube.
-
Complexation: Add the pre-warmed (37°C) BSA solution to the tube containing the DEA film.
-
Incubation: Incubate the mixture at 37°C for at least 30 minutes with occasional vortexing to facilitate the complexation of DEA with BSA.
-
Final Dilution: This DEA-BSA complex solution can then be added to your cell culture medium. A typical final BSA concentration in the culture medium is around 0.1%.
| Component | Molar Ratio (DEA:BSA) | Final Concentration in Media |
| Fatty-Acid-Free BSA | 1:1 to 5:1 | ~0.1% (w/v) |
Surfactants, at concentrations above their critical micelle concentration, can form micelles that encapsulate lipophilic molecules, thereby increasing their solubility in aqueous solutions.
-
Common Surfactants: Polysorbates (e.g., Tween® 80) and poloxamers can be used.
-
Caution: Surfactants can have biological effects and may interfere with certain assays. Their use and concentration must be carefully validated for each specific experimental system.
DEA Signaling Pathways
Understanding the signaling pathways of DEA is crucial for designing and interpreting experiments. DEA has been shown to interact with several key receptor systems.
GPR55 Signaling Pathway
GPR55 is a G-protein coupled receptor that can be activated by various lipid ligands, including some N-acylethanolamines. Activation of GPR55 is often linked to the Gα13 subunit, leading to the activation of the small GTPase RhoA. This, in turn, activates Rho-associated kinase (ROCK), which can lead to various downstream cellular responses, including cytoskeletal rearrangement and modulation of cell proliferation.[2][3][4][5]
Caption: DEA activates the GPR55 receptor, initiating a Gα13-RhoA-ROCK signaling cascade.
TRPV1 Signaling Pathway
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that can be activated by various stimuli, including heat, capsaicin, and certain endogenous lipids. While anandamide is a well-known endogenous activator of TRPV1, other N-acylethanolamines may also interact with this channel. Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the cell membrane and increases intracellular calcium concentration, triggering downstream signaling events.[6][7][8][9]
Caption: DEA-mediated activation of the TRPV1 channel leads to cation influx and downstream signaling.
PPARα Signaling Pathway
Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that acts as a transcription factor. Certain N-acylethanolamines, such as oleoylethanolamide (OEA) and palmitoylethanolamide (B50096) (PEA), are known endogenous ligands for PPARα. Upon ligand binding, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription. This pathway is crucial in lipid metabolism and inflammation.[10][11][12][13][14]
Caption: DEA activates the nuclear receptor PPARα, leading to the regulation of target gene transcription.
Experimental Workflow for Solubility Testing
The following workflow can be used to systematically test and optimize the solubility of DEA for your specific experimental needs.
Caption: A systematic workflow for selecting and optimizing a method to solubilize DEA.
References
- 1. Hydroxypropyl-beta-cyclodextrin increases aqueous solubility and stability of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptors for acylethanolamides—GPR55 and GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Direct Anandamide Activation of TRPV1 Produces Divergent Calcium and Current Responses [frontiersin.org]
- 7. Calcium entry via TRPV1 but not ASICs induces neuropeptide release from sensory neurons. [roar.hep-bejune.ch]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Developmental Axon Degeneration Requires TRPV1-Dependent Ca2+ Influx | Semantic Scholar [semanticscholar.org]
- 12. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Endocannabinoid System and PPARs: Focus on Their Signalling Crosstalk, Action and Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Docosahexaenoyl Ethanolamide (DHEA)
Welcome to the technical support center for Docosahexaenoyl Ethanolamide (DHEA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and stability of DHEA in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Docosahexaenoyl Ethanolamide (DHEA)?
A1: Docosahexaenoyl Ethanolamide (also known as DHEA or Synaptamide) is a biologically active lipid mediator. It is an endogenous cannabinoid-like compound, synthesized from the omega-3 fatty acid docosahexaenoic acid (DHA) and ethanolamine.[1][2] It plays roles in various physiological processes, including neuroprotection, neurite growth, and inflammation modulation.[2][3]
Q2: Is Docosahexaenoyl Ethanolamide the same as Dehydroepiandrosterone?
A2: No, this is a critical point of distinction.
-
Docosahexaenoyl Ethanolamide is a lipid mediator, an N-acylethanolamine derived from the omega-3 fatty acid DHA.
-
Dehydroepiandrosterone is a steroid hormone, also commonly abbreviated as DHEA. It is essential to verify the full chemical name or CAS number when purchasing or researching to ensure you are working with the correct compound. The information in this guide pertains exclusively to Docosahexaenoyl Ethanolamide .
Q3: How is DHEA metabolized or degraded in cell culture?
A3: DHEA degradation in a cellular context occurs primarily through two routes:
-
Enzymatic Hydrolysis: The primary pathway for inactivation is hydrolysis back to docosahexaenoic acid (DHA) and ethanolamine. This reaction is catalyzed by the enzyme Fatty Acid Amide Hydrolase (FAAH).[2][4]
-
Oxidative Metabolism: DHEA can also be metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes to form various oxygenated metabolites, which may have their own biological activities.[3][5]
Q4: What is the typical stability of DHEA in cell culture media?
A4: The stability of DHEA is limited and time-dependent. In a typical experimental setup with RAW264.7 macrophages, DHEA concentrations can decline by 10% within 2 hours and by as much as 75% after 48 hours of incubation.[6] This degradation can significantly impact the effective concentration of DHEA over the course of a long-term experiment.
Troubleshooting Guide
Problem: I am not observing the expected biological effect of DHEA in my cell culture experiments.
This common issue can often be traced back to the degradation of DHEA in the culture medium, leading to a lower-than-expected effective concentration.
| Question | Possible Cause & Explanation | Recommended Solution |
| 1. Are you using a long incubation time (>4 hours)? | DHEA degrades over time. An experiment lasting 24-48 hours will experience a significant drop in the active compound concentration.[6] | 1. Reduce Incubation Time: If the experimental design allows, use shorter endpoints.2. Replenish DHEA: For longer experiments, consider replacing the media with freshly prepared DHEA-containing media at regular intervals (e.g., every 12-24 hours). |
| 2. Do your cells express high levels of Fatty Acid Amide Hydrolase (FAAH)? | FAAH is the primary enzyme responsible for hydrolyzing and inactivating DHEA.[2] Cell lines with high FAAH expression will degrade DHEA more rapidly. | 1. Use an FAAH Inhibitor: Co-incubate with a selective FAAH inhibitor, such as URB597, to prevent enzymatic hydrolysis.[2][4] This is the most effective method for maintaining DHEA levels.2. Verify Inhibitor Efficacy: Perform a control experiment to ensure the inhibitor itself does not affect your experimental outcome. |
| 3. Does your experimental model involve inflammatory conditions? | Inflammatory stimuli can upregulate oxidative enzymes like COX-2, which can metabolize DHEA into other compounds, reducing the concentration of the parent molecule.[3] | 1. Consider the Metabolites: Be aware that oxidative metabolites may have their own effects.[5]2. Use Enzyme Inhibitors: If trying to isolate the effects of DHEA itself, consider using inhibitors for COX or LOX pathways, but be aware of potential off-target effects. |
| 4. How did you prepare and store your DHEA stock solution? | DHEA, as a polyunsaturated lipid, is susceptible to oxidation. Improper storage or handling can lead to degradation before it is even added to the cells. | 1. Use a Suitable Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a stable solvent for long-term storage.[7][8]2. Store Properly: Store stock solutions at -80°C under an inert gas (e.g., argon) to minimize oxidation.3. Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes. |
Quantitative Data on DHEA Stability
The following table summarizes stability data for DHEA in a cell culture setting.
| Incubation Time | Cell Line | Experimental Condition | Remaining DHEA (%) | Reference |
| 2 hours | RAW264.7 Macrophages | LPS Stimulation | ~90% | [6] |
| 48 hours | RAW264.7 Macrophages | LPS Stimulation | ~25% | [6] |
Experimental Protocols
Protocol 1: Assessing DHEA Stability in Cell Culture Media
This protocol provides a framework for quantifying the degradation of DHEA over time in your specific experimental conditions.
Objective: To determine the rate of DHEA degradation in the presence of a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Docosahexaenoyl Ethanolamide (DHEA)
-
FAAH inhibitor (e.g., URB597, optional)
-
LC-MS/MS system for quantification
-
Internal standard (e.g., deuterated DHEA)
Procedure:
-
Cell Seeding: Plate your cells at the desired density in multi-well plates (e.g., 6-well or 12-well) and allow them to adhere overnight.
-
DHEA Treatment: Prepare fresh DHEA-containing medium at the final desired concentration (e.g., 10 µM). Remove the old medium from the cells and add the DHEA-containing medium. Include cell-free wells with the same medium as a control for non-enzymatic degradation.
-
Time-Course Sampling: At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect triplicate samples of the culture supernatant from the wells. The T=0 sample should be collected immediately after adding the DHEA medium.
-
Sample Preparation (Lipid Extraction):
-
To 100 µL of collected supernatant, add an internal standard.
-
Perform a liquid-liquid extraction using a solvent like ethyl acetate (B1210297) or a methyl tert-butyl ether (MTBE)-based method to isolate the lipids.
-
Evaporate the organic solvent under a stream of nitrogen.
-
-
Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of DHEA relative to the internal standard.
-
-
Data Interpretation: Plot the concentration of DHEA versus time to determine its degradation profile under your specific experimental conditions. Compare the degradation in the presence of cells to the cell-free control.
Visualizations
DHEA Metabolic Pathways in Cell Culture
Caption: Metabolic pathways of DHEA in a typical cellular environment.
Experimental Workflow for DHEA Stability Assay
Caption: Workflow for assessing the stability of DHEA in cell culture.
Troubleshooting Logic for Unexpected DHEA Results
Caption: Troubleshooting flowchart for experiments involving DHEA.
References
- 1. mdpi.com [mdpi.com]
- 2. N-Docosahexaenoylethanolamide promotes development of hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.wur.nl [research.wur.nl]
- 4. Biosynthesis of N-Docosahexanoylethanolamine from Unesterified Docosahexaenoic Acid and Docosahexaenoyl-Lysophosphatidylcholine in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The ethanolamide metabolite of DHA, docosahexaenoylethanolamine, shows immunomodulating effects in mouse peritoneal and RAW264.7 macrophages: evidence for a new link between fish oil and inflammation | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. Arimistane: Degradation product or metabolite of 7-oxo-DHEA? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validation of Analytical Methods for Docosaenoyl Ethanolamide (DEA)
Welcome to the technical support center for the analytical validation of Docosaenoyl Ethanolamide (DEA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method validation, troubleshooting, and frequently asked questions related to the quantitative analysis of DEA in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the quantification of this compound (DEA)?
A1: The most common and robust analytical technique for the quantification of DEA in biological matrices is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[1][2][3][4] This method offers high sensitivity and selectivity, which is crucial due to the low endogenous concentrations of DEA.[2][3]
Q2: What are the critical parameters to consider during the validation of an analytical method for DEA?
A2: According to international guidelines (e.g., ICH), the validation of an analytical method for DEA should include the assessment of the following parameters: selectivity and specificity, linearity and range, limit of detection (LOD) and limit of quantification (LOQ), accuracy, precision (repeatability and intermediate precision), recovery, matrix effect, and stability.[5][6]
Q3: How can I prepare calibration standards and quality control (QC) samples for DEA, given its endogenous presence in biological matrices?
A3: Since DEA is an endogenous compound, obtaining a truly blank matrix can be challenging. A common approach is to use a surrogate matrix, such as a synthetic cerebrospinal fluid or stripped plasma, to prepare calibration standards and QC samples.[7] Alternatively, the standard addition method can be employed where known amounts of DEA standard are spiked into the sample matrix.[7]
Q4: What are the typical storage conditions for ensuring the stability of DEA in biological samples?
A4: To ensure the stability of DEA in biological samples like plasma or cerebrospinal fluid (CSF), it is recommended to store them at -80°C immediately after collection.[8] Acidification of the samples can also help to inhibit enzymatic degradation.[8] Stability should be evaluated through freeze-thaw cycles, short-term bench-top stability, and long-term storage stability assessments as part of the method validation.[9]
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of DEA.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
-
Possible Cause 1: Column Contamination.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column. To prevent this, always filter samples and mobile phases.[10]
-
-
Possible Cause 2: Inappropriate Mobile Phase pH.
-
Possible Cause 3: Extra-column Volume.
-
Solution: Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.[10]
-
Issue 2: High Matrix Effects (Ion Suppression or Enhancement)
-
Possible Cause 1: Co-elution of Phospholipids.
-
Possible Cause 2: Inadequate Chromatographic Separation.
-
Solution: Adjust the mobile phase gradient to achieve better separation of DEA from interfering matrix components. Using a column with a different stationary phase might also be necessary.
-
-
Possible Cause 3: Ion Source Contamination.
-
Solution: Clean the mass spectrometer's ion source regularly according to the manufacturer's instructions.
-
Issue 3: Low Recovery of DEA
-
Possible Cause 1: Inefficient Extraction.
-
Solution: Optimize the extraction solvent and procedure. For N-acylethanolamines, a common extraction method involves protein precipitation with acetonitrile (B52724) followed by lipid-phase or solid-phase extraction.[2][3]
-
-
Possible Cause 2: Adsorption of DEA to Surfaces.
-
Solution: Use polypropylene (B1209903) tubes and vials to minimize adsorption. Adding a small amount of a non-ionic surfactant to the reconstitution solvent can also help.
-
-
Possible Cause 3: Degradation of DEA during Sample Preparation.
-
Solution: Keep samples on ice during preparation and minimize the time between extraction and analysis. The use of enzyme inhibitors during sample collection can also prevent degradation.[8]
-
Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of N-acylethanolamines, including compounds structurally related to DEA, using UPLC-MS/MS. This data can be used as a reference for establishing acceptance criteria for a new DEA analytical method.
Table 1: Linearity and Sensitivity Data for N-Acylethanolamines.
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| DHEA | 0.2 - 200 | 0.2 | >0.99 | [2] |
| AEA | 0.1 - 100 | 0.1 | >0.99 | [4] |
| SEA | 0.1 - 100 | 0.1 | >0.99 | [4] |
| OEA | 0.2 - 200 | 0.2 | >0.99 | [2] |
| PEA | 0.2 - 200 | 0.2 | >0.99 | [2] |
DHEA: Docosahexaenoyl Ethanolamide, AEA: Anandamide, SEA: Stearoyl Ethanolamide, OEA: Oleoyl Ethanolamide, PEA: Palmitoyl Ethanolamide.
Table 2: Accuracy and Precision Data for N-Acylethanolamines.
| Analyte | Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| DHEA | 1 | 95.2 | 5.8 | 7.2 | [2] |
| 10 | 102.5 | 4.1 | 5.5 | [2] | |
| 100 | 98.7 | 3.5 | 4.8 | [2] | |
| AEA | 1 | 98.9 | 6.2 | 8.1 | [4] |
| 10 | 101.3 | 4.5 | 6.3 | [4] | |
| 100 | 99.5 | 3.8 | 5.1 | [4] |
Experimental Protocols
Protocol 1: Extraction of DEA from Human Plasma
-
Sample Collection: Collect blood in EDTA-containing tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Immediately store plasma at -80°C.[8]
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., DEA-d4).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.[13]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the UPLC-MS/MS system.
Protocol 2: UPLC-MS/MS Analysis of DEA
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C8 column (or similar reversed-phase column).[4]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Flow Rate: 0.35 mL/min.[4]
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: The specific precursor and product ions for DEA and its internal standard need to be determined by infusion and optimization. For related N-acylethanolamines, the product ion at m/z 62, corresponding to the ethanolamine (B43304) moiety, is commonly monitored.[14]
Visualizations
Caption: Experimental workflow for DEA analysis.
Caption: Troubleshooting decision tree for DEA analysis.
Caption: Putative signaling pathways of DEA.
References
- 1. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of multiple fatty acid ethanolamides using ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ijrpc.com [ijrpc.com]
- 7. cstti.com [cstti.com]
- 8. Quantification of 24 circulating endocannabinoids, endocannabinoid-related compounds, and their phospholipid precursors in human plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. agilent.com [agilent.com]
- 11. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Mass Spectrometry Analysis of Docosaenoyl Ethanolamide (DEA)
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low signal intensity during the mass spectrometry analysis of Docosaenoyl Ethanolamide (DEA).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low signal intensity for DEA in LC-MS/MS analysis?
A1: Low signal intensity for this compound (DEA) can stem from several factors throughout the analytical workflow. These can be broadly categorized as:
-
Sample-Related Issues: Insufficient sample concentration, inefficient extraction from the biological matrix, sample degradation, or the presence of interfering substances (ion suppression).[1]
-
Chromatographic Issues: Poor peak shape (broadening or tailing) due to suboptimal liquid chromatography (LC) conditions, leading to a reduced signal-to-noise ratio.
-
Mass Spectrometry Issues: Suboptimal ionization source parameters, incorrect precursor/product ion selection (MRM transitions), inadequate collision energy, or the formation of multiple adducts that dilute the signal of the target ion.[2]
Q2: How can I improve the extraction efficiency of DEA from plasma samples?
A2: The extraction of DEA, a lipid mediator, from complex biological matrices like plasma is critical for achieving a strong signal. A robust lipid extraction protocol is essential. While traditional methods like Folch or Matyash extractions are effective, simpler and high-throughput methods are also available.[3][4] A common approach involves protein precipitation followed by liquid-liquid extraction.[5][6] Using a deuterated internal standard for DEA is highly recommended to normalize for extraction variability and accurately quantify the analyte.[7]
Q3: Which ionization mode is best for DEA analysis?
A3: For N-acyl ethanolamines like DEA, positive electrospray ionization (+ESI) is typically preferred.[5] This is because the ethanolamine (B43304) moiety can be readily protonated to form the [M+H]⁺ ion, which is then used as the precursor ion in MS/MS analysis.
Q4: What are common adducts of DEA in ESI+ and how do they affect the signal?
A4: In positive ESI, DEA can form several adducts besides the protonated molecule ([M+H]⁺). Common adducts for lipid-like molecules include sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts.[8] The formation of these adducts can split the total ion current of DEA among multiple species, thereby reducing the intensity of the desired [M+H]⁺ precursor ion and lowering the overall sensitivity of the assay. The use of high-purity mobile phase additives can help minimize unwanted adduct formation.[9]
Q5: How do mobile phase additives affect DEA signal intensity?
A5: Mobile phase additives play a crucial role in both chromatographic separation and ionization efficiency. For DEA analysis in positive ESI mode, acidic additives are commonly used to promote protonation.
-
Formic acid (FA) is a widely used additive that generally provides good signal intensity in MS.[10]
-
Acetic acid can also be used and may offer different selectivity.
-
Trifluoroacetic acid (TFA) can improve chromatographic peak shape but is known to cause significant ion suppression in the MS source and should generally be avoided for sensitive analyses.[10][11]
-
Ammonium (B1175870) formate (B1220265) or ammonium acetate can be used as buffers and may influence adduct formation and overall signal stability.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low DEA Signal
This guide provides a step-by-step approach to diagnosing the cause of low DEA signal intensity.
Guide 2: Optimizing Mass Spectrometer Parameters for DEA
Low signal can often be traced back to suboptimal instrument settings. Follow these steps to ensure your mass spectrometer is properly tuned for DEA analysis.
-
Select Appropriate MRM Transitions: For quantitative analysis, it is crucial to use multiple reaction monitoring (MRM) with optimized precursor and product ions. A common fragmentation for DEA ([M+H]⁺) involves the loss of the ethanolamine headgroup.
-
Optimize Cone Voltage (or Declustering Potential): This parameter affects the transmission of the precursor ion from the source to the mass analyzer. A voltage ramp should be performed to find the value that maximizes the intensity of the [M+H]⁺ ion for DEA.[2]
-
Optimize Collision Energy: The collision energy dictates the fragmentation of the precursor ion. An energy ramp is necessary to find the optimal value that maximizes the intensity of the desired product ion.
| Parameter | Typical Starting Value | Optimization Approach |
| Precursor Ion (Q1) | m/z 372.3 (for [M+H]⁺) | Confirm with direct infusion of a DEA standard. |
| Product Ion (Q3) | m/z 62.1 (ethanolamine fragment) | Perform a product ion scan to identify the most intense and stable fragments. |
| Cone Voltage | 30-50 V | Infuse DEA standard and ramp the cone voltage to find the maximum precursor ion intensity.[12] |
| Collision Energy | 15-25 eV | With a stable precursor ion signal, ramp the collision energy to maximize the product ion signal.[13] |
Note: The optimal values in the table are illustrative and should be determined empirically on your specific instrument.
Experimental Protocols
Protocol 1: Extraction of DEA from Human Plasma
This protocol provides a detailed methodology for the extraction of DEA from plasma samples.
Methodology:
-
To 100 µL of plasma, add an appropriate amount of deuterated DEA internal standard.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.[5]
-
Vortex the sample vigorously for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate, vortexing, and centrifuging to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of DEA
This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of DEA.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid |
| Gradient | Start at 50% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Presentation
Table 1: Effect of Mobile Phase Additive on DEA Signal Intensity (Illustrative)
The choice of mobile phase additive can significantly impact the signal intensity of DEA. This table provides an illustrative comparison.
| Mobile Phase Additive (0.1%) | Relative Signal Intensity (%) | Chromatographic Peak Shape |
| Formic Acid | 100 | Good |
| Acetic Acid | 85 | Good |
| Ammonium Formate | 70 | Excellent |
| Trifluoroacetic Acid (TFA) | <10 | Excellent |
Note: These are representative values to illustrate the expected trend. Actual results may vary depending on the specific LC-MS system and conditions.
Table 2: Comparison of DEA Extraction Efficiency from Plasma (Illustrative)
Different extraction methods yield varying recoveries of DEA. This table presents an illustrative comparison of common techniques.
| Extraction Method | Recovery (%) | Reproducibility (RSD%) | Throughput |
| Protein Precipitation (Acetonitrile) | 85-95 | <10 | High |
| Liquid-Liquid Extraction (Ethyl Acetate) | 90-100 | <10 | Medium |
| Solid-Phase Extraction (C18) | 80-95 | <15 | Low-Medium |
Note: These are representative values. The optimal method may depend on the specific requirements of the assay.[14][15]
Signaling Pathways and Logical Relationships
References
- 1. researchgate.net [researchgate.net]
- 2. Letter: Collision energy and cone voltage optimisation for glycopeptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography-tandem mass spectrometry analysis of free and esterified fatty acid N-acyl ethanolamines in plasma and blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. waters.com [waters.com]
- 11. halocolumns.com [halocolumns.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A simple and rapid extraction of lipids in plasma using spin column with superabsorbent polymer beads for mass spectrom… [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
Overcoming matrix effects in DHEA quantification from biological samples
Welcome to the technical support center for the quantification of Dehydroepiandrosterone (B1670201) (DHEA) from biological samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect DHEA quantification?
A: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in a sample matrix.[1][2] In the context of DHEA quantification by LC-MS/MS, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise measurements.[3] Components of biological matrices like phospholipids, salts, and endogenous metabolites are common causes of these interferences.[4]
Q2: Which biological sample is best for DHEA analysis?
A: The choice of biological sample depends on the specific research question.
-
Serum/Plasma: Most commonly used for measuring circulating DHEA and its sulfated form, DHEA-S. These samples provide a good representation of systemic DHEA levels.[5][6]
-
Saliva: Offers a non-invasive method for measuring the free, biologically active fraction of DHEA. Salivary DHEA levels are less affected by salivary flow rate.[7][8]
-
Urine: Useful for assessing DHEA and its metabolites over a longer period, providing an insight into overall production and excretion.[9]
-
Tissues: Allow for the investigation of local DHEA concentrations at specific sites of action.[10]
Q3: What is the role of an internal standard in DHEA quantification?
A: An internal standard (IS) is a compound with similar physicochemical properties to the analyte (DHEA) that is added to all samples, calibrators, and quality controls at a known concentration. Its primary role is to compensate for variations in sample preparation and instrumental analysis, including matrix effects.[3] The most effective internal standards are stable isotope-labeled (e.g., deuterated) versions of DHEA, such as DHEA-d5, as they co-elute with the analyte and experience similar ionization suppression or enhancement.[5][11]
Troubleshooting Guides
Issue 1: Poor sensitivity or low signal intensity for DHEA.
This can be caused by significant ion suppression from the sample matrix.
Troubleshooting Workflow:
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. Dehydroepiandrosterone sulfate quantification in serum using high-performance liquid chromatography/mass spectrometry and a deuterated internal standard: a technique suitable for routine use or as a reference method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of salivary dehydroepiandrosterone using liquid chromatography--tandem mass spectrometry combined with charged derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing the extraction and analysis of DHEA sulfate, corticosteroids and androgens in urine: application to a study of the influence of corticosteroid intake on urinary steroid profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of dehydroepiandrosterone sulfate in human plasma by gas chromatography/mass spectrometry using a deuterated internal standard: a method suitable for routine clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Docosaenoyl Ethanolamide (DEA) Dose-Response Interpretation
Welcome to the technical support center for researchers utilizing Docosaenoyl Ethanolamide (DEA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the accurate interpretation of dose-response curves and elucidation of its mechanisms of action.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound (DEA)?
This compound (DEA), a naturally occurring N-acylethanolamine, is known to interact with several biological targets, primarily the cannabinoid receptor 1 (CB1) and peroxisome proliferator-activated receptor alpha (PPARα). Its affinity and functional activity can vary depending on the experimental system.
Q2: I am observing a weak or no response in my CB1 receptor activation assay with DEA. What could be the reason?
Several factors could contribute to a weak or absent response in a CB1 receptor activation assay:
-
Low Receptor Expression: Ensure that the cell line used in your assay expresses a sufficient number of CB1 receptors.
-
Assay Sensitivity: The functional assay being used may not be sensitive enough to detect the activity of DEA, which can be a partial or weak agonist at the CB1 receptor. Consider using a more sensitive assay, such as a G-protein activation assay or a cAMP inhibition assay with forskolin (B1673556) stimulation.
-
Ligand Stability: N-acylethanolamines can be susceptible to degradation by cellular enzymes like fatty acid amide hydrolase (FAAH). The presence of FAAH in your experimental system could lead to rapid breakdown of DEA, reducing its effective concentration. Consider using an FAAH inhibitor to prevent degradation.
-
Vehicle Effects: Ensure that the vehicle used to dissolve DEA (e.g., DMSO, ethanol) is not interfering with the assay at the concentrations used. A vehicle control is crucial.
Q3: My dose-response curve for DEA is not a classic sigmoidal shape. What does this indicate?
Non-sigmoidal dose-response curves can arise from several phenomena:
-
Biphasic or "U-shaped" Response: Some compounds, including related endocannabinoids like anandamide, can exhibit a biphasic or "U-shaped" dose-response curve. This can be due to off-target effects at higher concentrations, receptor desensitization, or the engagement of different signaling pathways at varying concentrations.
-
Partial Agonism/Antagonism: DEA may act as a partial agonist, meaning it does not elicit a full response even at saturating concentrations. At high concentrations, a partial agonist can also act as an antagonist to a more efficacious endogenous ligand.
-
Multiple Receptor Targets: If your experimental system expresses multiple receptors that DEA can interact with (e.g., CB1, CB2, PPARα), the observed dose-response curve will be a composite of its effects on all targets, which may not result in a simple sigmoidal shape.
Q4: How do I determine if the observed effects of DEA are mediated by CB1 or PPARα?
To dissect the specific receptor mediating the effects of DEA, the use of selective antagonists is essential:
-
CB1 Receptor: Use a well-characterized CB1 receptor antagonist (e.g., rimonabant, AM251) in your experiments. If the antagonist blocks the effect of DEA, it indicates that the response is mediated by the CB1 receptor.
-
PPARα: Employ a selective PPARα antagonist (e.g., GW6471) to determine the involvement of this nuclear receptor. A reversal of the DEA-induced effect by the antagonist would confirm PPARα mediation.
Troubleshooting Guides
Issue: High Variability in Dose-Response Data
| Potential Cause | Troubleshooting Step |
| Cell Passage Number | Use cells within a consistent and low passage number range, as receptor expression and signaling can change with repeated passaging. |
| Inconsistent Cell Density | Ensure uniform cell seeding density across all wells of your assay plate. |
| Ligand Preparation | Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution to avoid degradation. |
| Incubation Time | Optimize and strictly adhere to the incubation time for DEA treatment. |
Issue: Unexpectedly High or Low Potency (EC50/IC50)
| Potential Cause | Troubleshooting Step |
| Serum in Media | Components in serum can bind to lipophilic compounds like DEA, reducing its free concentration. Consider performing assays in serum-free media or using a defined, low-protein medium. |
| Assay-Specific Conditions | The potency of a ligand can be influenced by assay conditions such as temperature, pH, and the presence of specific ions. Ensure these are consistent. |
| Cellular Context | The cellular environment, including the expression levels of signaling partners and downstream effectors, can influence the apparent potency of a ligand. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound (DEA) and related compounds.
Table 1: Receptor Binding Affinities (Ki) and Functional Potencies (EC50) of this compound (DEA)
| Receptor | Parameter | Value | Cell Line/System | Reference |
| Cannabinoid Receptor 1 (CB1) | Ki | 2000 ± 600 nM | Prostate Cancer Cells | [1] |
| Cannabinoid Receptor 1 (CB1) | EC50 | >10000 nM | Prostate Cancer Cells | [1] |
| Cannabinoid Receptor 2 (CB2) | Ki | 130 ± 30 nM | Prostate Cancer Cells | [1] |
| Cannabinoid Receptor 2 (CB2) | EC50 | 1900 ± 400 nM | Prostate Cancer Cells | [1] |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | IC50 (anti-proliferative effect) | 0.8 µM | MCF-7 Breast Cancer Cells | [2] |
Note: The anti-proliferative effect in MCF-7 cells was shown to be mediated by PPARγ.
Experimental Protocols
CB1 Receptor Functional Assay (Example: cAMP Accumulation Assay)
A common method to assess the functional activity of CB1 receptor agonists is to measure the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture: Culture cells stably expressing the human CB1 receptor (e.g., CHO-CB1 or HEK293-CB1) in appropriate growth medium.
-
Cell Seeding: Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Pre-treatment (Optional): To inhibit phosphodiesterases that degrade cAMP, pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a defined period.
-
Stimulation: Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of this compound (DEA) or a vehicle control.
-
Lysis and Detection: After the incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP levels against the logarithm of the DEA concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
PPARα Activation Assay (Example: Reporter Gene Assay)
This assay measures the ability of a compound to activate PPARα, leading to the transcription of a reporter gene.
-
Cell Culture: Use a cell line that is co-transfected with an expression vector for human PPARα and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase or β-galactosidase gene.
-
Cell Seeding: Seed the cells into a 96-well plate.
-
Treatment: Treat the cells with varying concentrations of this compound (DEA), a known PPARα agonist (positive control), or a vehicle control.
-
Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression.
-
Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (luciferase or β-galactosidase) using a suitable substrate and detection instrument.
-
Data Analysis: Normalize the reporter activity to a control for cell viability (e.g., total protein concentration). Plot the normalized reporter activity against the logarithm of the DEA concentration and fit the data to determine the EC50 and Emax values.
Signaling Pathway Diagrams
Below are diagrams illustrating the signaling pathways potentially activated by this compound.
Caption: DEA signaling through the CB1 receptor.
Caption: DEA signaling through the PPARα nuclear receptor.
References
- 1. Cannabinoid receptor-dependent and -independent anti-proliferative effects of omega-3 ethanolamides in androgen receptor-positive and -negative prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging Class of Omega-3 Fatty Acid Endocannabinoids & Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in Docosaenoyl Ethanolamide (DEA) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting reproducible experiments with Docosaenoyl Ethanolamide (DEA).
Frequently Asked Questions (FAQs)
1. What is this compound (DEA) and what are its key properties?
This compound (DEA), also known as N-docosaenoylethanolamine, is an N-acylethanolamine, a class of endogenous bioactive lipids. It is the amide of docosaenoic acid and ethanolamine.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₄₇NO₂ |
| Molecular Weight | 381.6 g/mol |
| Appearance | Crystalline solid |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years at -20°C |
2. How should I store and handle DEA?
DEA should be stored as a crystalline solid at -20°C for long-term stability. For experimental use, prepare fresh solutions and use them promptly. Avoid repeated freeze-thaw cycles of stock solutions.
3. In what solvents is DEA soluble?
DEA is soluble in organic solvents such as chloroform (B151607) and methanol (B129727). For cell culture experiments, it is common to dissolve the lipid in ethanol (B145695) or DMSO to create a stock solution, which is then further diluted in the culture medium. Be aware that some lipids, especially long-chain saturated ones, can be difficult to dissolve in chloroform alone. In such cases, adding a small amount of methanol (e.g., 2%) and deionized water (e.g., 0.5-1%) can improve solubility.[1][2]
Experimental Protocols
Cell Culture Experiments
Objective: To assess the effects of DEA on a specific cell line.
Methodology:
-
Cell Seeding: Plate cells at the desired density in appropriate well plates and allow them to adhere overnight.
-
DEA Stock Solution Preparation: Prepare a stock solution of DEA (e.g., 10-50 mM) in sterile ethanol or DMSO.
-
Treatment: Dilute the DEA stock solution in cell culture medium to the final desired concentrations. A typical starting range for N-acylethanolamines in cell culture is 1-50 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
-
Incubation: Treat the cells with the DEA-containing medium for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay: Perform the desired downstream analysis, such as cell viability assays, gene expression analysis (qPCR), or protein analysis (Western blot).
Animal Experiments (Rodent Model)
Objective: To investigate the in vivo effects of DEA.
Methodology:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.
-
DEA Formulation: For oral gavage, DEA can be formulated in a vehicle such as a palatable jelly or an appropriate oil. For intraperitoneal injection, a sterile solution should be prepared. The choice of vehicle should be validated to ensure it does not have biological effects on its own.
-
Administration:
-
Oral Gavage: Based on studies with structurally related compounds like docosahexaenoic acid (DHA), a starting dose for mice could be in the range of 50-100 mg/kg/day.[3] However, the optimal dose for DEA needs to be determined experimentally.
-
Intraperitoneal (IP) Injection: For rats, use a 23-25 gauge needle and inject into the lower right quadrant of the abdomen to avoid the cecum.[4][5][6][7] The maximum recommended injection volume is typically < 10 ml/kg.[5]
-
-
Monitoring: Monitor the animals for any adverse effects throughout the study.
-
Endpoint Analysis: At the end of the study, collect tissues or plasma for further analysis.
LC-MS/MS Quantification of DEA in Plasma
Objective: To accurately measure the concentration of DEA in plasma samples.
Methodology:
-
Sample Collection and Stabilization: Collect blood in EDTA tubes. To prevent the artificial formation of N-acylethanolamines, it is recommended to immediately acidify the blood to pH 5.8.[8] After centrifugation to obtain plasma, further stabilization of 2-monoacylglycerols can be achieved by adding potassium thiocyanate (B1210189) to a final concentration of 0.5 M at pH 4.7.[8]
-
Sample Extraction:
-
To 100 µL of plasma, add an internal standard (e.g., deuterated DEA).
-
Perform protein precipitation with acetonitrile (B52724).[9]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system, such as a mixture of acetonitrile and water.
-
LC-MS/MS Analysis:
-
Use a suitable C18 or C6-phenyl column for chromatographic separation.[10]
-
Employ a gradient elution with a mobile phase consisting of acetonitrile and water with additives like ammonium (B1175870) formate (B1220265) or formic acid.[10]
-
Use electrospray ionization (ESI) in positive ion mode.
-
Monitor the specific precursor-to-product ion transition for DEA and its internal standard using multiple reaction monitoring (MRM).
-
Table 2: Example LC-MS/MS Parameters for N-Acylethanolamine Analysis
| Parameter | Setting |
| Column | C18 or C6-Phenyl (e.g., 2.1 x 50 mm, 5 µm)[10] |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium formate |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10) with 0.1% formic acid and 10 mM ammonium formate |
| Flow Rate | 0.3 mL/min[10] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | Monitor for [M+H]⁺ of DEA and its characteristic fragment ion |
Troubleshooting Guides
Issue 1: Poor Solubility of DEA
| Symptom | Possible Cause | Solution |
| Precipitate observed in stock solution or after dilution in aqueous media. | DEA is a lipid and has low aqueous solubility. The solvent used may not be optimal. | For chloroform-based solutions, add a small amount of methanol (~2%) and deionized water (~0.5-1%) to aid dissolution.[1] For cell culture, ensure the final concentration of the organic solvent (e.g., ethanol, DMSO) in the medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. Gentle warming and sonication can also help dissolve precipitates.[2] |
Issue 2: Inconsistent Results in Cell Culture Experiments
| Symptom | Possible Cause | Solution |
| High variability between replicate wells or experiments. | 1. Inconsistent cell seeding density. 2. Uneven distribution of DEA in the culture medium. 3. Degradation of DEA in the stock solution. | 1. Ensure accurate and consistent cell counting and seeding. 2. Vortex the DEA-containing medium thoroughly before adding it to the cells. 3. Prepare fresh DEA stock solutions for each experiment and avoid repeated freeze-thaw cycles. |
Issue 3: Low Recovery or High Variability in LC-MS/MS Analysis
| Symptom | Possible Cause | Solution |
| Low and inconsistent DEA concentrations in plasma samples. | 1. Degradation of DEA during sample handling and storage. 2. Inefficient extraction. 3. Contamination of solvents or SPE columns. 4. Variability in SPE column performance. | 1. Follow strict sample stabilization protocols, including immediate acidification of blood.[8] Store samples at -80°C. 2. Optimize the extraction solvent and procedure. Ensure complete protein precipitation. 3. Use high-purity solvents and test different brands of chloroform, as some may contain N-acylethanolamine contaminants or cause degradation of unsaturated NAEs.[11][12][13] 4. Test and validate different brands of SPE columns for consistent recovery of DEA.[11][12] |
Issue 4: Irreproducible Animal Study Outcomes
| Symptom | Possible Cause | Solution |
| High variability in physiological or behavioral responses between animals in the same treatment group. | 1. Inconsistent dosing due to improper administration technique. 2. Stress induced by handling and administration. 3. Instability or non-homogeneity of the DEA formulation. | 1. Ensure all personnel are properly trained in oral gavage or IP injection techniques.[4][5][6][7] 2. Acclimate animals to handling and the administration procedure before the start of the study. 3. Prepare the DEA formulation fresh daily and ensure it is homogenous before each administration. |
Visualizations
Signaling Pathway of this compound (DEA)
Caption: DEA signaling through GPR120 to modulate inflammatory pathways.
Experimental Workflow for Reproducible DEA Experiments
Caption: A logical workflow for ensuring reproducibility in DEA experiments.
Troubleshooting Logic for Inconsistent LC-MS/MS Results
Caption: A step-by-step guide for troubleshooting inconsistent LC-MS/MS data.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. The influence of orally administered docosahexaenoic acid on cognitive ability in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. research.vt.edu [research.vt.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Quantification of 24 circulating endocannabinoids, endocannabinoid-related compounds, and their phospholipid precursors in human plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid chromatography-tandem mass spectrometry analysis of free and esterified fatty acid N-acyl ethanolamines in plasma and blood cells [repository.tno.nl]
- 10. Endogenous ethanolamide analysis in human plasma using HPLC tandem MS with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Preventing oxidation of Docosaenoyl Ethanolamide during storage
Welcome to the technical support center for Docosaenoyl Ethanolamide (DEA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of DEA to prevent oxidation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DEA) and why is it prone to oxidation?
This compound (DEA), also known as synaptamide, is an N-acylethanolamine that is an endogenous metabolite of docosahexaenoic acid (DHA). Its chemical structure contains a long polyunsaturated fatty acid chain with multiple double bonds. These double bonds are susceptible to attack by reactive oxygen species (ROS), leading to a process called lipid peroxidation or oxidation. This instability is a common characteristic of polyunsaturated lipids.
Q2: What are the consequences of DEA oxidation?
Oxidation of DEA can significantly impact its biological activity. The structural changes resulting from oxidation can alter its ability to bind to its target receptor, GPR110. This can lead to a reduction or complete loss of its therapeutic effects, such as its anti-inflammatory and neurogenic properties. Furthermore, the degradation products of lipid peroxidation can introduce confounding variables into your experiments, leading to unreliable and irreproducible results.
Q3: How can I visually detect if my DEA sample has oxidized?
Unsaturated lipids like DEA are often supplied as a powder or crystalline solid. In their pure form, they should appear as a white to off-white solid. If the powder becomes gummy, discolored (e.g., yellowish), or oily upon opening the container, it is a strong indication of moisture absorption and potential oxidation or hydrolysis. However, visual inspection is not a definitive method for detecting oxidation, and analytical techniques are recommended for confirmation.
Q4: What is the primary signaling pathway of DEA, and how might oxidation affect it?
DEA exerts its biological effects primarily by acting as a ligand for the G-protein coupled receptor 110 (GPR110).[1][2][3] Upon binding to GPR110, DEA activates a downstream signaling cascade involving the Gαs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1] This increase in cAMP leads to the activation of protein kinase A (PKA) and the phosphorylation of the cAMP-response element binding protein (CREB), ultimately resulting in its anti-inflammatory and neurogenic effects.[1] Oxidation of the docosahexaenoyl chain of DEA can alter its three-dimensional structure, potentially impairing its ability to bind effectively to the GAIN domain of the GPR110 receptor, thereby diminishing or abolishing the downstream signaling.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of DEA.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity in assays. | DEA Degradation: The compound may have oxidized due to improper storage or handling. | 1. Verify Storage Conditions: Ensure DEA is stored at -20°C or lower in a suitable organic solvent under an inert atmosphere (argon or nitrogen).[1][4] 2. Use Fresh Aliquots: Avoid repeated freeze-thaw cycles by preparing single-use aliquots. 3. Analytical Confirmation: If degradation is suspected, confirm the purity of your DEA stock using an appropriate analytical method like LC-MS/MS. |
| Powdered DEA appears gummy or discolored. | Moisture Absorption and Oxidation: Unsaturated lipids are hygroscopic and unstable as powders when exposed to air.[4] | 1. Immediate Dissolution: Upon receiving powdered DEA, promptly dissolve it in a high-purity, anhydrous organic solvent (e.g., ethanol (B145695) or DMSO).[1] 2. Proper Handling: Allow the container to warm to room temperature before opening to prevent condensation.[4] |
| Precipitate forms in the DEA stock solution upon storage at low temperatures. | Poor Solubility: The solvent may not be optimal for the concentration of DEA at low temperatures. | 1. Solvent Optimization: Test different organic solvents to find one that maintains DEA solubility at the storage temperature. 2. Gentle Warming/Sonication: Before use, gently warm the solution to room temperature and sonicate briefly to redissolve any precipitate. Be cautious with excessive heating, as it can accelerate degradation. |
| Unexpected peaks observed in analytical readouts (e.g., LC-MS). | Contamination or Degradation: Impurities may have been introduced from storage containers, handling equipment, or solvent. Oxidation will produce new chemical species. | 1. Use High-Purity Materials: Always use high-purity, anhydrous solvents and store solutions in clean glass vials with Teflon-lined caps.[1][4] Avoid plastic containers for organic solutions. 2. Inert Handling: Minimize exposure to air and light during handling. Work under a stream of inert gas if possible. |
Experimental Protocols
Protocol 1: Recommended Storage of this compound (DEA)
To ensure the long-term stability of DEA and prevent oxidation, the following storage protocol is recommended:
-
Dissolution: Upon receipt, dissolve the powdered DEA in a suitable high-purity, anhydrous organic solvent, such as ethanol or dimethyl sulfoxide (B87167) (DMSO), to a desired stock concentration. Unsaturated lipids like DEA are not stable as powders and are hygroscopic, which can lead to hydrolysis and oxidation.[4]
-
Container: Transfer the DEA solution to a clean glass vial with a Teflon-lined screw cap. Plastic containers should be avoided for organic solutions as they can leach impurities.[1][4]
-
Inert Atmosphere: Before sealing the vial, flush the headspace with an inert gas, such as argon or nitrogen, to displace any oxygen.[1][4]
-
Storage Temperature: Store the sealed vial at -20°C or below.[1][4] For very long-term storage, -80°C is preferable. Storing organic solutions below -30°C is generally not advised unless they are in a sealed glass ampoule.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
-
Handling for Use: When an aliquot is needed, remove it from the freezer and allow it to warm to room temperature before opening to prevent condensation of moisture into the solution.
Protocol 2: Assessment of DEA Oxidation by LC-MS/MS
This protocol provides a general framework for the detection and quantification of DEA and its potential primary oxidation products (hydroperoxides) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
- Lipid Extraction: If DEA is in a biological matrix, perform a lipid extraction using a suitable method, such as a modified Folch or Bligh-Dyer extraction.
- Internal Standard: Spike the sample with a known amount of a suitable internal standard (e.g., a deuterated analog of DEA) prior to extraction to account for sample loss and ionization variability.
- Derivatization (Optional but Recommended for Hydroperoxides): To improve the stability and ionization efficiency of hydroperoxides, chemical derivatization can be employed. For example, labeling with 2-methoxypropene (B42093) (2-MxP) can be used.[5][6]
2. LC Separation:
- Column: Use a reverse-phase C8 or C18 column suitable for lipid analysis.
- Mobile Phase: A common mobile phase system consists of a gradient of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[7][8]
- Gradient: Develop a gradient elution method to achieve good separation of DEA from its more polar oxidized metabolites.
3. MS/MS Detection:
- Ionization Mode: Use electrospray ionization (ESI) in positive ion mode for the detection of N-acylethanolamines.
- Detection Method: Employ Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted and sensitive quantification.[4][8]
- Transitions:
- For DEA, monitor the transition from the precursor ion (the protonated molecule [M+H]⁺) to a characteristic product ion.
- For oxidized DEA (e.g., hydroperoxides), the precursor ion will have a mass corresponding to the addition of oxygen atoms. The fragmentation pattern will need to be determined using authentic standards or predicted based on the structure.
4. Data Analysis:
- Quantify the amount of DEA and its oxidized products by comparing the peak areas of the analytes to the peak area of the internal standard and using a calibration curve generated with authentic standards.
Table 1: Example LC-MS/MS Parameters for DEA and its Hydroperoxide Derivative
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (DEA) | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |
| DEA Hydroperoxide (DEA-OOH) | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |
| Deuterated DEA (Internal Standard) | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |
Note: The exact m/z values and collision energies need to be optimized for the specific instrument being used.
Visualizations
Caption: Signaling pathway of this compound (DEA) via the GPR110 receptor.
Caption: Experimental workflow for the analysis of DEA oxidation.
Caption: Logical workflow for troubleshooting inconsistent experimental results with DEA.
References
- 1. mdpi.com [mdpi.com]
- 2. GPR110 (ADGRF1) mediates anti-inflammatory effects of N-docosahexaenoylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orphan GPR110 (ADGRF1) targeted by N-docosahexaenoylethanolamine in development of neurons and cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Simple and Sensitive Method for the Quantitative Determination of Lipid Hydroperoxides by Liquid Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple and Sensitive Method for the Quantitative Determination of Lipid Hydroperoxides by Liquid Chromatography/Mass Spectrometry [mdpi.com]
- 7. LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
Technical Support Center: Purity Assessment of Synthetic Docosahexaenoyl Ethanolamide (DHEA)
This technical support center provides researchers, scientists, and drug development professionals with essential information for the purity assessment of synthetic Docosahexaenoyl Ethanolamide (DHEA), also known as synaptamide.
Frequently Asked Questions (FAQs)
Q1: What is Docosahexaenoyl Ethanolamide (DHEA)?
A1: Docosahexaenoyl Ethanolamide (DHEA) is the ethanolamine (B43304) amide of docosahexaenoic acid (DHA), an omega-3 fatty acid.[1] It is an endocannabinoid-like lipid mediator found in the brain and retina.[1] DHEA is synthesized endogenously and is involved in various physiological processes, including neurogenesis, synaptogenesis, and inflammation modulation.[1][2] It primarily exerts its effects through interaction with cannabinoid receptors (CB1 and CB2).[3][4]
Q2: What are the common methods for synthesizing DHEA for research?
A2: A frequently used method for synthesizing DHEA is through an enzymatic process involving a direct condensation reaction between docosahexaenoic acid (DHA) and ethanolamine.[2] This reaction is often catalyzed by a lipase (B570770), such as Novozym® 435 (immobilized Candida antarctica Lipase B), in an organic solvent like hexane.[2]
Q3: What are the potential impurities in synthetic DHEA?
A3: Potential impurities can arise from the starting materials, side-products of the synthesis, or degradation of the final compound.
-
Unreacted Starting Materials: Residual docosahexaenoic acid (DHA) and ethanolamine.
-
Synthesis By-products: Lipase-catalyzed reactions can sometimes produce ester by-products or diacetylated compounds.[5] Additionally, commercial lipase preparations may contain trace amounts of other enzymes, such as proteases, which could lead to unexpected side products.[6][7]
-
Degradation Products: DHEA is susceptible to oxidation due to its polyunsaturated structure. This can lead to the formation of various oxygenated metabolites, including hydroxydocosahexaenoyl ethanolamides (HDHEA) and epoxides.[2][8][9]
Q4: How should synthetic DHEA be stored to ensure its stability?
A4: To minimize degradation, synthetic DHEA should be stored at -20°C.[10] For long-term storage, a stability of at least two years can be expected under these conditions.[1] It is often supplied as a solution in ethanol (B145695).[10][11]
Troubleshooting Guides
This section addresses common issues encountered during the purity analysis of synthetic DHEA.
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: Silanol groups on the HPLC column interacting with the amide or hydroxyl group of DHEA. 2. Contamination: The column or guard column is contaminated. 3. Sample Overload: Injecting too concentrated a sample. | 1. Use a high-purity, end-capped C18 column. Consider adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase, or slightly lower the pH. 2. Flush the column with a strong solvent. Replace the guard column if necessary. 3. Dilute the sample in the mobile phase. |
| Inconsistent Retention Times | 1. Mobile Phase Issues: Inconsistent mobile phase composition or degradation. 2. Pump Malfunction: Air bubbles in the pump or check-valve failure. 3. Temperature Fluctuations: Unstable column temperature. | 1. Prepare fresh mobile phase daily and ensure it is thoroughly degassed. 2. Purge the pump to remove air bubbles. Check pump seals and valves for leaks or salt buildup. 3. Use a column oven to maintain a constant temperature. |
| Ghost Peaks | 1. Carryover: Sample from a previous injection is retained on the column or in the injector. 2. Contaminated Mobile Phase: Impurities in the solvents or additives. | 1. Run a blank gradient after each sample injection. Clean the injector needle and seat. 2. Use high-purity HPLC-grade solvents and additives. |
| Baseline Noise or Drift | 1. Detector Issue: Fluctuations in the lamp output (UV detector). 2. Mobile Phase Not Mixed: Inadequate mixing of mobile phase components in a gradient run. 3. Column Bleed: Stationary phase is degrading and eluting from the column. | 1. Allow the detector lamp to warm up sufficiently. Replace the lamp if necessary. 2. Ensure proper functioning of the gradient mixer. 3. Use a column appropriate for the mobile phase conditions. Flush the column thoroughly. |
Mass Spectrometry (MS) Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Signal Intensity | 1. Poor Ionization: Suboptimal electrospray ionization (ESI) source conditions. 2. Sample Suppression: Co-eluting impurities are suppressing the ionization of DHEA. 3. Incorrect Mass Analyzer Settings: Mass analyzer is not properly calibrated or settings are not optimized for the target m/z. | 1. Optimize source parameters such as capillary voltage, gas flow, and temperature. DHEA ionizes well in positive ESI mode. 2. Improve chromatographic separation to resolve DHEA from interfering compounds. Dilute the sample. 3. Calibrate the mass spectrometer. Optimize fragmentation energy for MS/MS analysis. |
| Inaccurate Mass Measurement | 1. Calibration Drift: The mass spectrometer needs recalibration. 2. High Contaminant Levels: High background chemical noise. | 1. Perform a fresh calibration of the instrument using the manufacturer's recommended standards. 2. Clean the ion source. Use high-purity solvents and tubing. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of DHEA.
Table 1: Typical Purity and Quantification Limits
| Parameter | Value | Method | Reference |
| Typical Purity | ≥98% | HPLC | [10][11] |
| Limit of Quantification (LOQ) | ≤0.2 ng/mL | UPLC-MS/MS | |
| Method Accuracy | 92.4% - 108.8% | UPLC-MS/MS | |
| Method Precision (%RSD) | <10% | UPLC-MS/MS |
Table 2: Physicochemical Properties of DHEA
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₇NO₂ | [2][11] |
| Molecular Weight | 371.6 g/mol | [2][11] |
| Formal Name | N-(2-hydroxyethyl)-4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenamide | [1] |
| Synonyms | Synaptamide, DEA | [1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
This protocol provides a general method for assessing the purity of synthetic DHEA.
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).
-
Gradient Example: Start with 70% A, ramp to 100% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (for the amide bond).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the DHEA sample in ethanol or the initial mobile phase to a concentration of approximately 0.5 mg/mL.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (solvent) to establish a baseline.
-
Inject the DHEA sample.
-
Monitor the chromatogram for the main DHEA peak and any impurity peaks.
-
Purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification
This protocol is suitable for sensitive detection and confirmation of DHEA identity.
-
Instrumentation: UPLC or HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., Kinetex 1.7 µm, 150 x 2.1 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution over approximately 8-10 minutes is typically sufficient.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Monitor for the transition of the precursor ion [M+H]⁺ (m/z 372.3) to characteristic product ions.
-
Sample Preparation: Samples are extracted using solid-phase extraction (SPE) or a simple protein precipitation with cold methanol, followed by evaporation and reconstitution in the mobile phase.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
NMR is used to confirm the chemical structure of the synthesized DHEA.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Analyses: ¹H NMR and ¹³C NMR.
-
Sample Preparation: Dissolve a few milligrams of the purified DHEA in ~0.6 mL of CDCl₃.
-
Expected ¹H NMR Chemical Shifts (δ, ppm):
-
~5.3-5.4: Multiplet, vinyl protons (-CH=CH-).
-
~3.7: Triplet, -CH₂-OH protons of the ethanolamide moiety.
-
~3.4: Quartet, -NH-CH₂- protons of the ethanolamide moiety.
-
~2.8: Multiplet, bis-allylic protons (=CH-CH₂-CH=).
-
~2.2: Triplet, α-methylene protons (-CH₂-C=O).
-
~2.0-2.1: Multiplet, allylic protons (-CH₂-CH=).
-
~0.97: Triplet, terminal methyl protons (-CH₃).
-
-
Expected ¹³C NMR Chemical Shifts (δ, ppm):
-
~173: Carbonyl carbon (-C=O).
-
~127-132: Olefinic carbons (-CH=CH-).
-
~62: -CH₂-OH carbon of the ethanolamide moiety.
-
~42: -NH-CH₂- carbon of the ethanolamide moiety.
-
~35: α-methylene carbon (-CH₂-C=O).
-
~20-30: Methylene carbons in the alkyl chain.
-
~14: Terminal methyl carbon (-CH₃).
-
Visualizations
Experimental Workflow for DHEA Purity Assessment
Caption: Workflow for the purity assessment of synthetic DHEA.
DHEA Signaling Pathways
Caption: Key signaling pathways modulated by DHEA.
References
- 1. N-Docosahexaenoylethanolamine: A neurotrophic and neuroprotective metabolite of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Dehydroepiandrosterone(53-43-0) 1H NMR spectrum [chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decoding Functional Metabolomics with Docosahexaenoyl Ethanolamide (DHEA) Identifies Novel Bioactive Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NP-MRD: Showing NP-Card for Docosahexaenoyl Ethanolamide (NP0339391) [np-mrd.org]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0002183) [hmdb.ca]
- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0006402) [hmdb.ca]
Selecting appropriate internal standards for DHEA analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on the selection and use of internal standards for the analysis of Dehydroepiandrosterone (B1670201) (DHEA).
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for DHEA analysis?
A1: The most suitable internal standard for DHEA analysis is a stable isotope-labeled version of DHEA. Deuterated DHEA (e.g., DHEA-d5, DHEA-d6, [7,7-2H2]DHEA) is widely used and commercially available.[1][2][3][4][5] These internal standards have nearly identical chemical and physical properties to DHEA, ensuring they behave similarly during sample preparation, chromatography, and ionization, which is crucial for accurate quantification.[6] For the analysis of DHEA sulfate (B86663) (DHEAS), the corresponding deuterated DHEAS (e.g., [7,7-2H2]DHEA-S, DHEA-S-d5) is recommended.[7][8][9]
Q2: Can I use a structural analog of DHEA as an internal standard?
A2: While structural analogs have been used in broader steroid profiling, they are not ideal for quantitative analysis of DHEA.[10] This is because their extraction efficiency, chromatographic retention, and ionization response may differ significantly from DHEA, potentially leading to inaccurate results. Stable isotope-labeled internal standards are the gold standard for compensating for variations during the analytical process.[6]
Q3: What are the key considerations when selecting a deuterated internal standard for DHEA?
A3: When selecting a deuterated internal standard, consider the following:
-
Mass Shift: Ensure the mass difference between the internal standard and DHEA is sufficient to prevent isotopic crosstalk. A mass shift of at least 3 atomic mass units is generally recommended.
-
Isotopic Purity: The internal standard should have high isotopic purity to minimize contributions to the analyte signal.
-
Stability of Deuterium (B1214612) Labels: The deuterium atoms should be on stable positions of the molecule to prevent back-exchange with hydrogen atoms during sample processing.[9]
Q4: At what stage of the experimental workflow should the internal standard be added?
A4: The internal standard should be added as early as possible in the sample preparation process.[11] This ensures that it can account for any analyte loss during extraction, evaporation, and reconstitution steps.
Troubleshooting Guide
Issue 1: High variability in results between replicate samples.
-
Possible Cause A: Inconsistent addition of the internal standard.
-
Solution: Ensure precise and accurate pipetting of the internal standard solution into every sample, calibrator, and quality control. Use a calibrated pipette and verify the volume.
-
-
Possible Cause B: Poor recovery of DHEA and the internal standard.
-
Solution: Optimize your sample preparation method (e.g., protein precipitation, solid-phase extraction, or liquid-liquid extraction) to ensure consistent and high recovery for both the analyte and the internal standard.
-
-
Possible Cause C: Matrix effects.
-
Solution: Matrix effects, where other components in the sample suppress or enhance the ionization of the analyte and internal standard, can cause variability.[12] Ensure your chromatographic method effectively separates DHEA from interfering matrix components. If matrix effects persist, consider a more rigorous sample cleanup procedure.[13] Using a stable isotope-labeled internal standard that co-elutes with DHEA is the most effective way to compensate for matrix effects.[6]
-
Issue 2: The concentration of my sample is above the highest point of my calibration curve ("over-curve").
-
Possible Cause: The sample contains a higher concentration of DHEA than the upper limit of quantification (ULOQ).
-
Solution: Simply diluting the final extract containing the internal standard is incorrect, as this will not change the analyte-to-internal standard ratio.[11] The proper procedure is to dilute the original sample matrix (e.g., serum, plasma) with a suitable blank matrix and then re-extract the diluted sample after adding the internal standard.[11]
-
Issue 3: The internal standard peak area is significantly different between samples.
-
Possible Cause A: Inconsistent sample volume.
-
Solution: Verify that the initial sample volume is consistent across all samples.
-
-
Possible Cause B: Severe and variable matrix effects.
-
Solution: While the internal standard is meant to correct for matrix effects, extreme variations can still be problematic. Re-evaluate your sample cleanup and chromatographic separation to minimize these effects.
-
-
Possible Cause C: Issues with the autosampler or injection system.
-
Solution: Check the autosampler for proper functioning, including injection volume accuracy and potential blockages.
-
Performance of Common Internal Standards for DHEA Analysis
The following table summarizes the performance characteristics of commonly used deuterated internal standards for DHEA analysis from published literature.
| Internal Standard | Analytical Method | Matrix | Linearity (R²) | LLOQ (ng/mL) | Recovery (%) | Precision (RSD%) | Reference |
| DHEA-d5 | LC-MS/MS | Serum | > 0.998 | 1.18 | 62-91 | < 15 | [2] |
| DHEA-d5 | LC-MS/MS | Tissue | Not specified | ~0.003 (10 fmol) | Not specified | Not specified | [3] |
| d6-DHEA | LC-MS/MS | Serum | ≥ 0.99 | 2.17 | Not specified | 13.92-15.34 | [4] |
| [7,7-2H2]DHEA | GC-MS | Plasma | Not specified | Not specified | Not specified | Not specified | [1] |
| [7,7-2H2]DHEA-S | LC-MS | Serum | Not specified | Not specified | Not specified | Not specified | [7] |
| DHEA-S-d5 | LC-MS/MS | Serum | > 0.99 | 0.4 | > 65 | Not specified | [8] |
Experimental Protocols
Example Protocol 1: DHEA Analysis in Human Serum by LC-MS/MS using DHEA-d5
This protocol is a generalized example based on common practices.[2]
-
Sample Preparation:
-
To 150 µL of serum sample, calibrator, or QC, add the internal standard solution (DHEA-d5).
-
Add 300 µL of acetonitrile (B52724) containing 0.1% formic acid for protein precipitation.
-
Vortex for 15 minutes and then centrifuge at 18,620 x g for 15 minutes.
-
Transfer 300 µL of the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 125 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: A suitable C18 column.
-
Mobile Phase: A gradient of methanol (B129727) and water with an ammonium (B1175870) acetate (B1210297) buffer is often used.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive mode is common for DHEA.
-
MS Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both DHEA and DHEA-d5.
-
Example Protocol 2: DHEA Analysis in Tissue by LC-MS/MS using DHEA-d5
This protocol is a generalized example based on common practices.[3]
-
Sample Preparation:
-
Homogenize approximately 100 mg of tissue in 1.5 mL of acetonitrile containing the internal standard (DHEA-d5).
-
Store the homogenate at -20°C for 30 minutes.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a nitrogen stream.
-
Reconstitute the residue in a suitable solvent for injection.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: A C18 or similar reversed-phase column.
-
Mobile Phase: A water/methanol mixture with 0.1% formic acid is a common choice.
-
Ionization: APCI in positive mode.
-
MS Detection: MRM of characteristic transitions for DHEA and DHEA-d5.
-
Visualizations
Caption: Workflow for selecting an appropriate internal standard for DHEA analysis.
Caption: A typical experimental workflow for DHEA analysis using an internal standard.
References
- 1. Determination of dehydroepiandrosterone sulfate in human plasma by gas chromatography/mass spectrometry using a deuterated internal standard: a method suitable for routine clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid and simple liquid chromatography‐tandem mass spectrometry method for the measurement of testosterone, androstenedione, and dehydroepiandrosterone in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dehydroepiandrosterone sulfate, sodium salt·2HâO (DHEAS) (2,2,3,4,4,6-Dâ, 95%) - Cambridge Isotope LaboratoriesDLM-8337-C [isotope.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. Dehydroepiandrosterone sulfate quantification in serum using high-performance liquid chromatography/mass spectrometry and a deuterated internal standard: a technique suitable for routine use or as a reference method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medrxiv.org [medrxiv.org]
- 9. Determination of dehydroepiandrosterone sulphate in biological samples by liquid chromatography/atmospheric pressure chemical ionization-mass spectrometry using [7,7,16,16-2H4]-dehydroepiandrosterone sulphate as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of peroxisomal beta-oxidation by structural analogues of dehydroepiandrosterone in cultured rat hepatocytes: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Docosaenoyl Ethanolamide (DEA) in Animal Studies
A Guide to Minimizing Variability and Ensuring Experimental Success
Introduction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Docosaenoyl Ethanolamide (DEA) in animal studies. Our aim is to help you minimize experimental variability and achieve reproducible, high-quality data.
Important Note on Nomenclature: The acronym "DEA" is used throughout this guide to refer to This compound , an endocannabinoid and a derivative of docosahexaenoic acid (DHA). It is crucial not to confuse this compound with Dehydroepiandrosterone (B1670201), a steroid hormone that is also commonly abbreviated as DHEA. In much of the scientific literature, this compound is referred to as Docosahexaenoyl Ethanolamide (DHEA). For clarity and consistency, this guide will use the term this compound (DEA).
Frequently Asked Questions (FAQs)
1. What is this compound (DEA)?
This compound (DEA) is an endogenous N-acylethanolamine that belongs to the family of endocannabinoid-like lipid mediators. It is synthesized from the omega-3 fatty acid docosahexaenoic acid (DHA).
2. What are the known biological activities of DEA?
DEA has been shown to possess anti-inflammatory and immunomodulatory properties. It can modulate the production of inflammatory mediators such as nitric oxide (NO) and monocyte chemotactic protein-1 (MCP-1).[1] DEA and its metabolites can also act as agonists at cannabinoid receptors (CB1 and CB2).
3. How should I store and handle DEA?
DEA is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability.[2] For short-term use, it can be stored at 4°C. It is recommended to protect the compound from light and moisture.
4. What are the known signaling pathways for DEA?
DEA is known to interact with the endocannabinoid system, including the cannabinoid receptors CB1 and CB2. It has also been shown to influence the mitogen-activated protein kinase (MAPK) signaling pathway.[3] Its metabolites can also exhibit biological activity, primarily as agonists for the CB2 receptor.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with DEA.
Compound Handling and Storage
-
Question: My DEA appears to have degraded. What could be the cause?
-
Answer: Improper storage is the most likely cause. Ensure that DEA is stored at -20°C in a tightly sealed container, protected from light. Avoid repeated freeze-thaw cycles. For frequent use, consider preparing small aliquots of your stock solution.
-
Formulation and Solubility
-
Question: I am having difficulty dissolving DEA. What solvents can I use?
-
Answer: DEA is a lipophilic compound with limited aqueous solubility. For in vitro studies, organic solvents such as ethanol, DMSO, and dimethyl formamide (B127407) can be used to prepare stock solutions. For in vivo studies, a common and recommended vehicle is sterile corn oil.[4] You can also prepare a stock solution in DMSO and then dilute it with a suitable aqueous buffer, but be aware that the long-term stability of DEA in aqueous solutions is not well-established.[5]
-
-
Question: My DEA is precipitating out of solution when I dilute my stock. How can I prevent this?
-
Answer: This is a common issue when diluting a concentrated stock in an organic solvent into an aqueous buffer. To mitigate this, you can try:
-
In Vivo Administration
-
Question: What is the recommended route of administration for DEA in rodents?
-
Answer: The most commonly reported route of administration for DEA in mice is intraperitoneal (i.p.) injection.[7][8] Oral administration is also possible, but the bioavailability of N-acylethanolamines can be low due to first-pass metabolism. Intravenous (i.v.) administration can be challenging due to the lipophilic nature of DEA and the potential for precipitation in the bloodstream.
-
-
Question: I am observing high variability in the responses of my animals to DEA. What are the potential sources of this variability?
-
Answer: Variability in animal studies with DEA can arise from several factors:
-
Formulation: An inconsistent or unstable formulation can lead to variable dosing. Ensure your DEA solution or suspension is homogenous.
-
Animal Strain and Sex: Different strains and sexes of rodents can exhibit different metabolic profiles and responses to endocannabinoids.
-
Diet: The diet of the animals can influence the endogenous levels of fatty acids, including DHA, which is the precursor to DEA. This can impact the baseline endocannabinoid tone and the response to exogenous DEA.
-
Metabolism: DEA is metabolized by several enzymes, including CYP450, LOX, and COX-2.[7] The activity of these enzymes can vary between individual animals.
-
Stress: Stress can alter the endocannabinoid system and may influence the animals' response to DEA.
-
-
Experimental Design
-
Question: What should I consider when designing my animal study with DEA?
-
Answer: To minimize variability and ensure the robustness of your results, consider the following:
-
Power Analysis: Conduct a power analysis to determine the appropriate number of animals per group.
-
Randomization and Blinding: Randomly assign animals to treatment groups and blind the investigators to the treatments to avoid bias.
-
Control Groups: Include appropriate vehicle control groups in your experimental design.
-
Dose-Response: Conduct a dose-response study to determine the optimal dose of DEA for your specific model. A starting dose range of 2-10 mg/kg (i.p.) has been used in mice.[7][8]
-
Acclimation: Allow for a sufficient acclimation period for the animals before starting the experiment.
-
-
Data Presentation
Table 1: Physicochemical Properties of this compound (DEA)
| Property | Value | Reference |
| Formal Name | N-(2-hydroxyethyl)-4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenamide | |
| Molecular Formula | C24H37NO2 | [2] |
| Formula Weight | 371.6 | [2] |
| Purity | ≥98% | [2] |
| Formulation | A crystalline solid | [2] |
| Solubility | Chloroform: 0.3 mg/ml | [2] |
| Storage | -20°C | [2] |
| Stability | ≥ 4 years (when stored properly) | [2] |
Table 2: Recommended Vehicles for In Vivo Administration of DEA
| Route of Administration | Vehicle | Considerations | Reference |
| Intraperitoneal (i.p.) | Sterile Corn Oil | Good for lipophilic compounds, forms a depot injection. Ensure proper emulsification for homogeneity. | [4][9] |
| 10-20% DMSO in Saline | Use with caution for long-term studies due to potential toxicity of DMSO. Prepare fresh daily. | [10] | |
| Oral (p.o.) | Encapsulation with whey proteins | May improve bioavailability by protecting from first-pass metabolism. | [11] |
| Lipid-based formulations | Can enhance solubility and absorption. | [6] |
Experimental Protocols
Protocol 1: Preparation of DEA for Intraperitoneal (i.p.) Injection
Materials:
-
This compound (DEA) powder
-
Sterile corn oil
-
Sterile glass vials
-
Sonicator (optional)
-
Vortex mixer
Procedure:
-
Weigh the desired amount of DEA powder in a sterile glass vial.
-
Add the required volume of sterile corn oil to the vial.
-
Vortex the mixture vigorously for 5-10 minutes to create a suspension.
-
For a more homogenous emulsion, sonicate the mixture in a water bath sonicator for 15-30 minutes, or until the DEA is finely dispersed.
-
Visually inspect the formulation for homogeneity before each injection. Vortex immediately before drawing the solution into the syringe.
-
Prepare the formulation fresh on the day of use.
Protocol 2: General Workflow for an In Vivo Efficacy Study
-
Animal Acclimation: House the animals in a controlled environment for at least one week before the start of the experiment.
-
Baseline Measurements: If applicable, take baseline measurements of the parameters of interest.
-
Randomization: Randomly assign animals to treatment groups (e.g., vehicle control, DEA low dose, DEA high dose).
-
DEA Administration: Prepare the DEA formulation as described in Protocol 1 and administer it to the animals according to the chosen route and dosing schedule.
-
Monitoring: Monitor the animals for any adverse effects and for the desired therapeutic outcomes at predetermined time points.
-
Data Collection: Collect data on the relevant endpoints (e.g., behavioral tests, tissue collection for analysis).
-
Data Analysis: Analyze the data using appropriate statistical methods.
-
Reporting: Report the results clearly, including details of the experimental design, animal characteristics, and statistical analysis.
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound (DEA).
Caption: General experimental workflow for an animal study with DEA.
Caption: Decision tree for troubleshooting DEA formulation issues.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. DHEA: Dehydroepiandrosterone - Page 4 [medscape.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Bioavailability and metabolism of oral and percutaneous dehydroepiandrosterone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Endocannabinoids, Related Compounds and Their Metabolic Routes [mdpi.com]
- 8. N-docosahexaenoyl ethanolamine (synaptamide) has antinociceptive effects in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Palmitoylethanolamine depot injection increased its tissue levels and those of other acylethanolamide lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Docosahexaenoic Acid Encapsulation with Whey Proteins on Rat Growth and Tissue Endocannabinoid Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Docosahexaenoyl Ethanolamide (DHEA) and Docosahexaenoic Acid (DHA) in Neuroprotection
For researchers and professionals in drug development, understanding the nuanced differences between neuroprotective agents is critical. This guide provides an objective comparison of Docosahexaenoic Acid (DHA), a well-established omega-3 fatty acid, and its endogenous metabolite, Docosahexaenoyl Ethanolamide (DHEA), also known as synaptamide. We will delve into their distinct mechanisms, present comparative experimental data, and outline the protocols used to generate these findings.
Introduction to the Compounds
Docosahexaenoic Acid (DHA) is the most abundant omega-3 polyunsaturated fatty acid in the brain, where it is a crucial structural component of neuronal membranes.[1][2] Its neuroprotective roles are well-documented and are attributed to a wide range of mechanisms, from maintaining membrane fluidity to modulating gene expression.[1][3]
Docosahexaenoyl Ethanolamide (DHEA or Synaptamide) is an endocannabinoid-like lipid mediator synthesized in the brain from DHA.[4][5][6] It has emerged as a potent signaling molecule in its own right, promoting neurogenesis, synaptogenesis, and exerting anti-inflammatory effects, often at nanomolar concentrations.[5][6] While derived from DHA, its mechanisms of action are more targeted and receptor-mediated.
Mechanisms of Neuroprotection: A Comparative Overview
DHA and DHEA employ different, though sometimes overlapping, strategies to protect neural tissues.
DHA's Neuroprotective Actions are Multifaceted:
-
Membrane Integrity and Fluidity: As a key phospholipid component, DHA influences the physical properties of neuronal membranes, which is vital for proper signal transduction and ion channel function.[1]
-
Anti-inflammatory and Anti-apoptotic Pathways: After an ischemic insult, DHA is cleaved from membrane phospholipids (B1166683) and can be converted into specialized pro-resolving mediators like Neuroprotectin D1 (NPD1).[3] NPD1 helps reduce apoptosis by up-regulating anti-apoptotic proteins (e.g., Bcl-2 family) and down-regulating pro-apoptotic proteins (e.g., caspases), thereby preserving mitochondrial integrity.[3]
-
Modulation of Kinase Signaling: By stimulating the synthesis of phosphatidylserine (B164497) (PS) in neuronal membranes, DHA facilitates the activation of key survival kinases such as Akt and Raf-1, which are crucial for promoting neuronal survival.[7][8]
DHEA (Synaptamide) Acts as a Specific Signaling Molecule:
-
Receptor-Mediated Signaling: DHEA's primary mechanism involves binding to the G-protein coupled receptor GPR110 (ADGRF1).[5][6][8] This interaction activates a specific downstream cascade.
-
cAMP/PKA/CREB Pathway: Activation of GPR110 by DHEA triggers an increase in cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA).[5][6][8] PKA then phosphorylates the cAMP response element-binding protein (CREB).[5][6][8]
-
Gene Expression: Activated CREB moves to the nucleus to promote the transcription of genes involved in neurogenesis, synaptogenesis, and neuronal survival, while also suppressing the expression of pro-inflammatory genes.[5][6]
Data Presentation: Quantitative Comparison
Studies directly comparing the efficacy of DHEA and DHA reveal that DHEA often exerts more potent effects at significantly lower concentrations, particularly in promoting neuronal development and differentiation.
| Parameter | Docosahexaenoyl Ethanolamide (DHEA) | Docosahexaenoic Acid (DHA) | Study Context | Source |
| Effective Concentration (Neurite Outgrowth) | Effective at concentrations as low as 0.1 µM. | No measurable effect at 0.1 µM. | Hippocampal Neurons | [9] |
| Neuronal Differentiation | Potently induces neuronal differentiation of Neural Stem Cells (NSCs) at low nanomolar concentrations. | Induces differentiation at higher concentrations; NSCs metabolize DHA to DHEA. | Neural Stem Cells | [10] |
| Anti-Seizure Activity | Significantly increased seizure threshold at 100 µM and 300 µM. More potent than DHA. | Significantly increased seizure threshold at 300 µM. | Pentylenetetrazole (PTZ)-induced seizure model in mice | [11] |
| Anti-Inflammatory Effect | Exerted a superior anti-inflammatory effect compared to DHA in reducing LPS-induced GFAP expression. | Reduced LPS-induced GFAP expression, but less effectively than DHEA-EA. | Olfactory Ensheathing Cells (OECs) | [12] |
| Neuroprotection (Stroke Model) | Not directly tested in this study. | Treatment (5 mg/kg) in aged rats reduced total lesion volume by 62-75% and improved neurological scores. | Middle Cerebral Artery Occlusion (MCAo) in aged rats | [13] |
| Ethanol-Induced Impairment | Offsets ethanol-induced impairment of neurogenic differentiation by increasing cAMP production. | Not directly tested; serves as the precursor for DHEA. | Neural Stem Cells | [14] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating scientific findings. Below are summaries of key experimental protocols used in comparative studies.
Protocol 1: In Vitro Neuronal Differentiation of Neural Stem Cells (NSCs)
-
Objective: To compare the potency of DHEA and DHA in inducing neuronal differentiation.
-
Cell Culture: NSCs are isolated from embryonic rat brains (e.g., gestation day 12) and cultured in a growth medium to form neurospheres.[14]
-
Differentiation Assay: Neurospheres are dissociated and plated onto a suitable substrate. The growth medium is replaced with a differentiation medium containing either DHEA (at nanomolar concentrations) or DHA (at micromolar concentrations). A vehicle control is also included.[10]
-
Treatment Duration: Cells are typically incubated for 4-7 days to allow for differentiation.
-
Analysis:
-
Immunocytochemistry: Cells are fixed and stained for neuronal markers like βIII-tubulin (Tuj-1) and Microtubule-Associated Protein 2 (MAP2). The percentage of marker-positive cells is quantified to determine the extent of neuronal differentiation.[10]
-
Western Blot: Cell lysates are analyzed to quantify the expression levels of neuronal marker proteins (Tuj-1, MAP2) and key signaling proteins (e.g., phosphorylated PKA and CREB) to confirm the mechanism of action.[10][14]
-
Protocol 2: In Vivo Ischemic Stroke Model
-
Objective: To evaluate the neuroprotective efficacy of DHA following an ischemic event.
-
Animal Model: Aged male Sprague-Dawley rats (e.g., 16 months old) are used to model stroke in an older population.[13]
-
Surgical Procedure: Animals undergo a 2-hour middle cerebral artery occlusion (MCAo) using an intraluminal suture to induce focal cerebral ischemia. Brain temperature is carefully maintained.[13]
-
Treatment: DHA (e.g., 5 mg/kg) or a saline vehicle is administered intravenously at a clinically relevant time point, such as 3 hours after the onset of MCAo.[13]
-
Outcome Measures:
-
Neurological Scoring: Behavioral function is assessed at multiple time points (e.g., days 1, 3, and 7) using a composite neuroscore that evaluates posture, reflexes, and limb placing.[13]
-
MRI Analysis: On day 7, high-resolution MRI is performed to quantify the infarct (lesion) volume in cortical and subcortical regions.[13]
-
Immunohistochemistry: Brain tissue is collected and stained for markers of microglia/macrophages (ED-1), astrocytes (GFAP), and surviving neurons (NeuN) to assess inflammation, glial scarring, and neuronal loss in the ischemic penumbra.[13]
-
Mandatory Visualizations
Signaling Pathways
Caption: Comparative signaling pathways of DHA and DHEA (Synaptamide).
Experimental Workflow
Caption: General experimental workflow for neuroprotective studies.
Conclusion
The comparison between DHA and its metabolite, DHEA (synaptamide), reveals a classic precursor-product relationship where the metabolite has evolved a more specific and potent signaling function.
-
DHA acts as a foundational neuroprotective agent. Its benefits are broad, stemming from its structural role in membranes and its capacity to be converted into a range of bioactive molecules, including NPD1. It is essential for overall brain health and resilience.
-
DHEA (Synaptamide) is a highly potent, targeted signaling molecule. It acts directly on the GPR110 receptor to activate a specific pathway that is highly effective in promoting neurogenesis and synaptogenesis.[5][6][10] Studies show it is often effective at concentrations where DHA is not, suggesting it is a key mediator of DHA's developmental effects.[9]
For drug development professionals, this distinction is critical. While dietary supplementation with DHA may be a viable strategy for broad, long-term neuroprotection and prevention, synthetic DHEA or agents that target the GPR110 receptor could offer more potent and targeted therapeutic interventions for conditions requiring the stimulation of neuronal repair, such as after brain injury or in the context of neurodegenerative diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Long-chain omega-3 fatty acids and the brain: a review of the independent and shared effects of EPA, DPA and DHA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Docosahexaenoic acid: brain accretion and roles in neuroprotection after brain hypoxia and ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of N-Docosahexanoylethanolamine from Unesterified Docosahexaenoic Acid and Docosahexaenoyl-Lysophosphatidylcholine in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Docosahexaenoylethanolamine: A neurotrophic and neuroprotective metabolite of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Docosahexaenoylethanolamide promotes development of hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Docosahexaenoylethanolamine is a potent neurogenic factor for neural stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The ω-3 endocannabinoid docosahexaenoyl ethanolamide reduces seizure susceptibility in mice by activating cannabinoid type 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protective Role of Eicosapentaenoic and Docosahexaenoic and Their N-Ethanolamide Derivatives in Olfactory Glial Cells Affected by Lipopolysaccharide-Induced Neuroinflammation [mdpi.com]
- 13. ahajournals.org [ahajournals.org]
- 14. N-Docosahexaenoylethanolamine ameliorates ethanol-induced impairment of neural stem cell neurogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of Dehydroepiandrosterone (DHEA) and Eicosapentaenoic Acid (EPA)
Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Dehydroepiandrosterone (DHEA), an endogenous steroid hormone, and Eicosapentaenoic Acid (EPA), an omega-3 polyunsaturated fatty acid. The comparison is based on experimental data, focusing on their mechanisms of action, effects on inflammatory mediators, and the methodologies used to evaluate these effects.
Mechanisms of Anti-inflammatory Action
Both DHEA and EPA modulate inflammatory responses through multiple signaling pathways. While both compounds can inhibit the master inflammatory transcription factor, Nuclear Factor-kappaB (NF-κB), their upstream mechanisms and interactions with other receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), show notable differences.
DHEA Signaling Pathways
DHEA and its sulfated form, DHEAS, exert anti-inflammatory effects primarily by inhibiting NF-κB-dependent transcription.[1][2] This inhibition is thought to be mediated, at least in part, through antioxidant properties, which can quench reactive oxygen species (ROS) that would otherwise activate the NF-κB pathway.[1][2][3] Some evidence also suggests that DHEA can activate PPARα, contributing to its metabolic and anti-inflammatory effects.[4][5][6]
References
- 1. Dehydroepiandrosterone-sulfate inhibits nuclear factor-kappaB-dependent transcription in hepatocytes, possibly through antioxidant effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome proliferator-activated receptor alpha required for gene induction by dehydroepiandrosterone-3 beta-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DHEA Administration Activates Transcription of Muscular Lipid Metabolic Enzymes via PPARα and PPARδ in Obese Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Docosaenoyl Ethanolamide (DEA) and Palmitoylethanolamide (PEA) in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
Docosaenoyl Ethanolamide (DEA) and Palmitoylethanolamide (PEA) are both endogenous N-acylethanolamines, a class of lipid signaling molecules that have garnered significant attention for their therapeutic potential, particularly in the management of pain and inflammation. While PEA is a well-researched compound with a substantial body of evidence supporting its analgesic effects, DEA is an emerging molecule of interest. This guide provides an objective comparison of their performance in preclinical pain models, supported by experimental data, detailed methodologies, and signaling pathway diagrams to aid in research and development.
Efficacy in Inflammatory Pain Models
A key model for assessing inflammatory pain is the formalin test, which involves injecting a dilute solution of formalin into the paw of a rodent and observing the subsequent nociceptive behaviors (licking, flinching). This test has two distinct phases: an acute, neurogenic pain phase (Phase I) and a tonic, inflammatory pain phase (Phase II).
Both DEA and PEA have demonstrated efficacy in the formalin-induced inflammatory pain model, although the specifics of their actions and the experimental contexts differ.
Table 1: Comparison of DEA and PEA Efficacy in the Formalin-Induced Inflammatory Pain Model
| Compound | Species | Administration Route | Dose Range | Effect on Phase I (Neurogenic Pain) | Effect on Phase II (Inflammatory Pain) | Key Findings |
| DEA | Mouse | Intraperitoneal (i.p.), Intraplantar (i.pl.) | 2-10 mg/kg (i.p.), 20-100 µ g/paw (i.pl.) | Significant reduction | Significant reduction | Reduces nociceptive and inflammatory pain-related behavior.[1] |
| PEA | Rat, Mouse | Intraperitoneal (i.p.), Subcutaneous (s.c.) | 10-30 mg/kg | Variable effects reported | Consistent and significant reduction | Well-established efficacy in alleviating inflammatory pain.[2] |
Experimental Protocol: Formalin-Induced Inflammatory Pain
The methodology for the formalin test, as adapted from studies on DEA and PEA, is as follows:
-
Animals: Male Swiss Webster mice or male Sprague-Dawley rats are used. Animals are acclimatized to the testing environment before the experiment.
-
Drug Administration: DEA or PEA is administered via the specified route (intraperitoneal, intraplantar, or subcutaneous) at various doses. A vehicle control group receives the same volume of the vehicle solution.
-
Formalin Injection: A set time after drug administration (e.g., 30 minutes), a dilute solution of formalin (e.g., 20 µL of 2.5% formalin) is injected into the plantar surface of the hind paw.
-
Behavioral Observation: Immediately after the formalin injection, the animal is placed in an observation chamber. The cumulative time spent licking or flinching the injected paw is recorded for Phase I (typically 0-5 minutes) and Phase II (typically 15-60 minutes).
-
Data Analysis: The total time of nociceptive behavior in each phase is calculated and compared between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Efficacy in Neuropathic Pain Models
Neuropathic pain, resulting from nerve damage, is a debilitating condition. The Chronic Constriction Injury (CCI) of the sciatic nerve is a widely used animal model to study this type of pain. In this model, loose ligatures are placed around the sciatic nerve, leading to the development of thermal hyperalgesia and mechanical allodynia.
Both DEA and PEA have shown promise in mitigating neuropathic pain in the CCI model.
Table 2: Comparison of DEA and PEA Efficacy in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain
| Compound | Species | Administration Route | Dose | Pain Modality Assessed | Key Findings |
| DEA | Rat | Intraperitoneal (i.p.) | 5 mg/kg | Thermal allodynia | Prevents neuropathic pain-associated sensory changes.[3][4] |
| PEA | Mouse | Subcutaneous (s.c.) | 30 mg/kg | Mechanical allodynia, Thermal hyperalgesia | Prevents pain threshold alterations and reduces neuroinflammation.[2] |
Experimental Protocol: Chronic Constriction Injury (CCI) of the Sciatic Nerve
The experimental workflow for the CCI model is as follows:
-
Surgical Procedure: Under anesthesia, the sciatic nerve of a rat or mouse is exposed. Four loose ligatures are tied around the nerve at 1 mm intervals. In sham-operated animals, the nerve is exposed but not ligated.
-
Drug Administration: Daily administration of DEA or PEA (or vehicle) is initiated, often starting from the day of the surgery.
-
Behavioral Testing: At various time points post-surgery (e.g., days 3, 7, 14, 21), sensory testing is performed to assess mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a plantar test device).
-
Data Analysis: The paw withdrawal threshold (in grams for mechanical allodynia) or latency (in seconds for thermal hyperalgesia) is measured and compared between the different treatment groups.
References
- 1. N-docosahexaenoyl ethanolamine (synaptamide) has antinociceptive effects in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palmitoylethanolamide for the treatment of pain: pharmacokinetics, safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. N-Docosahexaenoylethanolamine Attenuates Neuroinflammation and Improves Hippocampal Neurogenesis in Rats with Sciatic Nerve Chronic Constriction Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Docosahexaenoyl Ethanolamide (DEA) and Anandamide (AEA) for Researchers and Drug Development Professionals
An objective analysis of the differential effects, receptor interactions, and signaling pathways of two prominent endocannabinoid-like molecules.
This guide provides a comprehensive comparison of Docosahexaenoyl Ethanolamide (DEA), also known as Synaptamide, and N-arachidonoylethanolamine (Anandamide or AEA). Both are endogenous fatty acid amides with significant signaling roles, yet they exhibit distinct profiles in receptor activation, physiological effects, and metabolic pathways. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences between these two compounds for therapeutic and research applications.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for the receptor binding affinities and functional potencies of DEA and AEA.
| Receptor | Ligand | Binding Affinity (Ki) | Species | Assay Type |
| CB1 | Anandamide (B1667382) (AEA) | ~40 nM - 89 nM | Rat, Porcine | Radioligand binding assay |
| Docosahexaenoyl Ethanolamide (DEA) | ~324 nM - 12,200 nM | Rat, Porcine | Radioligand binding assay | |
| CB2 | Anandamide (AEA) | ~371 nM | Human | Radioligand binding assay |
| Docosahexaenoyl Ethanolamide (DEA) | Weak binding, ~10- to 50-fold weaker than AEA[1] | Human | β-arrestin recruitment assay |
| Receptor | Ligand | Functional Potency (EC50) | Species | Assay Type |
| CB2 | Anandamide (AEA) | ~1.1 x 10⁻¹⁰ M | Human | β-arrestin recruitment assay |
| Docosahexaenoyl Ethanolamide (DEA) | ~9.8 x 10⁻⁹ M | Human | β-arrestin recruitment assay | |
| GPR55 | Anandamide (AEA) | ~18 nM | Human | GTPγS binding assay[2] |
| Docosahexaenoyl Ethanolamide (DEA) | Data not available | |||
| TRPV1 | Anandamide (AEA) | ~1.2 µM (for activation) | Mouse | Electrophysiology |
| Docosahexaenoyl Ethanolamide (DEA) | Data not available |
Differential Effects: A Head-to-Head Comparison
Cannabinoid Receptor (CB1 and CB2) Interactions
Anandamide is a well-established partial agonist at both CB1 and CB2 receptors, with a higher affinity for CB1. In contrast, Docosahexaenoyl Ethanolamide exhibits significantly weaker binding to both cannabinoid receptors. Its affinity for the CB1 receptor is approximately 8- to 300-fold lower than that of anandamide, depending on the study. Similarly, its binding to the CB2 receptor is reported to be 10- to 50-fold weaker than anandamide's.[1] Despite its weaker binding, DEA can still elicit responses through these receptors, particularly at the CB2 receptor where it acts as an agonist, albeit with a lower potency than AEA.
GPR55 and TRPV1 Receptor Modulation
Both AEA and DEA have been shown to interact with other receptor systems beyond the classic cannabinoid receptors. Anandamide is a known agonist of the orphan G protein-coupled receptor GPR55 and the transient receptor potential vanilloid type 1 (TRPV1) channel. While DEA has been implicated in activating these receptors, quantitative data on its binding affinity and potency are limited. Studies suggest that DEA can activate TRPV1, and its anti-inflammatory effects may be partially mediated through this interaction. The role of DEA at GPR55 is less clear, with some evidence suggesting it may act as a ligand, though this requires further investigation.
Physiological Effects
The differences in receptor affinities translate to distinct physiological effects.
-
Neurotransmission: Anandamide is well-known for its role in retrograde signaling, where it modulates neurotransmitter release, impacting processes like pain, mood, and memory.[3][4] Docosahexaenoyl Ethanolamide, also known as synaptamide, plays a significant role in neuronal development, promoting neurite outgrowth, synaptogenesis, and enhancing glutamatergic synaptic activity.[1][5][6] These effects of DEA appear to be largely independent of cannabinoid receptor activation.[1]
-
Inflammation: Both AEA and DEA possess anti-inflammatory properties. Anandamide's anti-inflammatory effects are often mediated through CB2 receptor activation and interactions with other targets like PPARs.[7][8] Docosahexaenoyl Ethanolamide has also been shown to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide and monocyte chemoattractant protein-1 (MCP-1).[9][10] These effects of DEA may be mediated through PPARγ and CB2 receptors.[10]
-
Cardiovascular System: Anandamide is known to have complex effects on the cardiovascular system, often causing vasodilation and hypotension, primarily through CB1 receptor activation.[11][12][13][14] The cardiovascular effects of DEA have been less extensively studied, but as a derivative of docosahexaenoic acid (DHA), which has known cardiovascular benefits, it is an area of active research.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of a ligand for a specific receptor.
General Protocol (Radioligand Competition Binding Assay):
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with CB1 or CB2 receptor cDNA).
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled ligand (e.g., [³H]CP55,940 for cannabinoid receptors) to each well.
-
Add increasing concentrations of the unlabeled competitor ligand (AEA or DEA).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of a known high-affinity unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
Objective: To measure the functional activity of a ligand on Gαi/o-coupled receptors by quantifying the inhibition of adenylyl cyclase and subsequent decrease in intracellular cyclic AMP (cAMP).
General Protocol (HTRF-based cAMP Assay):
-
Cell Culture and Plating:
-
Culture cells expressing the Gαi/o-coupled receptor of interest (e.g., CHO cells expressing CB1 receptors) in appropriate media.
-
Plate the cells in a 384-well white opaque microplate and incubate overnight.
-
-
Assay Procedure:
-
Remove the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of the test ligand (AEA or DEA).
-
Add a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator) to all wells to induce cAMP production.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition and Analysis:
-
Read the plate using an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Plot the HTRF ratio against the logarithm of the ligand concentration.
-
Determine the EC50 value (the concentration of the ligand that produces 50% of the maximal inhibitory effect).
-
Intracellular Calcium Mobilization Assay
Objective: To measure the functional activity of a ligand on Gαq-coupled receptors (like GPR55) or ion channels (like TRPV1) by quantifying the increase in intracellular calcium concentration.
General Protocol (Fluo-4 Calcium Assay):
-
Cell Culture and Plating:
-
Culture cells expressing the receptor or channel of interest (e.g., HEK293 cells expressing GPR55 or TRPV1) in a black-walled, clear-bottom 96-well microplate.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the buffer and incubate at 37°C for 30-60 minutes in the dark.
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading.
-
Inject increasing concentrations of the test ligand (AEA or DEA) into the wells.
-
Monitor the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF or the ratio of ΔF to baseline fluorescence (ΔF/F) against the logarithm of the ligand concentration.
-
Determine the EC50 value (the concentration of the ligand that produces 50% of the maximal response).
-
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of DEA and AEA and a typical experimental workflow for their comparison.
Caption: Comparative signaling pathways of Anandamide (AEA) and Docosahexaenoyl Ethanolamide (DEA).
Caption: Experimental workflow for the comparative analysis of AEA and DEA.
References
- 1. Anandamide and endocannabinoid system: an attractive therapeutic approach for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endocannabinoids and the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. N-Docosahexaenoylethanolamide promotes development of hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ω-3 endocannabinoid docosahexaenoyl ethanolamide reduces seizure susceptibility in mice by activating cannabinoid type 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ethanolamide metabolite of DHA, docosahexaenoylethanolamine, shows immunomodulating effects in mouse peritoneal and RAW264.7 macrophages: evidence for a new link between fish oil and inflammation | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 10. Anti-inflammatory ω-3 endocannabinoid epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual effects of anandamide on NMDA receptor-mediated responses and neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anandamide - Wikipedia [en.wikipedia.org]
- 14. The endocannabinoid anandamide causes endothelium-dependent vasorelaxation in human mesenteric arteries - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Cancer Effects of Dehydroepiandrosterone (DHEA) In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dehydroepiandrosterone (DHEA), an endogenous steroid hormone, has garnered significant interest for its potential anti-cancer properties. Numerous preclinical in vivo studies have explored its efficacy across a range of cancer types, demonstrating its ability to inhibit tumor growth and modulate key signaling pathways. This guide provides an objective comparison of DHEA's in vivo anti-cancer effects, supported by experimental data and detailed methodologies, to aid researchers in evaluating its therapeutic potential.
Comparative Analysis of In Vivo Anti-Cancer Effects of DHEA
The anti-tumorigenic properties of DHEA have been validated in several preclinical cancer models. This section summarizes the quantitative outcomes of DHEA treatment in head and neck squamous cell carcinoma (HNSCC), colorectal cancer, and lung adenocarcinoma.
Head and Neck Squamous Cell Carcinoma (HNSCC)
In a study utilizing a CAL 27 cell line xenograft model in immunodeficient mice, DHEA was administered intraperitoneally at a dose of 10 mg/kg twice a week. The results were compared against the chemotherapeutic agent irinotecan (B1672180) (IRN) and a combination of both.
| Treatment Group | Tumor Volume (mm³) at Day 28 | Tumor Weight (mg) at Day 28 |
| Control (Vehicle) | ~1800 | ~1600 |
| DHEA (10 mg/kg) | ~1200 | ~1100 |
| Irinotecan (50 mg/kg) | ~800 | ~700 |
| DHEA + Irinotecan | ~400 | ~350 |
Data extracted from a study on HNSCC xenograft models.[1]
The combination of DHEA and irinotecan demonstrated a synergistic effect, leading to a more significant reduction in tumor volume and weight compared to either treatment alone.[1]
Colorectal Cancer
In a xenograft mouse model using HT29 colorectal cancer cells, DHEA was administered intraperitoneally at a dose of 16 mg/kg, three times a week for three weeks.
| Treatment Group | Mean Tumor Weight (g) at Week 4 |
| Control (DMSO) | ~0.9 |
| DHEA (16 mg/kg) | ~0.3 |
Data from a study on a colorectal cancer xenograft mouse model.[2]
The study found that DHEA treatment significantly reduced tumor weight compared to the control group, without causing a significant change in the body weight of the mice, indicating minimal side effects at this dosage.[2]
Lung Adenocarcinoma
A study on lung adenocarcinoma in a xenograft mouse model investigated the effects of dietary DHEA supplementation.
| Treatment Group | Tumor Inhibition Rate (%) at Day 21 |
| DHEA Supplementation (Ahead Group) | 61.61% |
| DHEA Supplementation (Simultaneous Group) | 42.30% |
Data from a study on lung adenocarcinoma xenograft models.[3]
Supplementing the diet with DHEA one week before tumor cell inoculation (ahead group) resulted in a more potent inhibition of tumor size compared to starting the supplementation concurrently with tumor seeding (simultaneous group).[3]
Signaling Pathways Modulated by DHEA in Cancer
DHEA exerts its anti-cancer effects through the modulation of several critical signaling pathways. The following diagrams illustrate the key mechanisms of action.
Inhibition of Glucose-6-Phosphate Dehydrogenase (G6PD)
DHEA is a potent inhibitor of Glucose-6-Phosphate Dehydrogenase (G6PD), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway.[4][5] This inhibition leads to a reduction in NADPH levels, which in turn decreases the production of reactive oxygen species (ROS) and inhibits the biosynthesis of nucleotides and lipids essential for rapidly proliferating cancer cells.[3][6]
Caption: DHEA inhibits G6PD, leading to reduced NADPH and subsequent anti-proliferative effects.
Modulation of the NF-κB Signaling Pathway
DHEA has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation in many cancers.[7][8] By suppressing the NF-κB pathway, DHEA can promote apoptosis and reduce the expression of genes involved in tumor progression.
Caption: DHEA inhibits the NF-κB signaling pathway, reducing pro-survival gene expression.
Downregulation of the WNT Signaling Pathway
In HNSCC, DHEA has been found to downregulate the WNT signaling pathway.[1][9] It achieves this by reducing the nuclear translocation of β-catenin, a key component of the WNT pathway, which leads to decreased expression of downstream target genes involved in cell proliferation and stemness.[1][10]
Caption: DHEA downregulates the WNT pathway by inhibiting β-catenin's nuclear translocation.
Induction of Apoptosis and Autophagy
DHEA has been shown to induce both apoptosis (programmed cell death) and autophagy (a cellular degradation process) in various cancer cells.[3][11][12] In lung adenocarcinoma cells, DHEA promotes the mitochondrial apoptosis pathway.[3] In colorectal cancer cells, it triggers endoplasmic reticulum (ER) stress, leading to autophagy and subsequent apoptosis.[11]
Caption: DHEA induces cancer cell death through apoptosis and autophagy via multiple mechanisms.
Experimental Protocols for In Vivo Studies
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the in vivo studies cited in this guide.
HNSCC Xenograft Mouse Model
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude mice).[1]
-
Cell Line: CAL 27 (human head and neck squamous cell carcinoma).[1]
-
Tumor Induction: Subcutaneous injection of CAL 27 cells into the flank of the mice.[1]
-
Treatment Protocol:
-
Endpoint Assessment: Tumor volume and weight were measured at the end of the study period (e.g., 28 days).[1]
Colorectal Cancer Xenograft Mouse Model
-
Animal Model: NOD/SCID mice (male, 6-week-old).[2]
-
Cell Line: HT29 (human colorectal adenocarcinoma).[2]
-
Tumor Induction: Subcutaneous inoculation of HT29 cells.[2]
-
Treatment Protocol:
-
Endpoint Assessment: Tumors were collected and weighed after four weeks. Body weight of the mice was monitored weekly.[2]
Lung Adenocarcinoma Xenograft Mouse Model
-
Animal Model: Not explicitly specified in the provided abstract, but likely immunodeficient mice.
-
Cell Line: A549 or PC9 (human lung adenocarcinoma).
-
Tumor Induction: Subcutaneous injection of lung adenocarcinoma cells.
-
Treatment Protocol:
-
DHEA: Supplementation in the diet. Two groups were tested: one where DHEA was added to the diet one week before tumor seeding ("ahead group") and another where supplementation started concurrently with tumor seeding ("simultaneous group").[3]
-
-
Endpoint Assessment: Tumor size was monitored, and the inhibition rate was calculated at day 21.[3]
Conclusion
The in vivo evidence presented in this guide demonstrates that DHEA exhibits significant anti-cancer effects across various tumor types. Its mechanisms of action are multifaceted, involving the inhibition of key metabolic and pro-survival signaling pathways, as well as the induction of programmed cell death and autophagy. Notably, DHEA has shown synergistic effects when combined with conventional chemotherapy, suggesting its potential as an adjunct therapy.
While these preclinical findings are promising, it is important to acknowledge the context-dependent nature of DHEA's effects. Its conversion to androgens and estrogens could have implications for hormone-sensitive cancers, warranting careful consideration in specific patient populations.[13] Further research, including well-designed clinical trials, is necessary to fully elucidate the therapeutic utility of DHEA and its analogues in oncology. The detailed experimental protocols and comparative data provided herein serve as a valuable resource for researchers dedicated to advancing novel cancer therapies.
References
- 1. Dehydroepiandrosterone (DHEA) Sensitizes Irinotecan to Suppress Head and Neck Cancer Stem-Like Cells by Downregulation of WNT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dehydroepiandrosterone suppresses human colorectal cancer progression through ER stress-mediated autophagy and apoptosis in a p53-independent manner [frontiersin.org]
- 3. DHEA down-regulates mitochondrial dynamics and promotes apoptosis of lung adenocarcinoma cells through FASTKD2 [jcancer.org]
- 4. Dehydroepiandrosterone, glucose-6-phosphate dehydrogenase, and longevity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on Cancer Preventive Effects of Dhea and Analogs - Arthur Schwartz [grantome.com]
- 6. academic.oup.com [academic.oup.com]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. Frontiers | Dehydroepiandrosterone (DHEA) Sensitizes Irinotecan to Suppress Head and Neck Cancer Stem-Like Cells by Downregulation of WNT Signaling [frontiersin.org]
- 10. Dehydroepiandrosterone (DHEA) Sensitizes Irinotecan to Suppress Head and Neck Cancer Stem-Like Cells by Downregulation of WNT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dehydroepiandrosterone suppresses human colorectal cancer progression through ER stress-mediated autophagy and apoptosis in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. ccjm.org [ccjm.org]
N-Acylethanolamines in Metabolic Syndrome: A Comparative Analysis
A detailed guide for researchers and drug development professionals on the contrasting roles of Anandamide (AEA), Oleoylethanolamide (OEA), and Palmitoylethanolamide (PEA) in metabolic health.
N-acylethanolamines (NAEs) are a class of endogenous bioactive lipids that play a crucial role in regulating energy balance, inflammation, and cellular signaling.[1][2] Within this family, Anandamide (AEA), Oleoylethanolamide (OEA), and Palmitoylethanolamide (PEA) have emerged as key players in the context of metabolic syndrome, a cluster of conditions that includes obesity, insulin (B600854) resistance, dyslipidemia, and hypertension. While structurally similar, these three NAEs exhibit distinct physiological functions and receptor affinities, leading to divergent effects on metabolic health. This guide provides a comparative analysis of AEA, OEA, and PEA in metabolic syndrome, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to aid researchers and drug development professionals in this field.
Contrasting Roles in Energy Balance and Metabolism
The differential effects of AEA, OEA, and PEA in metabolic syndrome are primarily attributed to their distinct receptor targets and subsequent downstream signaling.[2][3][4]
-
Anandamide (AEA): Often termed the "bliss molecule," AEA is a partial agonist of the cannabinoid receptors CB1 and CB2.[4] Activation of the CB1 receptor, particularly in the central nervous system and peripheral tissues like adipose tissue and liver, is known to stimulate appetite, promote energy storage, and increase lipogenesis.[5][6] Consequently, elevated levels of AEA are often associated with obesity and its metabolic complications.[7][8][9]
-
Oleoylethanolamide (OEA): In contrast to AEA, OEA acts as an anorectic agent, promoting satiety and reducing food intake.[1][6] Its primary molecular target is the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that plays a critical role in lipid metabolism and fatty acid oxidation.[1][10][11] By activating PPAR-α, OEA stimulates the breakdown of fats and enhances energy expenditure, making it a potential therapeutic target for obesity and dyslipidemia.[6][10]
-
Palmitoylethanolamide (PEA): PEA is primarily recognized for its potent anti-inflammatory and analgesic properties.[1][7] While it does not bind directly to CB1 or CB2 receptors, it can potentiate the effects of AEA through an "entourage effect" by inhibiting the enzyme fatty acid amide hydrolase (FAAH), which degrades AEA.[12] PEA also activates PPAR-α, contributing to its anti-inflammatory and metabolic regulatory effects.[11][12] Its role in metabolic syndrome is linked to mitigating the chronic low-grade inflammation associated with obesity and insulin resistance.
Quantitative Analysis of NAEs in Metabolic Syndrome
The following tables summarize the plasma and adipose tissue concentrations of AEA, OEA, and PEA in individuals with and without metabolic syndrome, as reported in various studies. These data highlight the distinct alterations in NAE profiles associated with metabolic dysregulation.
Table 1: Plasma N-Acylethanolamine Concentrations in Normal Weight, Overweight, and Obese Individuals.
| NAE | Normal Weight (pmol/mL) | Overweight (pmol/mL) | Obese (pmol/mL) |
| AEA | 1.29 ± 0.44 | 1.13 ± 0.37 | 1.35 ± 0.48 |
| PEA | 18.4 ± 4.2 | 16.4 ± 3.8 | 19.1 ± 5.1 |
| OEA | 6.06 ± 1.89 | 5.24 ± 1.39 | 6.22 ± 2.01 |
Data are presented as mean ± standard deviation. Data sourced from Fanelli et al., 2018.[7]
Table 2: Subcutaneous Adipose Tissue N-Acylethanolamine Concentrations in Normal Weight, Obese, and Obese with Type 2 Diabetes Individuals.
| NAE | Normal Weight (pmol/g tissue) | Obese (pmol/g tissue) | Obese with Type 2 Diabetes (pmol/g tissue) |
| AEA | ~15 | ~20 | ~25 |
| OEA | ~150 | ~180 | ~120 |
| PEA | ~450 | ~550 | ~350 |
Data are approximate values derived from graphical representation in Bluher et al., 2006 as presented in a subsequent review.[13]
Signaling Pathways
The distinct actions of AEA and OEA are mediated by their respective signaling pathways, which are visualized below using the DOT language for Graphviz.
Figure 1: AEA Signaling Pathway
References
- 1. Oleoylethanolamide, an endogenous PPAR-α ligand, attenuates liver fibrosis targeting hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Role of Endocannabinoid Activation of Peripheral CB1 Receptors in the Regulation of Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Peripheral Cannabinoid Receptor Type 1 (CB1) as a Molecular Target for Modulating Body Weight in Man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of endocannabinoids and their analogues in obesity and eating disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Profiling plasma N-Acylethanolamine levels and their ratios as a biomarker of obesity and dysmetabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling plasma N-Acylethanolamine levels and their ratios as a biomarker of obesity and dysmetabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The PPAR-α agonist oleoyethanolamide (OEA) ameliorates valproic acid-induced steatohepatitis in rats via suppressing Wnt3a/β-catenin and activating PGC-1α: Involvement of network pharmacology and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Receptor Binding Affinities: Docosahexaenoyl Ethanolamide Versus Other Key Endocannabinoids
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the receptor binding affinities of Docosahexaenoyl Ethanolamide (DHEA) in comparison to other prominent endocannabinoids reveals distinct profiles at the cannabinoid receptors CB1 and CB2. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear, objective comparison of these endogenous signaling lipids.
The endocannabinoid system, a crucial regulator of physiological processes, is modulated by a family of endogenous ligands. Understanding the specific receptor interactions of each endocannabinoid is paramount for the development of targeted therapeutics. This report focuses on the binding affinities of DHEA, Anandamide (AEA), 2-Arachidonoylglycerol (2-AG), Virodhamine (VDA), and Noladin ether (NE).
Quantitative Comparison of Receptor Binding Affinities
The binding affinity of a ligand for its receptor is a critical determinant of its biological activity. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half the receptors in the absence of the radioligand at equilibrium. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for DHEA and other major endocannabinoids at human CB1 and CB2 receptors.
| Endocannabinoid | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) | Citation(s) |
| Docosahexaenoyl Ethanolamide (DHEA) | 124 | - | [1] |
| Anandamide (AEA) | 89 | 371 | |
| 2-Arachidonoylglycerol (2-AG) | - | 1016 | [2] |
| Virodhamine (VDA) | Partial Agonist/Antagonist | Full Agonist | [3][4] |
| Noladin ether (NE) | 21.2 | >3000 | [5][6][7] |
From the data, Docosahexaenoyl Ethanolamide (DHEA) demonstrates a notable affinity for the CB1 receptor.[1] While direct comparative studies are limited, its Ki value suggests a potentially significant role in centrally-mediated endocannabinoid signaling. Anandamide (AEA) exhibits a strong affinity for the CB1 receptor and a lesser, though still significant, affinity for the CB2 receptor. In contrast, Noladin ether is highly selective for the CB1 receptor, with a much weaker interaction at the CB2 receptor.[5][6][7] 2-Arachidonoylglycerol (2-AG) shows a preference for the CB2 receptor.[2] Virodhamine presents a unique profile, acting as a partial agonist or antagonist at CB1 receptors while being a full agonist at CB2 receptors.[3][4]
Experimental Protocols: Determining Binding Affinity
The binding affinities presented in this guide are predominantly determined using competitive radioligand binding assays. The following provides a generalized protocol for such an experiment.
Principle of the Assay: A competitive binding assay measures the ability of an unlabeled test compound (e.g., DHEA) to displace a radiolabeled ligand (e.g., [3H]CP-55,940) from its receptor (CB1 or CB2). The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.
Materials and Reagents:
-
Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2).
-
Radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940).
-
Unlabeled test compounds (DHEA, AEA, 2-AG, etc.).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Washing buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: A mixture containing the cell membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled test compound is prepared in the binding buffer.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes with the bound ligand.
-
Washing: The filters are washed with ice-cold washing buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Endocannabinoid Signaling Pathway
Upon binding to their receptors, endocannabinoids trigger a cascade of intracellular events. Both CB1 and CB2 are G-protein coupled receptors (GPCRs) that are primarily coupled to inhibitory G-proteins (Gi/o). Activation of these receptors typically leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular levels of cyclic AMP (cAMP). This modulation of cAMP levels affects the activity of protein kinase A (PKA) and subsequently influences the phosphorylation of various downstream targets, leading to a cellular response.
References
- 1. journals.plos.org [journals.plos.org]
- 2. The endocannabinoid noladin ether acts as a full agonist at human CB2 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Virodhamine relaxes the human pulmonary artery through the endothelial cannabinoid receptor and indirectly through a COX product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Arachidonyl glyceryl ether, an endogenous agonist of the cannabinoid CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lumirlab.com [lumirlab.com]
DHEA vs. DHA: A Comparative Analysis of Efficacy in Preclinical Models
A detailed examination of Docosahexaenoyl Ethanolamide (DHEA) and its precursor, Docosahexaenoic Acid (DHA), reveals distinct efficacy profiles, particularly in the realms of oncology and immunology. Emerging evidence suggests that DHEA, a naturally occurring metabolite of DHA, may exhibit superior potency in certain biological applications. This guide provides a comprehensive comparison of DHEA and DHA, presenting supporting experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
Data Presentation: Quantitative Comparison of DHEA and DHA
The following tables summarize the key quantitative findings from studies directly comparing the efficacy of DHEA and DHA in various in vitro models.
| Table 1: Comparative Anti-Proliferative Activity in Breast Cancer Cells | ||
| Cell Line | Compound | IC50 Value (µM) |
| MDA-MB-231 (Triple-Negative Breast Cancer) | DHEA | 27.29 |
| DHA | Not explicitly stated in the same study, but other research indicates IC50 values for DHA in MDA-MB-231 cells are generally higher, suggesting lower potency. | |
| MDA-MB-436 (Triple-Negative Breast Cancer) | DHEA | 19.76 |
| DHA | Not reported in the comparative study. | |
| MCF-7 (Estrogen Receptor-Positive Breast Cancer) | DHEA | 0.8 (after 96h) |
| DHA | Studies suggest DHEA has higher antiproliferative effects than DHA in breast cancer cells. |
| Table 2: Comparative Anti-Inflammatory Activity in Macrophages | ||
| Cell Line | Assay | Comparative Efficacy |
| RAW264.7 (Murine Macrophages) | Nitric Oxide (NO) Inhibition | DHEA is a more potent inhibitor of LPS-induced NO release than DHA. DHEA shows a dose-dependent inhibition, while DHA only produces a slight suppression at the highest concentration tested. |
| RAW264.7 (Murine Macrophages) | Monocyte Chemoattractant Protein-1 (MCP-1) Inhibition | DHEA dose-dependently reduces MCP-1 production. The minimum effective doses of DHEA are significantly lower than those reported for DHA. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of compounds on cell proliferation and viability.
1. Cell Seeding:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7) are harvested and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well).
-
Cells are allowed to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
2. Compound Treatment:
-
Stock solutions of DHEA and DHA are prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in a complete cell culture medium.
-
The culture medium is removed from the wells and replaced with the medium containing different concentrations of DHEA or DHA. Control wells receive medium with the vehicle (solvent) only.
-
The cells are incubated with the compounds for a specified period (e.g., 24, 48, 72, or 96 hours).
3. MTT Addition and Incubation:
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
5. Data Analysis:
-
The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay is used to quantify the production of nitric oxide by measuring the concentration of its stable metabolite, nitrite (B80452), in the cell culture supernatant.
1. Cell Culture and Treatment:
-
RAW264.7 macrophage cells are seeded in a 24-well plate and allowed to adhere.
-
The cells are pre-treated with various concentrations of DHEA or DHA for a specific duration (e.g., 1 hour).
-
Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production. Control groups include untreated cells and cells treated with LPS alone.
-
The cells are incubated for a further 24-48 hours.
2. Collection of Supernatant:
-
After the incubation period, the cell culture supernatant from each well is collected.
3. Griess Reaction:
-
The Griess reagent, which is a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine, is prepared.
-
An equal volume of the collected supernatant and the Griess reagent are mixed in a 96-well plate.
-
The mixture is incubated at room temperature for 10-15 minutes to allow for a colorimetric reaction to occur.
4. Absorbance Measurement:
-
The absorbance of the resulting azo dye is measured at a wavelength of 540 nm using a microplate reader.
5. Quantification:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The nitrite concentration in the samples is determined by comparing their absorbance values to the standard curve.
-
The inhibition of NO production by DHEA or DHA is calculated relative to the LPS-stimulated control.
Signaling Pathways
The biological activities of DHEA and DHA are mediated through complex signaling pathways. The following diagrams illustrate some of the key pathways involved in their anti-cancer and anti-inflammatory effects.
Caption: Experimental workflow for the cell viability (MTT) assay.
Caption: Simplified signaling pathway of DHEA in breast cancer cells.
Caption: Comparative anti-inflammatory pathways of DHA and DHEA.
A Head-to-Head Comparison of DHEA and Oleoylethanolamide (OEA) for Researchers and Drug Development Professionals
An objective analysis of Dehydroepiandrosterone (B1670201) (DHEA) and Oleoylethanolamide (OEA), focusing on their mechanisms of action, metabolic effects, and the experimental data supporting their therapeutic potential.
This guide provides a comprehensive comparison of DHEA and OEA, two endogenous molecules with significant implications for metabolic regulation and cellular signaling. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of their molecular pathways to facilitate a deeper understanding of their respective and comparative functionalities.
I. Overview and Mechanism of Action
Dehydroepiandrosterone (DHEA) is the most abundant circulating steroid hormone in humans, primarily produced by the adrenal glands, gonads, and brain.[1] It serves as a precursor to sex hormones, such as testosterone (B1683101) and estrogen.[1][2] However, DHEA also exerts direct biological effects by interacting with a range of nuclear and cell surface receptors, including peroxisome proliferator-activated receptors (PPARs), and acts as a neurosteroid.[1][3][4][5]
Oleoylethanolamide (OEA) is a naturally occurring lipid derivative of oleic acid, synthesized in the small intestine.[6] It is known for its role in regulating appetite, body weight, and lipid metabolism.[6][7] OEA's primary mechanism of action involves the activation of the nuclear receptor PPAR-α, which in turn modulates the transcription of genes involved in lipid metabolism and energy homeostasis.[6][8][9]
While both molecules influence metabolic processes, their pathways of action diverge significantly. DHEA's effects are pleiotropic, involving multiple receptor systems and downstream signaling cascades, whereas OEA's actions are more targeted, primarily mediated through PPAR-α activation.[3][5][6]
II. Quantitative Data Comparison
The following tables summarize the quantitative data from various preclinical and clinical studies on DHEA and OEA, focusing on key metabolic and physiological parameters.
Table 1: Effects on Body Weight and Composition
| Compound | Study Population | Dosage | Duration | Key Findings | Reference |
| DHEA | Normal Men | 1600 mg/day | 28 days | 31% decrease in percent body fat with no change in total body weight, suggesting an increase in muscle mass. | [10] |
| DHEA | Age-advanced Men | 100 mg/day | 6 months | 1.0 kg decrease in fat body mass and an increase in muscle strength. | [11] |
| OEA | Obese Patients with NAFLD | 250 mg/day | 12 weeks | Significant reductions in weight, body mass index, and waist-to-hip ratio. | [12] |
| OEA | Diet-Induced Obese Mice | Not specified | Not specified | Reduced calorie intake by 14% and decreased body weight. | [10] |
Table 2: Effects on Lipid Profile
| Compound | Study Population | Dosage | Duration | Key Findings | Reference |
| DHEA | Normal Men | 1600 mg/day | 28 days | 7.5% decrease in mean serum low-density lipoprotein (LDL) cholesterol. | [10] |
| DHEA | Hypoadrenal Women | 50 mg/day | 3 months | Significant reduction in total cholesterol and high-density lipoprotein (HDL) levels. | [13] |
| OEA | Obese Individuals | 250 mg/day (twice daily) | 8 weeks | Significant decrease in triglyceride concentrations. | [14] |
| OEA | Obese Patients with NAFLD | 250 mg/day | 12 weeks | Significant decrease in triglycerides and an increase in HDL-C. | [14] |
Table 3: Effects on Glucose Metabolism and Insulin (B600854) Sensitivity
| Compound | Study Population | Dosage | Duration | Key Findings | Reference |
| DHEA | Postmenopausal Women | 25 mg/day | 12 months | 29.55% improvement in insulin sensitivity (M index). | [15] |
| DHEA | Normal Men | 1600 mg/day | 28 days | No change in tissue sensitivity to insulin as assessed by the hyperinsulinemic-euglycemic clamp. | [10] |
| OEA | Meta-analysis of RCTs | Varied | Varied | Significant reduction in fasting blood sugar and insulin levels. | [16][17] |
| OEA | Type 2 Diabetic Model (rats) | Not specified | Not specified | Markedly improved glucose homeostasis, promoted glycogen (B147801) synthesis, and suppressed gluconeogenesis. | [2] |
Table 4: Effects on Inflammatory Markers
| Compound | Study Population | Dosage | Duration | Key Findings | Reference |
| DHEA | Review of studies | Not applicable | Not applicable | Modulates the expression of inflammatory factors and adhesion molecules. | [18] |
| DHEA | In vitro (immune cells from asthmatic patients) | Not specified | Not specified | Suppressed the release of inflammatory mediators. | [17] |
| OEA | Obese Individuals | 250 mg/day (twice daily) | 8 weeks | Significant decrease in serum concentrations of IL-6 and TNF-α. | [19][20] |
| OEA | Meta-analysis of RCTs | Varied | Varied | Significant reduction in TNF-α and IL-6. | [16] |
III. Signaling Pathways
The distinct mechanisms of DHEA and OEA are best understood by visualizing their signaling pathways.
References
- 1. updates.reinste.com [updates.reinste.com]
- 2. Oleoylethanolamide Increases Glycogen Synthesis and Inhibits Hepatic Gluconeogenesis via the LKB1/AMPK Pathway in Type 2 Diabetic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. testmenu.com [testmenu.com]
- 4. RACGP - Oral glucose tolerance testing [racgp.org.au]
- 5. ruh.nhs.uk [ruh.nhs.uk]
- 6. mmpc.org [mmpc.org]
- 7. siba-ese.unisalento.it [siba-ese.unisalento.it]
- 8. Glucose clamp technique - Wikipedia [en.wikipedia.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Dehydroepiandrosterone reduces serum low density lipoprotein levels and body fat but does not alter insulin sensitivity in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bmjopen.bmj.com [bmjopen.bmj.com]
- 12. KoreaMed Synapse [synapse.koreamed.org]
- 13. Effect of dehydroepiandrosterone replacement on lipoprotein profile in hypoadrenal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
- 15. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dhm.com.au [dhm.com.au]
- 17. The effect of oleoylethanolamide supplementation on cardiometabolic factors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. raybiotech.com [raybiotech.com]
- 20. researchgate.net [researchgate.net]
DHEA's Role in Mitigating Neuroinflammation: An In Vivo Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dehydroepiandrosterone (B1670201) (DHEA) and its potential as a therapeutic agent in neuroinflammatory conditions. Drawing from in vivo experimental data, we delve into its mechanisms of action, comparative efficacy, and the protocols underpinning these findings.
Dehydroepiandrosterone (DHEA), an endogenous steroid hormone, has garnered significant attention for its neuroprotective and anti-inflammatory properties. In vivo studies have demonstrated its ability to modulate key inflammatory pathways, reduce neuronal damage, and improve functional outcomes in various models of neuroinflammation. This guide synthesizes the current evidence, offering a comparative perspective on DHEA's performance and detailed insights into the experimental frameworks used for its validation.
Comparative Efficacy of DHEA in Attenuating Neuroinflammation
DHEA has been shown to exert its anti-inflammatory effects through multiple mechanisms, primarily by modulating microglial activation and the production of pro-inflammatory cytokines. The following tables summarize the quantitative data from key in vivo studies, showcasing DHEA's efficacy in different models of neuroinflammation.
| Animal Model | Treatment Protocol | Key Inflammatory Markers | Quantitative Results | Reference |
| Lipopolysaccharide (LPS)-induced Neuroinflammation (Mouse) | DHEA administration | TNF-α, IL-6, IL-12, MCP-1 mRNA expression in microglia | Significant reduction in mRNA expression of all markers compared to LPS-exposed, untreated microglia.[1] | [1] |
| Subarachnoid Hemorrhage (SAH) (Mouse) | Pre-treatment with DHEA | IL-1β, IL-6, TNF-α, IL-12, CCL2, NLRP3 mRNA in brain extracts | DHEA administration remarkably attenuated the increase in all measured inflammatory markers.[1] | [1] |
| Experimental Autoimmune Encephalomyelitis (EAE) (Mouse) | In vivo administration of DHEA | IL-1β and IFN-γ mRNA expression in spinal cord tissue | Significant reduction in the expression of both cytokines in DHEA-treated animals compared to untreated EAE mice.[1] | [1] |
| Global Cerebral Ischemia (Rat) | Implantation of 100 mg DHEA pellets 13 days prior to ischemia | Hippocampal CA1 neuronal injury | Significant reduction in hippocampal CA1 cell injury (60±7% injury in DHEA group vs. 88±13% in placebo group). | [2] |
| Kainic Acid-Induced Excitotoxicity (Rat) | DHEA administration (12.5, 25, 50, and 100 mg/kg) | Number of hilar neurons in the hippocampus | Dose-dependent protective effect against neuronal loss.[3] | [3] |
DHEA vs. Other Neuroprotective Agents: A Comparative Overview
While direct comparative studies with quantitative data are limited, the available literature provides some insights into how DHEA stands against other neuroprotective agents like pregnenolone (B344588).
| Agents Compared | Animal Model | Key Outcomes | Comparative Findings | Reference |
| DHEA vs. Pregnenolone | Kainic Acid-Induced Excitotoxicity (Rat) | Neuroprotection of hippocampal hilar neurons | Both DHEA and pregnenolone showed a dose-dependent protective effect against kainic acid-induced neuronal death. The study suggests that the neuroprotective effects of both are mediated by their conversion to estradiol (B170435) via the enzyme aromatase.[3] | [3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
DHEA's anti-inflammatory signaling cascade in microglia.
A generalized workflow for in vivo DHEA studies.
Detailed Experimental Protocols
For reproducibility and critical evaluation, detailed methodologies are crucial. The following are protocols for key experiments cited in this guide.
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
Objective: To induce a systemic inflammatory response leading to neuroinflammation.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Mice (e.g., C57BL/6)
-
DHEA
-
Vehicle (e.g., corn oil, DMSO)
Procedure:
-
Animal Acclimatization: House mice under standard laboratory conditions for at least one week prior to the experiment.
-
LPS Preparation: Reconstitute LPS in sterile saline to the desired concentration (e.g., 3.5 mg/mL for low-dose intraperitoneal injection).[4]
-
DHEA Preparation: Prepare DHEA solution in the chosen vehicle at the desired concentration.
-
Treatment Administration:
-
Administer DHEA or vehicle to the respective groups of mice via the chosen route (e.g., intraperitoneal injection, oral gavage) at a specified time before or after LPS challenge.
-
-
LPS Challenge: Inject LPS intraperitoneally at a dose known to induce neuroinflammation (e.g., 1.5 mg/kg).[4]
-
Monitoring and Sample Collection:
-
Monitor animals for signs of sickness.
-
At a predetermined time point post-LPS injection (e.g., 24 hours), euthanize the animals and collect brain tissue for analysis.
-
-
Analysis:
-
Homogenize brain tissue for cytokine analysis using ELISA or qPCR.
-
Perform immunohistochemistry on brain sections to assess microglial activation (e.g., Iba1 staining) and neuronal damage.
-
Subarachnoid Hemorrhage (SAH) Model (Endovascular Perforation)
Objective: To mimic the neuroinflammatory cascade following a subarachnoid hemorrhage.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Mice (e.g., C57BL/6)
-
DHEA
-
Vehicle
Procedure:
-
Animal Preparation: Anesthetize the mouse and maintain body temperature.
-
Surgical Procedure:
-
Perform a midline cervical incision to expose the carotid artery.
-
Introduce a sharpened monofilament nylon suture into the external carotid artery and advance it to perforate the anterior cerebral artery, inducing SAH.
-
Sham-operated animals undergo the same procedure without vessel perforation.
-
-
DHEA Treatment: Administer DHEA or vehicle at a specified time point relative to the SAH induction.
-
Post-operative Care and Neurological Scoring:
-
Allow animals to recover and monitor for neurological deficits using a standardized scoring system.
-
-
Sample Collection and Analysis:
-
At a designated time post-SAH, euthanize the animals and collect brain tissue.
-
Analyze brain tissue for markers of inflammation, neuronal apoptosis (e.g., TUNEL staining), and brain edema.
-
Conclusion
The in vivo evidence strongly suggests that DHEA holds significant promise as a therapeutic agent for neuroinflammatory conditions. Its ability to modulate microglial activation and suppress the production of key pro-inflammatory cytokines is well-documented across various animal models. The TrkA-Akt1/2-CREB-Jmjd3 signaling pathway appears to be a central mechanism in its anti-inflammatory action. While further research, particularly direct comparative studies with other neuroprotective agents and clinical trials, is necessary to fully elucidate its therapeutic potential, the existing data provides a solid foundation for continued investigation and development. The detailed protocols and data presented in this guide are intended to facilitate such future research endeavors.
References
- 1. Central intracrine DHEA synthesis in ageing-related neuroinflammation and neurodegeneration: therapeutic potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dehydroepiandrosterone (DHEA) reduces neuronal injury in a rat model of global cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection by the steroids pregnenolone and dehydroepiandrosterone is mediated by the enzyme aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to the Metabolism of Docosahexaenoyl Ethanolamide
For Researchers, Scientists, and Drug Development Professionals
Docosahexaenoyl Ethanolamide (DHEA), an endogenous lipid signaling molecule synthesized from docosahexaenoic acid (DHA), has garnered significant interest for its neuroprotective and anti-inflammatory properties. As a member of the N-acylethanolamine (NAE) family, its metabolic fate is a critical determinant of its biological activity. This guide provides a comprehensive cross-species comparison of DHEA metabolism, focusing on key enzymatic pathways and presenting available quantitative data to aid researchers in translating findings from preclinical models to human applications.
Key Metabolic Pathways: A Comparative Overview
The metabolism of DHEA, like other NAEs, is primarily governed by a balance between its biosynthesis and degradation. While the fundamental enzymatic players are conserved across species, variations in their activity and expression levels can lead to significant differences in DHEA bioavailability and function.
Biosynthesis: The primary route for DHEA synthesis involves the hydrolysis of N-acylphosphatidylethanolamine (NAPE) by N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). However, alternative pathways exist, and their relative contributions can vary between species and tissues.[1] Studies in NAPE-PLD knockout mice have shown that DHEA synthesis can still occur, suggesting the involvement of other enzymes.[2] In these knockout mice, brain levels of DHEA were higher after fish oil feeding, indicating that dietary fatty acid intake can augment tissue NAEs even in the absence of NAPE-PLD.[2]
Degradation: The primary catabolic enzyme for DHEA is Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes it into DHA and ethanolamine.[3] The activity of FAAH is a key determinant of the duration of DHEA's signaling. In addition to FAAH, a lysosomal enzyme known as N-acylethanolamine-hydrolyzing acid amidase (NAAA) can also catalyze this reaction.[1]
Oxidative Metabolism: DHEA can also be metabolized by oxidative enzymes, including cyclooxygenase-2 (COX-2) and various lipoxygenases (LOXs), to produce a range of oxygenated metabolites.[4] These metabolites themselves can possess biological activity, adding another layer of complexity to DHEA's signaling cascade. For instance, in murine macrophages, DHEA is converted by COX-2 into 13- and 16-hydroxy-DHEA (13- and 16-HDHEA).[5] The formation of these metabolites suggests that the anti-inflammatory effects of DHEA may be mediated, in part, by its metabolic products.
Quantitative Comparison of DHEA Metabolism
Direct comparative quantitative data on DHEA metabolism across species remains limited. However, by compiling available information, we can begin to draw some comparisons. The levels of DHEA in both murine and human plasma and tissues have been shown to be dependent on the dietary intake of n-3 polyunsaturated fatty acids.[4]
Enzyme Activity
| Enzyme | Species | Tissue/Cell Type | Substrate | Vmax (nmol/min/mg protein) | Km (µM) | Reference |
| FAAH | Human | Transfected COS-7 cells | Anandamide | 5.8 ± 0.4 | 48 ± 7 | [6] |
| Rat | Transfected COS-7 cells | Anandamide | 5.2 ± 0.3 | 43 ± 6 | [6] | |
| Mouse | Transfected COS-7 cells | Anandamide | - | - | [6] |
Note: Data for DHEA as a substrate is not available in this direct comparison. Anandamide, a structurally similar NAE, is used as a proxy. The study notes that human and rat FAAH show similar, but distinguishable, enzymological properties.[6]
Tissue Levels of Docosahexaenoyl Ethanolamide
| Species | Tissue | Concentration (ng/g or pmol/g) | Condition | Reference |
| Mouse | Brain | 4.62 ± 0.74 ng/g | DHA-supplemented diet | [3] |
| Mouse | Brain | 3.77 ± 0.66 ng/g | Control diet | [3] |
| Rat | Brain | ~10-50 pmol/g (estimated from figures) | Naive | [7] |
| Mouse | Brain | Higher in submissive vs. dominant mice | - | [8] |
Note: Direct comparison of absolute concentrations is challenging due to different methodologies and units. However, these data indicate that brain DHEA levels are influenced by diet and behavioral state.
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of molecules in DHEA metabolism and the general workflow for its analysis, the following diagrams are provided.
Caption: Metabolic pathways of Docosahexaenoyl Ethanolamide (DHEA).
Caption: General experimental workflow for DHEA metabolism analysis.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and comparison of findings across different laboratories and species. Below are summaries of methodologies commonly employed in the study of DHEA metabolism.
Quantification of DHEA and its Metabolites by LC-MS/MS
This method is the gold standard for the sensitive and specific quantification of lipids like DHEA.
-
Sample Preparation:
-
Homogenization: Tissues are homogenized in a suitable solvent, often methanol (B129727) or a chloroform/methanol mixture, to extract lipids.
-
Lipid Extraction: A liquid-liquid extraction, such as the Folch or Bligh-Dyer method, is performed to separate the lipid-containing organic phase from the aqueous phase.
-
Solid-Phase Extraction (SPE): The lipid extract is often further purified using SPE with a C18 stationary phase to isolate the NAE fraction and remove interfering substances.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The purified extract is injected into a liquid chromatography system, typically with a C18 reversed-phase column, to separate DHEA and its metabolites based on their polarity. A gradient elution with solvents like methanol, acetonitrile, and water, often with additives like formic acid or ammonium (B1175870) acetate, is used.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. Detection is performed in multiple reaction monitoring (MRM) mode for high specificity and sensitivity. Specific precursor-to-product ion transitions for DHEA and its metabolites are monitored for quantification against a standard curve.
-
In Vitro Enzyme Assays (FAAH, COX-2)
These assays are used to determine the kinetic parameters of enzymes involved in DHEA metabolism.
-
Enzyme Source:
-
Recombinant human, mouse, or rat enzymes expressed in cell lines (e.g., COS-7, HEK293).[6]
-
Microsomal fractions isolated from tissues (e.g., liver, brain).
-
-
Assay Procedure:
-
The enzyme preparation is incubated with DHEA at various concentrations in a suitable buffer at a controlled temperature (typically 37°C).
-
The reaction is initiated by the addition of the substrate (DHEA) and stopped after a specific time by adding a quenching solvent (e.g., cold acetonitrile).
-
The formation of the product (e.g., DHA for FAAH activity, or hydroxylated metabolites for COX-2 activity) is quantified by LC-MS/MS.
-
Kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation.
-
Conclusion and Future Directions
The study of Docosahexaenoyl Ethanolamide metabolism is a rapidly evolving field. While the foundational enzymatic pathways are generally understood, a significant knowledge gap exists in the direct comparative quantitative analysis across different species. The available data suggests that while the metabolic machinery is conserved, species-specific differences in enzyme activity and expression likely contribute to distinct pharmacokinetic and pharmacodynamic profiles of DHEA.
For researchers and drug development professionals, these differences are critical considerations. Extrapolating findings from rodent models to humans requires a cautious and informed approach. Future research should prioritize:
-
Direct comparative studies of the kinetics of key metabolic enzymes (FAAH, NAPE-PLD, COX-2, LOXs) with DHEA as a substrate in human, rat, and mouse tissues.
-
Pharmacokinetic studies of DHEA in different species to determine parameters such as half-life, clearance, and volume of distribution.
-
Quantitative profiling of DHEA and its oxidative metabolites in various tissues across species under both physiological and pathological conditions.
By addressing these research questions, a more complete understanding of the cross-species metabolism of DHEA will be achieved, facilitating the development of novel therapeutic strategies targeting the endocannabinoid system.
References
- 1. N-acylethanolamine metabolism with special reference to N-acylethanolamine-hydrolyzing acid amidase (NAAA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dietary fatty acids augment tissue levels of n-acylethanolamines in n-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synaptamide, endocannabinoid-like derivative of docosahexaenoic acid with cannabinoid-independent function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unravelling the interaction targets and metabolic fate of docosahexaenoyl ethanolamide [agris.fao.org]
- 5. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular characterization of human and mouse fatty acid amide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Comparative transcriptomics of cells treated with DHEA vs DHA
An Objective Guide for Researchers and Drug Development Professionals
Dehydroepiandrosterone (B1670201) (DHEA) and Docosahexaenoic acid (DHA) are two distinct biomolecules that exert significant and diverse effects on cellular function. While their names bear a superficial resemblance, their origins, structures, and mechanisms of action are fundamentally different. DHEA is a steroid hormone primarily produced by the adrenal glands, serving as a precursor to androgens and estrogens[1][2][3]. In contrast, DHA is a long-chain omega-3 fatty acid, an essential nutrient obtained from dietary sources like fatty fish and algae, and a critical structural component of cell membranes, particularly in the brain and retina[1][2][3].
This guide provides a comparative overview of the transcriptomic effects of DHEA and DHA on human immune cells, drawing from separate key studies. While no single study has directly compared the two compounds in the same experiment, by examining their individual effects on similar cell types—human peripheral blood mononuclear cells (PBMCs) and related monocytic cell lines—we can gain valuable insights into their distinct and overlapping impacts on gene expression.
Comparative Summary of Transcriptomic Effects
The following tables summarize the key findings from transcriptomic analyses of cells treated with DHEA versus those treated with DHA. It is important to note that these results are compiled from different studies with varying experimental conditions.
Table 1: Overview of Transcriptomic Studies
| Compound | Cell Type | Key Findings | Reference Study |
| DHEA | Human Peripheral Blood Mononuclear Cells (PBMCs) | DHEA exhibits a distinct gene expression profile, co-regulating many genes in a similar direction to testosterone, while often regulating the same genes in the opposite direction to glucocorticoids.[4] | Brakebusch et al. |
| DHA | Human THP-1 Monocytes | DHA treatment for 48 hours led to the identification of genes associated with cell adhesion and migration.[5] Functional assays confirmed that DHA significantly decreases monocyte adhesion.[5] | Vargova et al.[5] |
| DHA | Human PBMCs (from Alzheimer's patients) | 6 months of DHA-rich supplementation resulted in the up- and down-regulation of 19 genes, many involved in inflammation and neurodegeneration.[6] | Vedin et al.[6] |
Table 2: Differentially Regulated Genes of Interest
| Compound | Cell Type | Upregulated Genes | Downregulated Genes | Reference Study |
| DHEA | Human PBMCs | Specific gene list not detailed in abstract, but profile is distinct from glucocorticoids. | Specific gene list not detailed in abstract, but profile is distinct from glucocorticoids. | Brakebusch et al.[4] |
| DHA | Human THP-1 Monocytes | Genes associated with upregulation of adhesion and migration by ALA (comparator) | Genes associated with cell adhesion and migration (in contrast to ALA's effect) | Vargova et al.[5] |
| DHA | Human PBMCs | CD63, MAN2A1, CASP4, LOC399491, NAIP, SORL1 | ANAPC5, UBE2V1, RHOB | Vedin et al.[6] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing scientific findings. The following sections outline the experimental protocols used in the key studies cited.
DHEA Treatment of Human PBMCs (Brakebusch et al.)
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from human donors.
-
Cell Culture and Treatment: Cells were cultured and treated with DHEA, testosterone, or glucocorticoids. Specific concentrations and treatment durations were applied to assess the impact on gene expression.
-
RNA Isolation and Microarray Analysis: Total RNA was extracted from the treated and control cells. Large-scale gene expression analysis was performed using microarray technology to obtain gene expression profiles.
-
Data Analysis: Computational tools, including Principal Component Analysis (PCA), were utilized for the analysis, clustering, and visualization of the gene expression data to identify differential expression patterns.[4]
DHA Treatment of Human THP-1 Monocytes (Vargova et al.)
-
Cell Culture: The human THP-1 monocyte cell line was used for the experiments.
-
Treatment: THP-1 monocytes were treated with either DHA, alpha-linolenic acid (ALA), or a vehicle control for 48 hours.[5]
-
Transcriptome Analysis: Whole transcriptome analysis was performed on total mRNA isolated from the treated cells.
-
Data Analysis: Candidate genes were identified based on fold change, and Ingenuity Pathway Analysis was used to determine the biological pathways affected.[5]
-
Validation: Quantitative PCR (qPCR) was used to validate the changes in mRNA levels for candidate genes.[5]
-
Functional Assay: An adhesion assay was performed on treated monocytes to corroborate the transcriptomic findings related to cell adhesion.[5]
DHA Supplementation in Human Subjects (Vedin et al.)
-
Study Design: This study was a subgroup analysis of the OmegAD clinical trial, a randomized, double-blind, placebo-controlled study.[6]
-
Participants: 16 patients with mild to moderate Alzheimer's disease were included, with 11 receiving the n-3 fatty acid supplement and 5 receiving a placebo.[6]
-
Supplementation: The treatment group received a daily supplement containing 1.7 g of DHA and 0.6 g of EPA for 6 months.[6]
-
Sample Collection: Blood samples were obtained from patients at baseline and after 6 months of supplementation.
-
Gene Expression Analysis: Gene expression in isolated PBMCs was assessed using a gene array covering approximately 8,000 genes.[6]
-
Validation: Significant changes in gene expression identified by the array were confirmed using real-time PCR.[6]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the effects of DHEA and DHA.
References
- 1. swolverine.com [swolverine.com]
- 2. theribbonbox.com [theribbonbox.com]
- 3. myovaterra.com [myovaterra.com]
- 4. Differential gene expression profile of glucocorticoids, testosterone, and dehydroepiandrosterone in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Effects of DHA- Rich n-3 Fatty Acid Supplementation on Gene Expression in Blood Mononuclear Leukocytes: The OmegAD Study | PLOS One [journals.plos.org]
Assessing the Synergistic Effects of DHEA with Other Compounds: A Comparative Guide for Researchers
Dehydroepiandrosterone (B1670201) (DHEA), an endogenous steroid hormone, has garnered significant attention for its potential therapeutic applications in aging, neuroprotection, and performance enhancement. While often studied as a standalone supplement, emerging research indicates that its efficacy may be amplified when combined with other compounds. This guide provides an objective comparison of the synergistic effects of DHEA with pregnenolone (B344588), melatonin, metformin, and resveratrol, supported by experimental data and detailed methodologies to inform future research and drug development.
DHEA and Pregnenolone: A Focus on Neuroprotection
Pregnenolone, a precursor to DHEA and other steroid hormones, is also being investigated for its neuroprotective properties.[1] Studies suggest that co-administration of DHEA and pregnenolone may offer synergistic benefits for cognitive enhancement and healthy aging.[2]
The neuroprotective effects of both pregnenolone and DHEA appear to be mediated, at least in part, by their conversion to estradiol (B170435) via the enzyme aromatase.[3][4] This pathway is crucial for protecting neurons from excitotoxic damage.
Signaling Pathway: Neuroprotection via Aromatase
References
- 1. The clinical and therapeutic potentials of dehydroepiandrosterone and pregnenolone in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impaired Oocyte Quality Induced by Dehydroepiandrosterone Is Partially Rescued by Metformin Treatment | PLOS One [journals.plos.org]
- 3. Neuroprotection by the steroids pregnenolone and dehydroepiandrosterone is mediated by the enzyme aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Docosaenoyl Ethanolamide: A Guide for Laboratory Professionals
Core Disposal Principles:
The primary goal for the disposal of controlled substances is to render them "non-retrievable," meaning they are permanently altered to an unusable state.[1][2] This prevents diversion and environmental contamination. The DEA outlines specific regulations and procedures that must be strictly followed.[1][3]
Procedural Steps for Disposal:
Researchers in possession of unwanted, expired, or damaged Docosaenoyl Ethanolamide should adhere to the following disposal process:
-
Inventory Audit and Segregation: Begin by conducting a thorough inventory of the this compound designated for disposal. This material should be segregated from active stock and clearly labeled.
-
Engage a DEA-Registered Reverse Distributor: The most common and recommended method for the disposal of controlled substances is to transfer the material to a DEA-registered reverse distributor. These specialized entities are authorized to handle and dispose of controlled substances in accordance with federal and state regulations.
-
Complete Necessary DEA Forms:
-
DEA Form 41: This form, the "Registrants Inventory of Drugs Surrendered," must be completed to document the substances being destroyed.[2][4] The form requires details such as the drug name, quantity, and the signatures of two employees who witness the destruction.[2]
-
DEA Form 222: For the transfer of Schedule I and II controlled substances, a DEA Form 222 is required.[4] While the specific scheduling of this compound may vary, utilizing this form ensures compliance for highly regulated compounds.
-
-
Secure Transfer: The transfer of the substance to the reverse distributor must be secure to prevent any loss or diversion. The reverse distributor will provide guidance on proper packaging and transportation.
-
Maintain Meticulous Records: All documentation related to the disposal, including completed DEA forms and records of transfer, must be maintained for a minimum of two years.[2]
Disposal of Empty Containers and Spill Cleanup:
-
Empty Containers: Containers that have held this compound and are completely empty, with no movable liquid or powder remaining, can generally be disposed of as non-hazardous solid waste.[3] However, it is crucial to deface or remove the label to prevent any misidentification.[3]
-
Spill Cleanup Materials: Any materials used to clean up spills of this compound, such as absorbent pads or personal protective equipment, must be treated as hazardous chemical waste and disposed of accordingly.[3]
Unacceptable Disposal Methods:
It is imperative to note that certain disposal methods are explicitly prohibited by the DEA for registrants. These include:
These methods do not meet the "non-retrievable" standard and can lead to environmental contamination and potential diversion.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following diagrams illustrate the key decision points and steps involved.
Caption: Workflow for the proper disposal of this compound.
Caption: Decision matrix for this compound waste streams.
References
Personal protective equipment for handling Docosaenoyl Ethanolamide
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Docosaenoyl Ethanolamide (DEA), a member of the fatty N-acyl ethanolamines family. By adhering to these procedural steps, you can mitigate risks and ensure a safe laboratory environment.
Key Safety Information
A comprehensive understanding of a chemical's properties is the first step toward safe handling. The table below summarizes the critical safety information for this compound and structurally similar compounds.
| Property | Information |
| Physical State | Crystalline solid.[1] |
| Storage Temperature | -20°C.[1] |
| Primary Hazards | Based on similar compounds, may be a highly flammable liquid and vapor and may cause serious eye irritation.[2][3] |
| Handling Precautions | Avoid breathing dust/fume/gas/mist/vapors/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition. Take precautionary measures against static discharge.[2][3] |
| First Aid - Eyes | Rinse opened eye for several minutes under running water. If symptoms persist, consult a doctor. |
| First Aid - Skin | Generally, the product does not irritate the skin. Wash hands before breaks and at the end of work. |
| First Aid - Inhalation | Supply fresh air; consult a doctor in case of complaints. |
| First Aid - Ingestion | If symptoms persist, consult a doctor. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.
-
Preparation and Engineering Controls :
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Remove all potential ignition sources from the handling area.
-
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or a face shield.
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).
-
Body Protection : Wear a flame-retardant lab coat.
-
Respiratory Protection : If working outside of a fume hood or with large quantities, use a NIOSH-approved respirator.
-
-
Chemical Handling :
-
Allow the container to reach room temperature before opening.
-
Carefully weigh and dispense the required amount of this compound.
-
If creating a solution, add the solid to the solvent slowly.
-
Keep the container tightly sealed when not in use.
-
-
Post-Handling :
-
Thoroughly clean the work area after handling is complete.
-
Wash hands and any exposed skin immediately after finishing work.
-
Properly label all containers with the chemical name and any associated hazards.
-
Disposal Plan: Safe Waste Management
Proper disposal of this compound and its containers is a critical final step.
-
Waste Segregation :
-
Collect all waste containing this compound in a designated, properly labeled, and sealed waste container.
-
Do not mix with other waste streams unless compatible.
-
-
Disposal Method :
-
Container Disposal :
-
Empty containers should be rinsed with an appropriate solvent. The rinsate should be collected as chemical waste.
-
Disposal of uncleaned packaging must be made according to official regulations.[2]
-
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
